Pth (28-48) (human)
描述
BenchChem offers high-quality Pth (28-48) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pth (28-48) (human) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
83286-22-0 |
|---|---|
分子式 |
C95H150N28O29 |
分子量 |
2148.4 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C95H150N28O29/c1-44(2)31-55(96)78(135)111-57(26-27-68(97)125)81(138)117-64(38-73(131)132)87(144)121-75(48(9)10)91(148)119-61(35-54-39-101-43-105-54)84(141)115-62(36-69(98)126)85(142)114-60(34-53-21-16-15-17-22-53)86(143)120-74(47(7)8)90(147)108-50(12)77(134)113-58(32-45(3)4)79(136)104-40-70(127)106-51(13)92(149)122-29-20-25-67(122)89(146)118-59(33-46(5)6)82(139)109-52(14)93(150)123-30-19-24-66(123)88(145)112-56(23-18-28-102-95(99)100)80(137)116-63(37-72(129)130)83(140)107-49(11)76(133)103-41-71(128)110-65(42-124)94(151)152/h15-17,21-22,39,43-52,55-67,74-75,124H,18-20,23-38,40-42,96H2,1-14H3,(H2,97,125)(H2,98,126)(H,101,105)(H,103,133)(H,104,136)(H,106,127)(H,107,140)(H,108,147)(H,109,139)(H,110,128)(H,111,135)(H,112,145)(H,113,134)(H,114,142)(H,115,141)(H,116,137)(H,117,138)(H,118,146)(H,119,148)(H,120,143)(H,121,144)(H,129,130)(H,131,132)(H,151,152)(H4,99,100,102)/t49-,50-,51-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,74-,75-/m0/s1 |
InChI 键 |
INPISQDTARSRTN-DDIUPCTASA-N |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)O)N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PTH (28-48) (human)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action of the human parathyroid hormone fragment, PTH (28-48). It details its molecular interactions, signaling pathways, and physiological effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action: Selective Protein Kinase C Activation
The human parathyroid hormone fragment (28-48) is a mid-region peptide that acts as a selective modulator of the parathyroid hormone 1 receptor (PTH1R). Unlike the full-length PTH (1-84) or the N-terminal fragment PTH (1-34), which activate both the adenylyl cyclase/protein kinase A (PKA) and the phospholipase C/protein kinase C (PKC) pathways, PTH (28-48) preferentially activates the PKC signaling cascade.[1][2][3] This selective action is attributed to the interaction of the 28-48 region, particularly the amino acid sequence 29-32, with the PTH1R, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling through PKC.[1]
This selective activation of the PKC pathway, independent of significant cAMP/PKA stimulation, endows PTH (28-48) with a unique pharmacological profile, including mitogenic and anabolic effects in skeletal tissues and distinct actions in renal and cardiovascular systems.[4] Furthermore, in certain contexts, PTH (28-48) can antagonize the cAMP-mediated effects of PTH (1-34) and PTH (1-84).
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the mechanism of action of PTH (28-48).
Table 1: Receptor Binding Affinity of PTH Peptides to PTH1R
| Peptide | Cell Type/System | Radioligand | IC50 (nM) | Reference |
| PTH (28-48) | AP-1 cells transfected with rat PTH/PTHrP receptor type I | [125I-Tyr36]PTHrP-(1-36)-NH2 | ~2–8 | |
| PTH (1-34) | AP-1 cells transfected with rat PTH/PTHrP receptor type I | [125I-Tyr36]PTHrP-(1-36)-NH2 | ~0.6 | |
| PTHrP (1-34) | AP-1 cells transfected with rat PTH/PTHrP receptor type I | [125I-Tyr36]PTHrP-(1-36)-NH2 | ~0.6 |
Table 2: Functional Activity of PTH (28-48)
| Assay | Cell Type/System | Effect | Concentration/Dose | Magnitude of Effect | Reference |
| PKC Activation | Adult rat ventricular cardiomyocytes | Increased membrane-associated PKC activity | 1-100 nM | Dose-dependent increase | |
| Inhibition of Na+/H+ Exchanger (NHE3) Activity | Opossum kidney (OK) cells | Inhibition | Not specified | 40-50% inhibition | |
| Osteoblast Proliferation | Neonatal mouse tibias | Increased [3H]thymidine-labeled cells in epiphyseal cartilage | 0.05 and 0.2 µg/g body weight daily | 3-fold increase | |
| IGF-I Protein Content | Neonatal mouse femurs | Increased IGF-I content | 0.05 and 0.2 µg/g body weight daily | 20% increase | |
| Antagonism of PTH (1-34)-induced cAMP response | Not specified | Inhibition | Excess PTH (28-48) | Not quantified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of PTH (28-48).
Signaling Pathways
Caption: Signaling pathway of PTH (28-48) via the PTH1R, leading to selective PKC activation.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay to determine the IC50 of PTH (28-48).
Caption: General workflow for a Protein Kinase C (PKC) activity assay.
Detailed Experimental Protocols
Radioligand Binding Assay for PTH1R
Objective: To determine the binding affinity (IC50) of PTH (28-48) for the PTH1R.
Materials:
-
Cells or cell membranes expressing PTH1R (e.g., AP-1 cells transfected with the PTH/PTHrP receptor).
-
Radiolabeled ligand (e.g., [125I-Tyr36]PTHrP-(1-36)-NH2).
-
Unlabeled PTH (28-48) and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing PTH1R in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
Serial dilutions of unlabeled PTH (28-48) or other competitors. For total binding wells, add buffer only. For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., PTH (1-34)).
-
A fixed concentration of the radiolabeled ligand.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding as a function of the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50 value.
Protein Kinase C (PKC) Activity Assay
Objective: To measure the activation of PKC in response to PTH (28-48) treatment.
Materials:
-
Cultured cells responsive to PTH (e.g., osteoblasts, cardiomyocytes).
-
PTH (28-48).
-
Cell lysis buffer.
-
PKC assay kit (containing PKC substrate, ATP, and other necessary reagents).
-
[γ-³²P]ATP.
-
Phosphocellulose paper or other separation matrix.
-
Scintillation counter.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat the cells with various concentrations of PTH (28-48) for a specified time (e.g., 10-30 minutes).
-
Cell Lysis and Fractionation: Wash the cells with ice-cold PBS and lyse them. Separate the cytosolic and membrane fractions by centrifugation.
-
Kinase Reaction: In a reaction tube, combine the cell fraction (e.g., membrane fraction), a specific PKC substrate peptide, and the reaction buffer. Initiate the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Stopping the Reaction and Separation: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Express PKC activity as pmol of phosphate transferred per minute per mg of protein. Compare the activity in PTH (28-48)-treated samples to untreated controls.
cAMP Accumulation Assay
Objective: To assess the effect of PTH (28-48) on intracellular cAMP levels, particularly its ability to antagonize PTH (1-34)-stimulated cAMP production.
Materials:
-
Cultured cells expressing PTH1R.
-
PTH (28-48) and PTH (1-34).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Stimulation buffer.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or TR-FRET based).
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor in stimulation buffer for a short period to prevent cAMP degradation.
-
Treatment:
-
To measure direct effects, treat cells with increasing concentrations of PTH (28-48).
-
To measure antagonism, pre-incubate cells with increasing concentrations of PTH (28-48) before stimulating with a fixed concentration of PTH (1-34).
-
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation and lyse the cells according to the cAMP assay kit protocol.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay format (e.g., ELISA, TR-FRET).
-
Data Analysis: Generate dose-response curves and calculate EC50 or IC50 values. For antagonism studies, determine the extent of inhibition of the PTH (1-34) response by PTH (28-48).
This in-depth guide provides a solid foundation for understanding the nuanced mechanism of action of PTH (28-48). The provided data, protocols, and diagrams should serve as a valuable resource for researchers and professionals in the field of endocrinology, bone biology, and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Parathyroid hormone and parathyroid hormone-related peptide inhibit the apical Na+/H+ exchanger NHE-3 isoform in renal cells (OK) via a dual signaling cascade involving protein kinase A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protein kinase-C activation domain of the parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
An In-depth Technical Guide on the PTH (28-48) Signaling Pathway in Osteoblasts
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the Parathyroid Hormone (PTH) fragment (28-48) signaling pathway in osteoblasts. It delves into the molecular mechanisms, downstream effects, and key experimental findings relevant to bone formation and potential therapeutic applications.
Introduction to PTH and its Fragments
Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis and bone metabolism. While the full-length PTH(1-84) and its N-terminal fragment PTH(1-34) are well-characterized for their dual anabolic and catabolic effects on bone, other fragments also exhibit biological activity.[1][2] The mid-region fragment, PTH(28-48), has garnered significant interest for its distinct signaling properties, primarily promoting bone formation with potentially fewer catabolic effects.[1][3] This fragment activates signaling pathways in osteoblasts, the cells responsible for bone formation, that are separate from the classical cyclic AMP (cAMP) pathway stimulated by N-terminal PTH fragments.[4]
The PTH(28-48) Signaling Cascade in Osteoblasts
PTH(28-48) exerts its effects on osteoblasts by binding to the PTH1 receptor (PTH1R), a G protein-coupled receptor. However, unlike PTH(1-34) which strongly activates the Gs-adenylyl cyclase-cAMP-PKA pathway, PTH(28-48) preferentially activates the Gq-phospholipase C (PLC)-protein kinase C (PKC) pathway.
Key signaling events:
-
Receptor Binding: PTH(28-48) binds to the PTH1R. There is also evidence suggesting a potential specific receptor for the PTH(28-48) fragment.
-
Gq Protein Activation: This binding preferentially activates the Gq alpha subunit of the associated G protein.
-
Phospholipase C (PLC) Activation: Activated Gq stimulates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates PKC.
-
Downstream Effects: Activated PKC phosphorylates a variety of downstream target proteins, leading to changes in gene expression and cellular function that promote osteoblast proliferation and differentiation.
It is important to note that while the PKC pathway is the primary route for PTH(28-48) signaling, there can be crosstalk with other pathways. For instance, PKC activation can sometimes attenuate cAMP accumulation induced by N-terminal PTH fragments.
Quantitative Data on PTH(28-48) Effects
The anabolic effects of PTH(28-48) on osteoblasts have been quantified in various studies. These effects are often compared to those of PTH(1-34) and a vehicle control.
| Parameter | Cell Type | Treatment | Concentration | Effect | Reference |
| DNA Synthesis | Rat Calvaria Osteoblasts | hPTH(28-48) | 10 µM | Stimulation of [3H]thymidine incorporation | |
| Creatine Kinase Activity | ROS 17/2.8 cells | hPTH(28-48) | 10 µM | Increased activity | |
| c-fos mRNA Expression | ROS 17/2.8 cells | PTH(28-48) | Not Specified | Lower induction compared to PTH(1-34) | |
| c-jun mRNA Expression | ROS 17/2.8 cells | PTH(28-48) | Not Specified | Lower induction compared to PTH(1-34) | |
| Bone Mass | Neonatal Mice (in vivo) | hPTH(28-48) | 0.2 µg/g BW | Increased bone mass | |
| PKC Activity | OK cells | PTH(28-48) | 100 nM | Selective enhancement | |
| Calcium Release | Chick Bone Organ Culture | hPTH(28-48) | Not Specified | Antagonized PTH(1-34) induced release | |
| Alkaline Phosphatase Activity | Chick Bone Organ Culture | hPTH(28-48) | Not Specified | Attenuated PTH(1-34) induced downregulation |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to investigate the PTH(28-48) signaling pathway.
-
Cell Lines: Rat osteosarcoma cells (ROS 17/2.8) or primary osteoblasts isolated from rat calvaria are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are typically grown to 80-90% confluency.
This technique is used to detect and quantify specific proteins, such as phosphorylated forms of downstream signaling molecules.
-
Cell Treatment: Culture osteoblasts to desired confluency and treat with PTH(28-48) at various concentrations and time points.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-PKC, total PKC, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).
qPCR is used to measure the mRNA levels of genes regulated by PTH(28-48) signaling.
-
Cell Treatment and RNA Extraction: Treat osteoblasts with PTH(28-48) and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
RNA Quality and Quantity: Assess RNA integrity and concentration using a spectrophotometer or bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for target genes (e.g., c-fos, c-jun, RUNX2, alkaline phosphatase) and a reference gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene.
This method allows for the real-time visualization and quantification of changes in intracellular calcium concentration following PTH(28-48) stimulation.
-
Cell Seeding: Seed osteoblasts on glass-bottom dishes or coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C.
-
Imaging Setup: Mount the dish on a fluorescence microscope equipped with an appropriate excitation light source, filter sets, and a sensitive camera.
-
Baseline Measurement: Record the baseline fluorescence intensity of the cells before stimulation.
-
Stimulation and Recording: Add PTH(28-48) to the cells and continuously record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation at 340 nm and 380 nm and measure emission at 510 nm.
-
Data Analysis: Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence intensity relative to baseline to determine the intracellular calcium concentration.
Conclusion
The PTH(28-48) fragment represents a promising area of research in bone biology and therapeutics. Its ability to selectively activate the PKC signaling pathway in osteoblasts, leading to anabolic effects on bone, distinguishes it from the full-length hormone and its N-terminal fragments. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this specific signaling pathway for the treatment of bone loss disorders such as osteoporosis. Further investigation into the potential for a specific PTH(28-48) receptor and the long-term in vivo effects of this fragment are warranted.
References
The Mid-Region Enigma: A Technical Guide to the Function of Parathyroid Hormone Fragment (28-48)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis, with its full-length form (1-84) exerting both anabolic and catabolic effects on bone. However, circulating PTH is a heterogeneous mixture of the intact hormone and various fragments. Among these, the mid-region fragment, PTH(28-48), has emerged as a molecule of significant interest due to its distinct biological activities. This technical guide provides an in-depth exploration of the function of PTH(28-48), focusing on its anabolic effects on bone, its unique signaling pathways, and its potential as a therapeutic agent. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to facilitate further research and development in this area.
Introduction
While the N-terminal fragment of parathyroid hormone, PTH(1-34), has been extensively studied and is utilized clinically for its bone-anabolic properties, the biological roles of other PTH fragments are less understood. Carboxyl-terminal (C-PTH) and mid-region fragments constitute a significant portion of circulating PTH, and emerging evidence suggests they are not merely inactive degradation products.[1] The synthetic mid-regional fragment, hPTH(28-48), has demonstrated potent mitogenic and anabolic effects on skeletal tissues, distinguishing its function from the classical effects of PTH(1-84) and PTH(1-34).[2][3][4][5] This guide will dissect the known functions of PTH(28-48), with a particular focus on its molecular mechanisms of action.
Anabolic Effects on Bone and Cartilage
PTH(28-48) has been shown to exert significant anabolic effects on bone and cartilage, primarily through the stimulation of cell proliferation and protein synthesis. These effects are particularly pronounced in neonatal models.
Quantitative Effects on Bone and Cartilage
Studies in neonatal mouse models have provided robust quantitative data on the anabolic effects of PTH(28-48). Daily injections of this fragment have been shown to significantly increase DNA and total protein content in both long bones (tibia) and cartilaginous tissues (mandibular condyles).
| Tissue | Parameter | Low Dose (0.05 µg/g BW) | High Dose (0.2 µg/g BW) | Duration of Treatment | Reference |
| Tibia | DNA Content | Significant Increase | Significant Increase | 6 and 16 days | |
| Tibia | Total Protein | Significant Increase | No Significant Increase | 16 days | |
| Mandibular Condyle | DNA Content | Significant Increase | Significant Increase | 6 and 16 days | |
| Mandibular Condyle | Total Protein | Not specified | 2- to 4-fold Increase | 16 days |
| Parameter | Effect of PTH(28-48) | Experimental Model | Reference |
| [3H]Thymidine-Labeled Cells | 3-fold Increase | Epiphyseal cartilage of tibias from 8-day-old injected mice | |
| Insulin-Like Growth Factor I (IGF-I) Content | 20% Increase | Femurs from 18-day-old injected mice | |
| IGF-I mRNA | Localized expression in proliferating chondrocytes | Tibias from 18-day-old injected mice |
Signaling Pathways of PTH(28-48)
The signaling mechanism of PTH(28-48) is a key differentiator from the full-length hormone and its N-terminal fragments. It primarily activates a Protein Kinase C (PKC)-dependent pathway, independent of cyclic AMP (cAMP) production.
PKC-Dependent, cAMP-Independent Signaling
In various cell types, including osteoblast-like cells and renal cells, PTH(28-48) has been shown to selectively activate PKC without stimulating adenylyl cyclase. This activation is thought to be mediated through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), with DAG being the direct activator of PKC.
References
- 1. hPTH-fragments (53-84) and (28-48) antagonize the stimulation of calcium release and repression of alkaline phosphatase activity by hPTH-(1-34) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parathyroid hormone and parathyroid hormone-related peptide inhibit the apical Na+/H+ exchanger NHE-3 isoform in renal cells (OK) via a dual signaling cascade involving protein kinase A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Creatine Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. academic.oup.com [academic.oup.com]
In Vivo Effects of PTH (28-48) Administration in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of the parathyroid hormone fragment PTH (28-48) in murine models. It is designed to be a valuable resource for researchers and professionals in the fields of bone biology, endocrinology, and drug development. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the underlying biological processes.
Core Findings: Anabolic Activity of PTH (28-48)
The mid-region fragment of parathyroid hormone, PTH (28-48), has demonstrated significant anabolic effects on skeletal tissues in murine models, particularly in neonates. Unlike the full-length PTH (1-84) or the N-terminal fragment PTH (1-34), which can have both anabolic and catabolic effects, PTH (28-48) appears to be a purely anabolic agent, stimulating cell proliferation and matrix production without concurrently stimulating bone resorption.[1] This unique characteristic makes it a molecule of interest for therapeutic applications aimed at promoting bone growth.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of PTH (28-48) administration in neonatal mice.
Table 1: Effect of PTH (28-48) on DNA Content in Neonatal Mouse Tibia and Mandibular Condyle [2][3]
| Tissue | Treatment Group | Dose (µg/g BW) | 6-Day Treatment (µg DNA/tibia or condyle) | 16-Day Treatment (µg DNA/tibia or condyle) |
| Tibia | Vehicle | - | 3.8 ± 0.4 | 5.1 ± 0.5 |
| PTH (28-48) | 0.05 | 6.1 ± 0.6 | 7.9 ± 0.7 | |
| PTH (28-48) | 0.2 | 5.9 ± 0.5 | 7.5 ± 0.6 | |
| Mandibular Condyle | Vehicle | - | 1.2 ± 0.2 | 1.9 ± 0.3 |
| PTH (28-48) | 0.05 | 2.1 ± 0.3 | 3.1 ± 0.4 | |
| PTH (28-48) | 0.2 | 2.5 ± 0.4 | 3.8 ± 0.5 | |
| *p < 0.05 vs. vehicle |
Table 2: Effect of PTH (28-48) on Protein Content in Neonatal Mouse Tibia and Mandibular Condyle [2][3]
| Tissue | Treatment Group | Dose (µg/g BW) | 6-Day Treatment (µg protein/tibia or condyle) | 16-Day Treatment (µg protein/tibia or condyle) |
| Tibia | Vehicle | - | 120 ± 15 | 180 ± 20 |
| PTH (28-48) | 0.05 | 145 ± 18 | 234 ± 25 | |
| PTH (28-48) | 0.2 | 138 ± 16 | 216 ± 22 | |
| Mandibular Condyle | Vehicle | - | 45 ± 5 | 70 ± 8 |
| PTH (28-48) | 0.05 | 85 ± 10 | 105 ± 12 | |
| PTH (28-48) | 0.2 | 130 ± 15 | 150 ± 18 | |
| p < 0.05 vs. vehicle |
Table 3: Effect of PTH (28-48) on Cellular Proliferation and IGF-I Content
| Parameter | Treatment Group | Duration | Result |
| [3H]Thymidine-Labeled Cells (Tibial Epiphyseal Cartilage) | PTH (28-48) (0.05 µg/g BW) | 6 days | 3-fold increase vs. vehicle |
| [3H]Thymidine-Labeled Cells (Tibial Epiphyseal Growth Plate) | PTH (28-48) (0.05 µg/g BW) | 16 days | 3-fold increase vs. vehicle |
| IGF-I Content (Femur) | PTH (28-48) (0.05 µg/g BW) | 16 days | 20% increase vs. vehicle |
Experimental Protocols
This section details the methodologies employed in the key in vivo studies on PTH (28-48) in murine models.
Animal Model and Husbandry
-
Species: ICR mice.
-
Age: Neonatal (2 days old at the start of the experiment).
-
Housing: Maintained with their mothers under standard laboratory conditions.
Peptide Administration
-
Peptide: Synthetic human PTH (28-48).
-
Vehicle: Saline or other appropriate buffer.
-
Dosing:
-
Low dose: 0.05 µg/g body weight.
-
High dose: 0.2 µg/g body weight.
-
-
Administration Route: Daily subcutaneous injections.
-
Treatment Duration: 6 or 16 consecutive days.
Tissue Harvesting and Processing
-
At the end of the treatment period, mice are euthanized.
-
Long bones (tibias and femurs) and mandibular condylar cartilages are dissected.
-
Tissues are either processed immediately or frozen in liquid nitrogen and stored at -70°C for later analysis.
DNA and Protein Quantification
-
Tissues are homogenized in an appropriate buffer.
-
Aliquots of the homogenate are used for DNA and protein assays.
-
DNA Quantification: The diphenylamine method is a suitable standard procedure.
-
Protein Quantification: The Bradford or Lowry protein assay can be used.
[3H]Thymidine Autoradiography for Cell Proliferation
-
Three hours prior to euthanasia, mice are injected with [3H]thymidine (e.g., 6 µCi/g body weight).
-
Tibias are harvested, fixed in 10% neutral buffered formalin, dehydrated in graded ethanols, and embedded in paraffin.
-
5 µm sections are cut and mounted on slides.
-
Slides are deparaffinized, rehydrated, and coated with photographic emulsion.
-
After exposure for an appropriate time (e.g., 2-3 weeks) at 4°C, slides are developed, fixed, and counterstained (e.g., with hematoxylin and eosin).
-
Labeled cells (exhibiting silver grains over their nuclei) are counted under a microscope.
Insulin-Like Growth Factor I (IGF-I) Analysis
-
IGF-I Protein Extraction and Radioimmunoassay (RIA):
-
Frozen femurs are pulverized under liquid nitrogen.
-
The powdered tissue is homogenized in glacial acetic acid.
-
The homogenate is incubated on ice and then centrifuged.
-
The supernatant is collected and lyophilized.
-
The lyophilized extract is reconstituted in assay buffer.
-
IGF-I levels are quantified using a commercial RIA kit.
-
-
IGF-I mRNA In Situ Hybridization:
-
A digoxigenin (DIG)-labeled antisense RNA probe for IGF-I is synthesized.
-
Paraffin sections of tibias are deparaffinized, rehydrated, and permeabilized with proteinase K.
-
Sections are hybridized with the DIG-labeled probe overnight at an appropriate temperature (e.g., 55°C).
-
Post-hybridization washes are performed to remove unbound probe.
-
The hybridized probe is detected using an anti-DIG antibody conjugated to alkaline phosphatase and a colorimetric substrate (e.g., NBT/BCIP).
-
Sections are counterstained and mounted for microscopic examination.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways of PTH and its Fragments
The actions of PTH are mediated through the PTH receptor 1 (PTH1R), a G protein-coupled receptor. Full-length PTH and PTH (1-34) activate both the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway and the phospholipase C-protein kinase C (PKC) pathway. In contrast, PTH (28-48) is thought to primarily signal through the PKC pathway, which is associated with its mitogenic effects.
Caption: PTH receptor signaling pathways.
Experimental Workflow for In Vivo Murine Studies
The following diagram outlines the typical experimental workflow for assessing the in vivo effects of PTH (28-48) in neonatal mice.
Caption: Experimental workflow for murine studies.
Concluding Remarks
The research summarized in this technical guide highlights the potent and selective anabolic effects of PTH (28-48) in murine models. Its ability to stimulate cellular proliferation and matrix synthesis, potentially mediated by local IGF-I production and acting through the PKC signaling pathway, makes it a compelling candidate for further investigation in the context of bone regenerative therapies. The detailed experimental protocols provided herein offer a foundation for the design and execution of future preclinical studies aimed at exploring the full therapeutic potential of this intriguing peptide fragment.
References
- 1. An autoradiographical study of [3H]thymidine incorporation into subcutaneously transplanted mouse molar teeth. Cell proliferation and migration in transplanted teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo anabolic effects of parathyroid hormone (PTH) 28-48 and N-terminal fragments of PTH and PTH-related protein on neonatal mouse bones - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of PTH (28-48) in Skeletal Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis and bone metabolism. While the full-length hormone, PTH (1-84), and its N-terminal fragment, PTH (1-34), exert both anabolic (bone-building) and catabolic (bone-resorbing) effects, the mid-region fragment, PTH (28-48), has emerged as a potentially "purely anabolic" agent.[1] This technical guide provides a comprehensive overview of the cellular targets of PTH (28-48) in skeletal tissue, detailing its effects, signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of PTH fragments in treating bone disorders like osteoporosis.
Cellular Targets and Anabolic Effects
The primary cellular targets of PTH (28-48) within skeletal tissue are cells of the osteoblastic and chondrocytic lineages. Unlike the N-terminal fragments, PTH (28-48) appears to lack the catabolic activity associated with bone resorption, positioning it as a molecule of significant interest for bone formation therapies.[1][2]
1.1. Chondrocytes:
PTH (28-48) has been shown to have potent mitogenic and anabolic effects on chondrocytes. In studies using neonatal mouse models, administration of PTH (28-48) led to a significant increase in the proliferation of chondrocytes in the epiphyseal cartilage and the proliferative zone of the epiphyseal growth plate.[2][3] This proliferative effect is accompanied by an increase in protein synthesis, indicating an overall anabolic response. The anabolic actions of PTH (28-48) in cartilage may be mediated, at least in part, by Insulin-like Growth Factor I (IGF-I).
1.2. Osteoblasts:
PTH (28-48) stimulates proliferation and anabolic activity in osteoblast-like cells. The target cells for these anabolic effects are believed to be immature cells of the osteoblastic lineage, or preosteoblasts. In vitro studies using osteoblast-enriched cell cultures and osteosarcoma cell lines (e.g., ROS 17/2.8) have demonstrated that PTH (28-48) increases DNA synthesis and the activity of creatine kinase, an enzyme associated with cellular proliferation.
1.3. Osteoclasts:
The effects of PTH (28-48) on osteoclasts, the cells responsible for bone resorption, are thought to be indirect. Similar to full-length PTH, which acts on osteoblasts to regulate osteoclast activity, PTH (28-48) likely influences osteoclastogenesis through its actions on osteoblastic lineage cells. PTH is known to stimulate the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) in osteoblasts and osteocytes, which in turn promotes osteoclast differentiation and activation. While direct studies on the effect of PTH (28-48) on RANKL expression are limited, its action through osteoblastic cells suggests a similar indirect regulatory mechanism.
Quantitative Data on the Anabolic Effects of PTH (28-48)
The following tables summarize the available quantitative data on the effects of PTH (28-48) on skeletal tissues.
Table 1: In Vivo Effects of PTH (28-48) on Neonatal Mouse Skeletal Tissue
| Parameter | Treatment Group | Effect | Reference |
| Proliferating Chondrocytes ([3H]thymidine-labeled cells) | PTH (28-48) | 3-fold increase in epiphyseal cartilage and proliferative zone of the growth plate | |
| IGF-I Content (Femur) | PTH (28-48) | 20% increase | |
| DNA Content (Tibia) | Low-dose PTH (28-48) (0.05 µg/g BW) | Significant increase | |
| DNA Content (Tibia) | High-dose PTH (28-48) (0.2 µg/g BW) | Significant increase | |
| Protein Content (Tibia) | Low-dose PTH (28-48) (0.05 µg/g BW) | Significant increase (after 16 days) | |
| Protein Content (Mandibular Condylar Cartilage) | High-dose PTH (28-48) (0.2 µg/g BW) | 2- to 4-fold increase |
Table 2: In Vitro Effects of PTH (28-48) on Osteoblast-like Cells (ROS 17/2.8)
| Parameter | Treatment Group | Effect | Reference |
| Creatine Kinase Activity | hPTH (28-48) | Maximal stimulation at 24 nM | |
| Creatine Kinase Activity | Protease-resistant hPTH (28-48) variant | Maximal stimulation at 0.24 nM |
Signaling Pathways of PTH (28-48)
The anabolic effects of PTH (28-48) are mediated through a signaling pathway that is distinct from the classical cAMP/PKA pathway activated by N-terminal PTH fragments. The primary signaling cascade involves the activation of Protein Kinase C (PKC).
3.1. PKC-Dependent Signaling:
Studies have shown that PTH (28-48) can activate PKC in osteoblast-like cells without stimulating cAMP production. This suggests that PTH (28-48) may interact with the PTH type 1 receptor (PTH1R) in a manner that favors coupling to Gq/11 and subsequent activation of phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activate PKC and mobilize intracellular calcium. However, there is also evidence for a PLC-independent PKC activation pathway. The specific downstream targets of PKC that mediate the mitogenic and anabolic effects of PTH (28-48) are still under investigation.
3.2. Potential for a Novel Receptor:
There is speculation about the existence of a distinct receptor that specifically binds the mid-region or C-terminal fragments of PTH, which could also contribute to the observed signaling. However, this putative receptor has not yet been cloned or fully characterized.
3.3. Role of IGF-I:
The anabolic effects of PTH (28-48) in vivo are strongly correlated with an increase in IGF-I expression and content in skeletal tissue. This suggests that IGF-I may act as a downstream mediator of PTH (28-48) action, although the precise signaling interplay between the PKC pathway and IGF-I signaling remains to be fully elucidated.
Diagram of the Proposed Signaling Pathway for PTH (28-48)
Caption: Proposed signaling pathway of PTH (28-48) in skeletal cells.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the effects of PTH (28-48). For detailed, step-by-step protocols, it is recommended to consult the full-text publications cited.
4.1. In Vivo Neonatal Mouse Model for Anabolic Effects
-
Objective: To assess the in vivo anabolic effects of PTH (28-48) on bone and cartilage growth.
-
Methodology:
-
Two-day-old mice are injected subcutaneously daily with PTH (28-48) at low (e.g., 0.05 µg/g body weight) and high (e.g., 0.2 µg/g body weight) doses for a specified period (e.g., 6 or 16 days).
-
At the end of the treatment period, long bones (tibias and femurs) and mandibular condylar cartilages are harvested.
-
For cell proliferation analysis, mice are injected with [3H]thymidine prior to sacrifice. Tissues are then processed for autoradiography to visualize and quantify labeled cells.
-
For biochemical analysis, tissues are homogenized, and total DNA and protein content are measured using standard spectrophotometric or fluorometric assays.
-
For gene expression analysis, RNA is extracted from tissues and analyzed by in situ hybridization for specific transcripts like IGF-I mRNA.
-
For protein analysis, tissues are processed for protein extraction and quantification of specific proteins like IGF-I by ELISA or Western blotting.
-
Experimental Workflow: In Vivo Anabolic Effects
Caption: Workflow for assessing in vivo anabolic effects of PTH (28-48).
4.2. In Vitro Osteoblast Proliferation and Creatine Kinase Assay
-
Objective: To measure the direct effects of PTH (28-48) on osteoblast-like cell proliferation and creatine kinase activity.
-
Methodology:
-
Osteoblast-like cells (e.g., ROS 17/2.8) are cultured in appropriate media and conditions.
-
Cells are treated with various concentrations of PTH (28-48) and other PTH fragments for defined time periods.
-
DNA Synthesis:
-
Cells are incubated with [3H]thymidine during the treatment period.
-
DNA is precipitated with trichloroacetic acid (TCA), and the incorporated radioactivity is measured by liquid scintillation counting.
-
-
Creatine Kinase (CK) Activity:
-
Cell lysates are prepared.
-
CK activity is measured using a commercially available kit, typically based on a coupled enzyme reaction that results in the production of NADPH, which can be quantified spectrophotometrically.
-
-
4.3. Radioligand Binding Assay
-
Objective: To determine the binding affinity of PTH (28-48) to its receptor(s).
-
Methodology:
-
Membranes are prepared from cells expressing the PTH receptor (e.g., osteoblast-like cells or cells transfected with the PTH1R).
-
Membranes are incubated with a radiolabeled ligand (e.g., [125I]PTH(1-34)) and increasing concentrations of unlabeled competitor, PTH (28-48).
-
The reaction is incubated to equilibrium.
-
Bound and free radioligand are separated by filtration through glass fiber filters.
-
The radioactivity retained on the filters (bound ligand) is measured using a gamma counter.
-
The data is analyzed to determine the IC50 of PTH (28-48), from which the binding affinity (Ki) can be calculated.
-
Conclusion
The PTH (28-48) fragment represents a promising avenue for the development of purely anabolic therapies for bone diseases. Its ability to stimulate the proliferation and anabolic activity of chondrocytes and osteoblasts, mediated by a cAMP-independent, PKC-dependent signaling pathway, distinguishes it from full-length PTH and its N-terminal fragments. Further research is warranted to fully elucidate the downstream targets of its signaling cascade, definitively characterize its receptor(s), and translate these preclinical findings into effective clinical applications for promoting bone formation. This guide provides a foundational understanding of the cellular and molecular actions of PTH (28-48) in skeletal tissue to support these ongoing research and development efforts.
References
- 1. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective anabolic effects of muteins of mid-region PTH fragments on skeletal tissues of prepubertal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo anabolic effects of parathyroid hormone (PTH) 28-48 and N-terminal fragments of PTH and PTH-related protein on neonatal mouse bones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mid-Region Fragment PTH (28-48): A Technical Guide to its Protein Kinase C Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. While the full-length hormone PTH (1-84) and its N-terminal fragment PTH (1-34) have been extensively studied for their roles in bone metabolism through the activation of the protein kinase A (PKA) pathway, emerging evidence has highlighted the distinct biological activities of other PTH fragments. This technical guide focuses on the mid-region fragment, PTH (28-48), and its activation of the protein kinase C (PKC) signaling pathway. This pathway is increasingly recognized for its role in the anabolic effects of PTH on bone and its influence on various other cell types, including cardiomyocytes and chondrocytes. Understanding the nuances of this signaling cascade is pivotal for the development of novel therapeutics targeting bone disorders and other conditions.
PTH (28-48) and PKC Activation: A Summary of Quantitative Data
The activation of Protein Kinase C (PKC) by PTH (28-48) has been demonstrated across various cell types. The following tables summarize the available quantitative data from key studies.
| Cell Type | Peptide | Concentration Range | Observed Effect | Reference |
| Adult Ventricular Cardiomyocytes | PTH (28-48) | 1-100 nM | Dose-dependent increase in membrane-associated PKC activity | [1] |
| Rat Osteosarcoma (ROS 17/2) Cells | PTH (28-34) | Picomolar concentrations | Increased membrane-associated PKC activity | |
| Osteoblastic Cells (UMR-106) | PTH (28-48) | 10⁻¹¹ to 10⁻⁷ M | Enhanced PKC translocation from cytosol to membrane |
| Cell Type | Peptide | Effect on Downstream Signaling | Reference |
| Rat Growth Cartilage Cells | hPTH (28-48) | Up-regulation of Vitamin D Receptor (VDR) in a PKC-dependent manner | |
| Adult Ventricular Cardiomyocytes | PTH (28-48) | Antagonized cAMP accumulation stimulated by isoprenaline | [1] |
| Renal Cells (OK) | PTH (28-48) | Inhibition of Na+/H+ exchanger activity |
The Signaling Pathway of PTH (28-48)-Mediated PKC Activation
The activation of PKC by PTH (28-48) can proceed through multiple pathways, including a classical phospholipase C (PLC)-dependent mechanism and a more recently described PLC-independent pathway. The core activating domain for PKC has been localized to the amino acid sequence 29-32 of PTH.[2][3]
Classical PLC-Dependent Pathway
In this pathway, PTH (28-48) binds to the PTH/PTHrP receptor (PTH1R), a G-protein coupled receptor. This binding is thought to activate the Gq/11 family of G-proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with intracellular calcium, directly activates conventional and novel PKC isoforms.
References
- 1. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
The Unconventional Path: A Technical Guide to cAMP-Independent Signaling of PTH (28-48)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH), a primary regulator of calcium and phosphate homeostasis, has long been a subject of intense research, particularly for its therapeutic potential in osteoporosis. While the anabolic effects of its N-terminal fragments, such as PTH (1-34) (Teriparatide), are well-established and known to be mediated primarily through the Gs/cAMP/PKA signaling pathway, a growing body of evidence illuminates a distinct, cAMP-independent signaling cascade initiated by the mid-region fragment, PTH (28-48). This fragment, acting through the same PTH/PTHrP receptor (PTH1R), preferentially activates the Gq/11-phospholipase C (PLC)-protein kinase C (PKC) pathway, leading to a unique profile of cellular responses. This technical guide provides an in-depth exploration of the cAMP-independent signaling of PTH (28-48), summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate molecular pathways. Understanding this alternative signaling route is paramount for the development of novel therapeutics that may offer a more targeted and nuanced approach to bone and mineral metabolism.
Core Signaling Pathway of PTH (28-48)
Unlike the full-length hormone or its N-terminal fragments, PTH (28-48) demonstrates a biased agonism towards the Gq/11 protein, largely bypassing the Gs-adenylyl cyclase axis. This selective activation initiates a signaling cascade distinct from the canonical cAMP pathway.
Upon binding to the PTH1R, PTH (28-48) induces a conformational change that facilitates the coupling and activation of the Gq/11 alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, in concert with DAG, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, culminating in diverse cellular responses, including cell proliferation and differentiation.
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of PTH (28-48) with its receptor and its downstream biological effects.
Table 1: Receptor Binding Affinity of PTH Peptides
| Ligand | Receptor | Cell Type/System | Assay | IC50 / Kd | Reference |
| PTH (28-48) | PTH/PTHrP Receptor Type I | CHO cells | Competition Binding | ~1-8 nM | [1] |
| PTH (1-34) | PTH/PTHrP Receptor Type I | CHO cells | Competition Binding | ~0.1-0.4 nM | [1] |
Table 2: Biological Effects of PTH (28-48)
| Effect | Model System | Treatment | Quantitative Outcome | Reference |
| Cell Proliferation | Neonatal mouse tibias (in vivo) | 0.05 µg/g and 0.2 µg/g daily for 6 or 16 days | 3-fold increase in [3H]thymidine-labeled cells in epiphyseal cartilage | [2] |
| Rat calvaria-derived cells (in vitro) | 10 nM | Significant increase in [3H]thymidine incorporation | [2] | |
| Anabolic Effect | Neonatal mouse femurs (in vivo) | 0.2 µg/g daily for 16 days | 20-26% increase in IGF-I protein content | [2] |
| Gene Expression | Proliferating bovine chondrocytes (in vitro) | 10 nM for 24 hours | Significant stimulation of collagen type II mRNA levels | |
| Neonatal mouse tibias (in vivo) | 0.2 µg/g daily for 16 days | IGF-I mRNA localized in proliferating chondrocytes (not present in vehicle-treated controls) | ||
| PKC Activation | CHO cells transfected with PTH1R | Not specified | Activation of PKC | |
| Renal proximal tubule OK cells | Not specified | Selective enhancement of PKC activity |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PTH (28-48) signaling.
Experimental Workflow: Investigating PTH (28-48) Effects on Bone Cells
Measurement of Intracellular Calcium Concentration using Fura-2 AM
Objective: To quantify changes in intracellular calcium levels in response to PTH (28-48) stimulation.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, 2 mM CaCl2, pH 7.4
-
Ionomycin
-
EGTA
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a 96-well plate and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).
-
Wash cells once with HBS.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash cells twice with HBS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Imaging:
-
Mount the coverslip onto the microscope stage or place the plate in the reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission collected at ~510 nm.
-
Add PTH (28-48) at the desired concentration and record the fluorescence changes over time.
-
-
Calibration (Optional): To convert fluorescence ratios to absolute calcium concentrations, at the end of the experiment, treat cells with a calcium ionophore like ionomycin in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by chelation of all calcium with EGTA to obtain the minimum ratio (Rmin).
Protein Kinase C (PKC) Activity Assay
Objective: To measure the activation of PKC in response to PTH (28-48).
Materials:
-
PKC assay kit (commercial kits are widely available, often utilizing a specific peptide substrate and either radioactive [γ-32P]ATP or a phosphorylation-specific antibody).
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA)
Procedure (based on a non-radioactive ELISA-based kit):
-
Cell Treatment and Lysis:
-
Treat cells with PTH (28-48) for the desired time.
-
Wash cells with cold PBS and lyse with the provided lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Kinase Reaction:
-
Add a standardized amount of cell lysate to microplate wells pre-coated with a PKC-specific substrate.
-
Initiate the kinase reaction by adding an ATP-containing reaction buffer.
-
Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
-
Detection:
-
Wash the wells to remove non-reacted components.
-
Add a phosphorylation-specific primary antibody that recognizes the phosphorylated substrate.
-
Incubate and wash.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate and wash.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Construct a standard curve using a purified active PKC to quantify the PKC activity in the cell lysates.
Cell Proliferation Assay ([3H]-Thymidine Incorporation)
Objective: To assess the mitogenic effect of PTH (28-48) by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
[3H]-Thymidine
-
Cell culture medium
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Synchronize the cells if necessary (e.g., by serum starvation).
-
Treat the cells with various concentrations of PTH (28-48) for a specified period (e.g., 24-48 hours).
-
-
Radiolabeling:
-
Add [3H]-thymidine (e.g., 1 µCi/well) to each well and incubate for 4-24 hours.
-
-
Harvesting and Precipitation:
-
Aspirate the medium and wash the cells with cold PBS.
-
Precipitate the DNA by adding cold 10% TCA and incubating on ice.
-
Wash the precipitate with cold ethanol to remove unincorporated thymidine.
-
-
Quantification:
-
Solubilize the precipitate (e.g., with NaOH or a cell harvester).
-
Transfer the solubilized DNA to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the counts per minute (CPM) of PTH (28-48)-treated cells to control cells.
In Situ Hybridization for IGF-I mRNA
Objective: To visualize the expression and localization of IGF-I mRNA in tissues or cells treated with PTH (28-48).
Materials:
-
Digoxigenin (DIG)-labeled antisense RNA probe for IGF-I
-
Paraformaldehyde (PFA) for fixation
-
Proteinase K
-
Hybridization buffer
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for color development
Procedure:
-
Tissue/Cell Preparation:
-
Fix the tissue or cells with 4% PFA.
-
For tissues, embed in paraffin or cryoprotect and freeze for sectioning.
-
Permeabilize the samples with Proteinase K treatment.
-
-
Hybridization:
-
Pre-hybridize the samples in hybridization buffer.
-
Add the DIG-labeled IGF-I probe and incubate overnight at an optimized temperature (e.g., 65°C).
-
-
Washing: Perform a series of stringent washes to remove the unbound probe.
-
Immunodetection:
-
Block non-specific binding sites.
-
Incubate with an anti-DIG-AP antibody.
-
Wash to remove the unbound antibody.
-
-
Visualization:
-
Add the NBT/BCIP substrate and incubate in the dark until a colored precipitate forms at the site of mRNA localization.
-
Stop the reaction and mount the slides for microscopy.
-
Conclusion and Future Directions
The PTH (28-48) fragment represents a fascinating area of parathyroid hormone biology, demonstrating that distinct regions of the hormone can elicit specific signaling cascades through the same receptor. The activation of the cAMP-independent Gq/11-PLC-PKC pathway by PTH (28-48) leads to significant anabolic effects on bone and trophic effects on cardiac tissue, highlighting its potential as a therapeutic agent. The ability to selectively engage this pathway, divorced from the potent bone-resorbing and hypercalcemic effects associated with strong cAMP activation, opens new avenues for drug development.
Future research should focus on elucidating the precise molecular interactions between PTH (28-48) and the PTH1R that favor Gq/11 coupling. Further quantitative dose-response studies are needed to fully characterize the downstream effects on gene expression and cell behavior in various cell types. Moreover, the in vivo consequences of long-term administration of PTH (28-48) or its mimetics warrant thorough investigation to assess its therapeutic window and potential side effects. A deeper understanding of this unconventional signaling pathway will undoubtedly contribute to the design of next-generation therapies for osteoporosis and other metabolic bone diseases.
References
- 1. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
The Synergistic Anabolism of PTH (28-48) and IGF-I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular and cellular interplay between the Parathyroid Hormone fragment (28-48) and Insulin-like Growth Factor I (IGF-I). Understanding this synergistic relationship is critical for the development of novel anabolic therapies for bone-related disorders. This document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the complex signaling pathways involved.
Core Concepts: A Synergistic Partnership in Bone Formation
Parathyroid hormone (PTH) is a primary regulator of calcium homeostasis, with intermittent administration leading to a net anabolic effect on bone.[1][2] While the full-length PTH (1-84) and its N-terminal fragment PTH (1-34) are well-studied, the mid-regional fragment PTH (28-48) has also demonstrated significant anabolic and mitogenic properties.[1][3] Emerging evidence strongly suggests that many of the anabolic effects of PTH, including those of its fragments, are mediated by or require the presence of Insulin-like Growth Factor I (IGF-I).[1] IGF-I, a potent growth factor, is abundant in bone and is produced by osteoblasts, playing a crucial role in osteoblast function, bone development, and maintenance. This guide delves into the mechanisms of their interaction, providing a foundational resource for researchers in the field.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the effects of PTH (28-48) and its interaction with IGF-I.
Table 1: In Vivo Anabolic Effects of PTH (28-48) in Neonatal Mice
| Parameter | Treatment Group | Dose | Duration | Result |
| Tibial DNA Content | PTH (28-48) | Low (0.05 µg/g) & High (0.2 µg/g) | 6 & 16 days | Significant increase at both doses and durations |
| Mandibular Condyle DNA Content | PTH (28-48) | Low & High | 6 & 16 days | Significant increase at both doses and durations |
| Tibial Protein Content | PTH (28-48) | Low (0.05 µg/g) | 16 days | Significant increase |
| Mandibular Condyle Protein Content | PTH (28-48) | High (0.2 µg/g) | 16 days | 2- to 4-fold increase |
| [³H]Thymidine-Labeled Cells (Tibial Epiphyseal Cartilage) | PTH (28-48) | Low (0.05 µg/g) | 8 days | 3-fold increase |
| [³H]Thymidine-Labeled Cells (Tibial Epiphyseal Growth Plate) | PTH (28-48) | Low (0.05 µg/g) | 18 days | 3-fold increase |
| Femur IGF-I Content | PTH (28-48) | Low (0.05 µg/g) | 16 days | ~20-26% increase |
| IGF-I mRNA Expression (Tibial Chondrocytes) | PTH (28-48) | Low (0.05 µg/g) | 18 days | Distinct localization (absent in vehicle control) |
Table 2: Requirement of IGF-I for PTH Anabolic Effects in Mice
| Parameter | Mouse Model | Treatment | Result |
| Serum Osteocalcin | Wild-Type | PTH (1-34) | 113% increase |
| Serum Osteocalcin | IGF-I Knockout | PTH (1-34) | No significant effect |
| Serum Alkaline Phosphatase | Wild-Type | PTH (1-34) | 48% increase |
| Serum Alkaline Phosphatase | IGF-I Knockout | PTH (1-34) | No significant effect |
| Femoral Bone Mineral Density | Wild-Type | PTH (1-34) | 40% increase |
| Femoral Bone Mineral Density | IGF-I Knockout | PTH (1-34) | No effect |
| Osteoblast Cell Number | IGF-I Knockout (in vitro) | PTH (1-34) | No significant effect |
| Osteoblast Cell Number | IGF-I Knockout (in vitro) | PTH (1-34) + exogenous IGF-I | Significant increase |
Signaling Pathways
The interaction between PTH (28-48) and IGF-I involves a complex network of signaling cascades within bone cells. While PTH (1-34) classically signals through the PKA pathway, PTH (28-48) has been shown to activate Protein Kinase C (PKC). The anabolic actions of PTH are critically dependent on local IGF-I production and signaling. IGF-I itself activates the PI3K/Akt and MAPK pathways, which are essential for cell proliferation, survival, and differentiation. Recent studies have shown a direct interaction where the IGF-I receptor can phosphorylate the PTH type 1 receptor, enhancing the transition of osteoblasts to osteocytes.
Caption: Integrated signaling pathways of PTH (28-48) and IGF-I in bone cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols derived from key studies on PTH (28-48) and IGF-I.
In Vivo Neonatal Mouse Model for Anabolic Effects
This protocol is based on the study by Rihani-Bisharat et al. (1998), which investigated the in vivo anabolic effects of PTH fragments.
-
Animal Model: 2-day-old neonatal mice.
-
Peptide Administration:
-
Peptides: Human PTH (1-84), PTH (1-34), PTH (28-48), PTH (53-84).
-
Doses: Low dose (0.05 µg/g body weight) and high dose (0.2 µg/g body weight).
-
Administration: Daily subcutaneous injections for 6 or 16 consecutive days.
-
Control Group: Vehicle-injected littermates.
-
-
Tissue Harvesting:
-
Following the injection period, mice are euthanized.
-
Long bones (tibias and femurs) and mandibular condylar cartilages are harvested.
-
-
Biochemical Analysis:
-
DNA and Protein Quantification: Tissues are processed to measure total DNA and protein content as primary parameters for anabolic effects.
-
IGF-I Content Analysis: Femurs are pulverized under liquid nitrogen, and IGF-I is extracted using glacial acetic acid. The extract is then analyzed using an IGF-I detection kit.
-
-
Histological and Cellular Analysis:
-
[³H]Thymidine Autoradiography: To assess cell proliferation, mice are injected with [³H]thymidine prior to sacrifice. Tibias are fixed, sectioned, and processed for autoradiography to count labeled cells in the epiphyseal cartilage and growth plate.
-
In Situ Hybridization for IGF-I mRNA: Tibial sections are hybridized with a digoxigenin-labeled antisense RNA probe for IGF-I to localize mRNA expression.
-
Caption: Workflow for in vivo assessment of PTH (28-48) anabolic effects.
In Vitro Osteoblast Culture Model for PTH and IGF-I Interaction
This protocol is a generalized representation based on studies evaluating the necessity of IGF-I for PTH's effects on osteoblasts.
-
Cell Culture:
-
Primary osteoblasts are derived from the calvaria of wild-type and IGF-I knockout (IGF-I-/-) mice.
-
Cells are cultured in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until confluent.
-
-
Experimental Treatment:
-
Cells are serum-starved for a period (e.g., 24 hours) to reduce baseline signaling.
-
Treatment groups include:
-
Vehicle control
-
PTH (e.g., 1-34 or 28-48) at various concentrations
-
IGF-I at various concentrations
-
Combination of PTH and IGF-I
-
-
-
Cell Proliferation/Number Assay:
-
Cell number or metabolic activity is assessed using methods like direct cell counting (e.g., with a hemocytometer) or a metabolic assay (e.g., AlamarBlue or MTT assay).
-
Readings are taken at specified time points after treatment.
-
-
Differentiation Assays:
-
Alkaline Phosphatase (ALP) Activity: Cells are lysed, and ALP activity is measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate).
-
Mineralization Assay: Cells are cultured for an extended period (e.g., 21-28 days) in osteogenic medium. Mineralized nodules are stained with Alizarin Red S and quantified.
-
-
Molecular Analysis:
-
Western Blot: To analyze protein expression and phosphorylation (e.g., p-Akt, p-MAPK, p-IGF1R), cell lysates are subjected to SDS-PAGE and immunoblotting with specific antibodies.
-
Quantitative PCR (qPCR): To measure gene expression levels (e.g., IGF-I, Runx2, Osteocalcin), RNA is extracted, reverse-transcribed to cDNA, and analyzed by qPCR.
-
Caption: Workflow for in vitro analysis of PTH/IGF-I interaction in osteoblasts.
Conclusion and Future Directions
The evidence overwhelmingly indicates that the anabolic effects of PTH fragments like PTH (28-48) are intricately linked with and often dependent on the IGF-I signaling pathway. PTH (28-48) demonstrates potent mitogenic and anabolic activity, stimulating cell proliferation and increasing local IGF-I production. In turn, IGF-I signaling is essential for PTH to exert its full effects on bone formation, including osteoblast proliferation and differentiation. This synergistic relationship, involving complex signaling crosstalk, presents a compelling target for therapeutic intervention.
Future research should focus on elucidating the specific receptor for PTH (28-48) and further detailing the molecular points of convergence between the PTH-PKC and IGF-I-PI3K/MAPK pathways. A deeper understanding of this interplay will be instrumental in designing more effective and targeted anabolic therapies for osteoporosis and other conditions characterized by bone loss.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Parathyroid hormone: anabolic and catabolic actions on the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo anabolic effects of parathyroid hormone (PTH) 28-48 and N-terminal fragments of PTH and PTH-related protein on neonatal mouse bones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anabolic Edge: A Technical Guide to PTH (28-48) and its Influence on Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. While the full-length hormone, PTH (1-84), and its N-terminal fragment, PTH (1-34), have well-documented effects on bone turnover and serum calcium, there is growing interest in the therapeutic potential of the mid-region fragment, PTH (28-48). This fragment exhibits a unique profile, demonstrating potent anabolic effects on bone with a potentially reduced risk of hypercalcemia, a common side effect of traditional PTH therapies. This technical guide provides an in-depth analysis of PTH (28-48), focusing on its mechanism of action, its influence on calcium homeostasis, and the experimental evidence supporting its anabolic properties. We present quantitative data from key studies in structured tables, detail experimental protocols, and provide visualizations of the signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals in the field of metabolic bone disease.
Introduction: The PTH (28-48) Fragment
Parathyroid hormone is an 84-amino acid peptide that plays a central role in mineral ion homeostasis.[1] Its biological activity is complex, with different fragments of the hormone eliciting distinct cellular responses. The N-terminal region (1-34) is primarily responsible for the classical PTH effects, including increasing serum calcium through bone resorption and renal calcium reabsorption, mediated via the activation of both the protein kinase A (PKA) and protein kinase C (PKC) signaling pathways.[2]
In contrast, the mid-region fragment, PTH (28-48), appears to act as a biased agonist, primarily activating the PKC pathway without significantly stimulating the PKA pathway.[2][3] This selective signaling is believed to underlie its predominantly anabolic effects on bone, promoting bone formation without a concomitant increase in bone resorption.[4] This characteristic makes PTH (28-48) an attractive candidate for therapeutic development in osteoporosis and other conditions requiring bone anabolism.
Influence on Calcium Homeostasis: A Focus on Bone Anabolism
The primary influence of PTH (28-48) on calcium homeostasis appears to be indirect, through its potent anabolic effects on bone tissue. Unlike full-length PTH, which directly elevates serum calcium, PTH (28-48) promotes the incorporation of calcium into the bone matrix, thereby contributing to bone mineral density.
Anabolic Effects on Bone
In vivo studies have demonstrated the significant anabolic potential of PTH (28-48). Daily injections of this fragment in neonatal mice have been shown to increase bone mass. This effect is attributed to the stimulation of proliferation and differentiation of osteoblasts and chondrocytes.
Key Quantitative Data from In Vivo Studies:
A pivotal study by Rihani-Bisharat et al. investigated the in vivo anabolic effects of various PTH fragments in a neonatal mouse model. The key findings related to PTH (28-48) are summarized below.
| Parameter | Treatment Group | Dose (µg/g BW) | Duration | Result (Change vs. Vehicle) | Citation |
| Tibial DNA Content | hPTH (28-48) | 0.05 | 6 days | Significant Increase | |
| hPTH (28-48) | 0.2 | 6 days | Significant Increase | ||
| hPTH (28-48) | 0.05 | 16 days | Significant Increase | ||
| hPTH (28-48) | 0.2 | 16 days | Significant Increase | ||
| Tibial Protein Content | hPTH (28-48) | 0.05 | 16 days | Significant Increase | |
| [³H]Thymidine Labeled Cells (Tibial Epiphyseal Cartilage) | hPTH (28-48) | 0.05 | 6 days | 3-fold Increase | |
| Femur IGF-I Content | hPTH (28-48) | 0.05 | 16 days | 20% Increase |
These data highlight the potent mitogenic and anabolic activity of PTH (28-48) on bone, even at doses where the full-length hormone and its N-terminal fragment show reduced or no effect.
Effect on Serum Calcium
A critical aspect of the therapeutic potential of PTH (28-48) is its purported lack of a significant hypercalcemic effect. While full-length PTH and PTH (1-34) can lead to elevated serum calcium levels, the selective action of PTH (28-48) on bone formation without stimulating bone resorption is thought to mitigate this risk. However, direct quantitative data from published in vivo studies specifically measuring serum calcium levels following PTH (28-48) administration are currently limited. One in vitro study using a chick bone organ culture system found that PTH (28-48) had no effect on calcium release into the medium.
Signaling Pathway of PTH (28-48)
The distinct biological effects of PTH (28-48) are rooted in its unique signaling mechanism. Unlike PTH (1-34), which activates both PKA and PKC pathways, PTH (28-48) primarily signals through the activation of PKC. This selective activation is attributed to a functional domain located between amino acids 28 and 32. There is also evidence suggesting the existence of a specific receptor for the PTH (28-48) fragment that is coupled to PKC activation.
The downstream effectors of PTH (28-48)-mediated PKC activation in osteoblasts are still being fully elucidated. However, the anabolic effects are thought to be mediated, at least in part, by the induction of insulin-like growth factor I (IGF-I). Studies have shown that PTH (28-48) treatment increases IGF-I content and IGF-I mRNA expression in bone tissue.
Caption: Signaling pathway of PTH (28-48) in bone cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature investigating the effects of PTH (28-48).
In Vivo Neonatal Mouse Model for Anabolic Effects
This protocol is based on the methodology described by Rihani-Bisharat et al.
Objective: To assess the in vivo anabolic effects of PTH (28-48) on bone growth in neonatal mice.
Animals: 2-day-old ICR mice.
Peptide Administration:
-
Synthetic human PTH (28-48) is dissolved in a vehicle of 0.1% BSA in 0.01 M acetic acid.
-
Mice are injected subcutaneously daily with either a low dose (0.05 µg/g body weight) or a high dose (0.2 µg/g body weight) of the peptide.
-
Control groups receive vehicle injections only.
-
The injection volume is adjusted daily based on weight gain.
-
Treatment durations are typically 6 or 16 consecutive days.
Tissue Harvesting and Analysis:
-
At the end of the treatment period, mice are euthanized.
-
Tibias and femurs are harvested.
-
DNA and Protein Content:
-
Bones are cleaned of soft tissue and homogenized.
-
DNA content is determined using a fluorometric assay with a DNA-specific dye (e.g., Hoechst 33258).
-
Total protein content is measured using a colorimetric assay (e.g., Bradford or Lowry assay).
-
-
[³H]Thymidine Autoradiography:
-
Mice are injected with [³H]thymidine prior to euthanasia to label proliferating cells.
-
Harvested bones are fixed, decalcified, and embedded in paraffin.
-
Sections are prepared and coated with photographic emulsion.
-
After exposure, sections are developed and stained to visualize labeled cells.
-
-
IGF-I Content:
-
Bone tissue is homogenized in extraction buffer.
-
IGF-I levels in the extracts are quantified using a specific radioimmunoassay (RIA) or ELISA kit.
-
-
In Situ Hybridization for IGF-I mRNA:
-
Harvested bones are fixed, decalcified, and embedded.
-
Sections are hybridized with a digoxigenin (DIG)-labeled antisense RNA probe for IGF-I.
-
The hybridized probe is detected using an anti-DIG antibody conjugated to alkaline phosphatase, followed by a colorimetric reaction.
-
Caption: Experimental workflow for the in vivo neonatal mouse model.
Conclusion and Future Directions
The PTH (28-48) fragment presents a compelling profile as a bone anabolic agent. Its ability to stimulate bone formation, likely through a PKC-mediated pathway involving IGF-I, without the associated hypercalcemic effects of full-length PTH, makes it a promising candidate for the development of new osteoporosis therapies.
Future research should focus on several key areas:
-
Direct Assessment of Serum Calcium: Rigorous in vivo studies are needed to definitively quantify the effect of PTH (28-48) on serum calcium and phosphate levels across a range of doses and treatment durations.
-
Elucidation of Downstream Signaling: Further investigation into the specific downstream targets of the PKC pathway activated by PTH (28-48) in osteoblasts will provide a more complete understanding of its mechanism of action.
-
Long-term Efficacy and Safety: Preclinical studies in adult and osteoporotic animal models are required to evaluate the long-term efficacy and safety of PTH (28-48) in promoting bone formation and improving bone strength.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients with metabolic bone diseases.
This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on PTH (28-48) and to guide future investigations into its therapeutic potential. The unique anabolic properties of this peptide fragment warrant continued exploration and could lead to the next generation of treatments for osteoporosis and other skeletal disorders.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of PTH (28-48) (human)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone (PTH) is a primary regulator of calcium and phosphate homeostasis. While the full-length hormone PTH (1-84) and its N-terminal fragment PTH (1-34) have been extensively studied, mid-region fragments such as PTH (28-48) are also emerging as biologically active molecules with distinct signaling properties. These application notes provide a comprehensive overview and detailed protocols for the in vitro investigation of human PTH (28-48). This fragment has been shown to elicit mitogenic and other cellular responses, often in a manner independent of the classical cyclic AMP (cAMP) pathway, suggesting a unique mechanism of action that warrants further investigation for potential therapeutic applications.
Mechanism of Action
In contrast to PTH (1-34), which strongly activates adenylyl cyclase and increases intracellular cAMP, PTH (28-48) is recognized for its ability to stimulate cell proliferation and other effects through a cAMP-independent signaling pathway.[1][2] The primary signaling cascade activated by PTH (28-48) involves the activation of Protein Kinase C (PKC).[3][4] This suggests that PTH (28-48) may exert its effects through a different receptor or by interacting with the PTH type 1 receptor (PTH1R) in a way that favors PKC signaling over cAMP production.[3] In fact, some studies indicate that PTH (28-48) can inhibit the cAMP response induced by full-length PTH. This distinct signaling profile makes PTH (28-48) a valuable tool for dissecting the diverse cellular effects of PTH.
Signaling Pathway of PTH (28-48)
Caption: Signaling pathway of PTH (28-48) proceeding through PKC activation.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on PTH (28-48).
Table 1: Effects of PTH (28-48) on Cell Proliferation
| Cell Type | Assay | Concentration | Effect | Reference |
| Embryonic Chick Periosteal Cells | Cell Proliferation | Picomolar | Similar to hPTH (1-34) | |
| Neonatal Mouse Mandibular Condyles | [3H]thymidine incorporation | Not specified | Increased DNA synthesis | |
| Osteoblast-like cells (ROS 17/2.8) | DNA Synthesis & CK Activity | Not specified | Stimulated | |
| Rat Epiphyseal Chondroblasts | DNA Synthesis & CK Activity | Not specified | Stimulated |
Table 2: Effects of PTH (28-48) on Intracellular Signaling
| Cell Type | Pathway | Assay | Concentration | Effect | Reference |
| CHO cells expressing PTH1R | PKC | PKC Activation | Not specified | Activated | |
| Osteoblast-like cells (ROS 17/2.8) | cAMP | cAMP Measurement | 10 µM | Inhibited bPTH (1-84)-induced cAMP increase | |
| Chick Bone Organ Culture | cAMP/PKA | cAMP Synthesis | 10⁻⁶ mol/L | No significant effect |
Table 3: Antagonistic Effects of PTH (28-48)
| Cell System | Effect of PTH (1-34) | Effect of PTH (28-48) Co-treatment | Reference |
| Chick Bone Organ Culture | Induced calcium release | Suppressed PTH (1-34)-induced calcium release | |
| Chick Bone Organ Culture | Down-regulated ALP activity | Attenuated PTH (1-34)-induced ALP down-regulation | |
| Neonatal Mouse Condylar Explants | 88% increase in DNA synthesis | Reduced mitogenic effect to 34% over control |
Experimental Protocols
Detailed methodologies for key in vitro experiments involving PTH (28-48) are provided below.
Experimental Workflow Overview
Caption: General workflow for in vitro experiments with PTH (28-48).
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Osteoblast or chondrocyte cell line (e.g., ROS 17/2.8, primary calvarial osteoblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Serum-free culture medium
-
PTH (28-48) (human, synthetic)
-
[³H]Thymidine (1 mCi/mL)
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Ethanol, 95%, ice-cold
-
0.3 N NaOH
-
Scintillation cocktail
-
Scintillation counter
-
24-well culture plates
Protocol:
-
Cell Seeding: Seed cells in 24-well plates at a density that allows for logarithmic growth during the experiment and culture until they reach sub-confluence.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Replace the medium with fresh serum-free medium containing various concentrations of PTH (28-48) (e.g., 1 pM to 10 nM). Include a vehicle control (e.g., PBS with 0.1% BSA) and a positive control (e.g., 10% FBS or PTH (1-34)).
-
Radiolabeling: After 24-48 hours of incubation with the treatments, add [³H]thymidine to each well to a final concentration of 1 µCi/mL.
-
Incubation: Incubate the plates for 4-6 hours at 37°C to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Precipitation: Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules, including DNA.
-
Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.
-
Solubilization: Air dry the plates and add 500 µL of 0.3 N NaOH to each well to solubilize the DNA.
-
Quantification: Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]thymidine incorporated and thus to the rate of cell proliferation.
Protein Kinase C (PKC) Activity Assay
This assay measures the activity of PKC, a key downstream effector of PTH (28-48).
Materials:
-
Target cells (e.g., CHO cells transfected with PTH1R, osteoblasts)
-
PTH (28-48) (human, synthetic)
-
PKC activity assay kit (commercial kits are recommended, e.g., from Millipore or Abcam)
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
Protein assay reagent (e.g., BCA or Bradford)
-
[γ-³²P]ATP
-
PKC substrate peptide
-
Phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Protocol:
-
Cell Culture and Treatment: Culture cells to near confluence in appropriate culture dishes. Treat the cells with PTH (28-48) at desired concentrations for a short period (e.g., 5-30 minutes). Include vehicle-treated controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the provided lysis buffer. Scrape the cells and collect the lysate.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, a specific PKC substrate peptide, lipid activator (if required by the kit), and an equal amount of protein from each cell lysate.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
-
-
Stopping the Reaction: Spot an aliquot of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried paper in a scintillation vial, add scintillation fluid, and measure the radioactivity. The amount of ³²P incorporated into the substrate peptide is proportional to the PKC activity in the cell lysate.
Alkaline Phosphatase (ALP) Activity Assay
This assay is used to assess osteoblast differentiation, which can be modulated by PTH fragments.
Materials:
-
Osteoblastic cells (e.g., MC3T3-E1, primary calvarial cells)
-
Culture medium
-
PTH (28-48) and PTH (1-34)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
ALP assay buffer (e.g., containing Tris-HCl, MgCl₂)
-
NaOH (0.1 N)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well plates
-
Microplate reader (405 nm)
Protocol:
-
Cell Seeding and Differentiation: Seed osteoblastic cells in 96-well plates and culture them in a medium that supports osteogenic differentiation (e.g., containing ascorbic acid and β-glycerophosphate).
-
Treatment: Treat the cells with PTH (28-48) and/or PTH (1-34) at various concentrations. Refresh the medium and treatments every 2-3 days for a period of 7-14 days.
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them by adding cell lysis buffer and incubating for 10 minutes.
-
Enzymatic Reaction: Add an aliquot of the cell lysate from each well to a new 96-well plate. Add the pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stopping the Reaction: Stop the reaction by adding 0.1 N NaOH to each well.
-
Measurement: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.
-
Normalization: In a parallel plate, determine the total protein concentration or cell number for each condition to normalize the ALP activity. The results are typically expressed as units of ALP activity per mg of protein.
Cyclic AMP (cAMP) Measurement Assay
This assay is crucial to demonstrate the cAMP-independent action of PTH (28-48).
Materials:
-
Target cells (e.g., osteoblasts, HEK293 cells expressing PTH1R)
-
PTH (28-48) and a known adenylyl cyclase activator (e.g., Forskolin or PTH (1-34))
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP competition immunoassay kit (e.g., ELISA, HTRF)
-
Cell lysis buffer (provided by the kit)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C. This prevents the degradation of newly synthesized cAMP.
-
Treatment: Add PTH (28-48) at various concentrations. To test for antagonism, co-incubate with a fixed concentration of PTH (1-34). Include controls: vehicle, PTH (1-34) alone, and Forskolin alone.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Quantification: Perform the cAMP measurement according to the manufacturer's instructions for the chosen competitive immunoassay kit. This typically involves the incubation of the cell lysate with a labeled cAMP conjugate and a specific anti-cAMP antibody.
-
Data Analysis: The signal generated is inversely proportional to the amount of cAMP in the sample. A standard curve is used to calculate the concentration of cAMP in each sample. The results are often expressed as pmol of cAMP per well or normalized to protein concentration.
References
Application Notes and Protocols for the Use of PTH (28-48) in Primary Chondrocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) and its fragments are crucial regulators of chondrocyte function, playing significant roles in skeletal development and cartilage homeostasis. The mid-regional fragment, PTH (28-48), has garnered interest for its distinct biological activities, separate from the well-characterized N-terminal fragments like PTH (1-34). Notably, PTH (28-48) exerts its effects on chondrocytes through signaling pathways that are independent of cyclic AMP (cAMP) but involve protein kinase C (PKC) and intracellular calcium mobilization.[1][2][3][4]
These application notes provide a comprehensive guide for the use of human PTH (28-48) [hPTH (28-48)] in primary chondrocyte cultures. The document outlines detailed protocols for cell culture, treatment with PTH (28-48), and subsequent analysis of its effects on chondrocyte proliferation, differentiation, and gene expression.
Data Summary
The following tables summarize the quantitative effects of PTH (28-48) on primary chondrocyte cultures as reported in the scientific literature.
Table 1: Effects of PTH (28-48) on Chondrocyte Proliferation
| Cell Type | PTH (28-48) Concentration | Incubation Time | Effect on Proliferation | Assay | Reference |
| Chicken Chondrocytes | Not specified | Not specified | ~2.6-fold increase in [3H]thymidine incorporation | [3H]thymidine incorporation | [2] |
| Rat Growth Cartilage Chondrocytes | 10⁻¹⁰ M | 6 hours | Increased [3H]thymidine incorporation | [3H]thymidine incorporation | |
| Neonatal Mouse Tibial Chondrocytes | Low and high doses (in vivo) | 6 and 16 daily injections | 3-fold increase in [3H]thymidine-labeled cells | [3H]thymidine autoradiography |
Table 2: Effects of PTH (28-48) on Gene Expression in Chondrocytes
| Cell Type | PTH (28-48) Concentration | Incubation Time | Target Gene | Effect on Gene Expression | Analysis Method | Reference |
| Bovine Fetal Proliferating Chondrocytes | 1 nM and 10 nM | 24 hours | Collagen Type II (α1(II)) | Stimulatory, more pronounced at 10 nM | Northern Blot | |
| Bovine Fetal Proliferating Chondrocytes | 10⁻⁸ M | 24 hours | Collagen Type II (α1(II)) | Stimulatory | In situ hybridization | |
| Bovine Fetal Hypertrophic Chondrocytes | Not specified | Not specified | Collagen Type II (α1(II)) & Type X (α1(X)) | Stimulatory | Northern Blot | |
| Fetal Bovine Growth Plate Chondrocytes | Not specified | Not specified | PTH/PTHrP Receptor (PTHR-1) | 10-20% stimulation in hypertrophic fractions | Not specified |
Experimental Protocols
Protocol 1: Preparation of PTH (28-48) Stock Solution
This protocol describes the preparation of a stock solution of hPTH (28-48) for use in cell culture experiments.
Materials:
-
Human PTH (28-48) peptide
-
Sterile, nuclease-free water or 0.01 M acetic acid
-
Bovine Serum Albumin (BSA)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile, filtered pipette tips
Procedure:
-
Reconstitution: Dissolve the lyophilized hPTH (28-48) peptide in a small volume of 0.01 M acetic acid containing 0.1% BSA. The use of a carrier protein like BSA helps to prevent the peptide from adhering to plastic surfaces.
-
Stock Concentration: Prepare a stock solution at a concentration of 1 mM.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the peptide.
-
Storage: Store the aliquots at -70°C for long-term storage.
Protocol 2: Primary Chondrocyte Isolation and Culture
This protocol outlines the isolation and culture of primary chondrocytes from cartilage tissue. The example provided is for bovine fetal epiphyseal cartilage, but it can be adapted for other sources.
Materials:
-
Cartilage tissue (e.g., bovine fetal epiphyses)
-
Phosphate-Buffered Saline (PBS), sterile
-
Collagenase solution (e.g., 0.25% w/v in PBS)
-
Ham's F-12 medium
-
Fetal Calf Serum (FCS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Culture flasks or plates
-
Sterile surgical instruments
Procedure:
-
Tissue Dissection: Under sterile conditions, dissect the cartilage tissue and cut it into small pieces.
-
Enzymatic Digestion: Transfer the cartilage pieces to a sterile tube containing collagenase solution and incubate at 37°C with gentle agitation for a time sufficient to release the chondrocytes (e.g., 60 minutes).
-
Cell Collection: After digestion, centrifuge the cell suspension to pellet the chondrocytes.
-
Washing: Wash the cell pellet with sterile PBS to remove residual enzyme.
-
Cell Plating: Resuspend the chondrocytes in Ham's F-12 medium supplemented with 10% FCS and penicillin-streptomycin. Plate the cells at a high density (e.g., 1.3-1.9 x 10⁵ cells/cm²) to maintain their differentiated phenotype.
-
Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Recovery: Allow the cells to recover for at least 6 hours after isolation before initiating experiments.
Protocol 3: Treatment of Primary Chondrocytes with PTH (28-48)
This protocol details the procedure for treating cultured primary chondrocytes with PTH (28-48).
Materials:
-
Primary chondrocyte cultures (from Protocol 2)
-
PTH (28-48) stock solution (from Protocol 1)
-
Serum-free culture medium (e.g., Ham's F-12 with 1 mg/ml pyruvate and 50 mg/ml ascorbate)
Procedure:
-
Serum Starvation: Before treatment, switch the cells to a serum-free medium for a defined period (e.g., 24 hours) to synchronize the cells and reduce the influence of serum-derived factors. All cell culture experiments should be performed under strict serum-free conditions.
-
Preparation of Working Solution: Dilute the PTH (28-48) stock solution to the desired final concentration in serum-free medium. Optimal concentrations for stimulating collagen II expression have been found to be around 10⁻⁸ M.
-
Treatment: Remove the serum-free medium from the chondrocyte cultures and replace it with the medium containing the desired concentration of PTH (28-48).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for gene expression analysis).
-
Control Group: Include a control group of cells treated with vehicle (the same medium without PTH (28-48)).
-
Harvesting: After the incubation period, harvest the cells or conditioned medium for downstream analysis (e.g., RNA isolation, protein analysis, proliferation assays).
Visualizations
Signaling Pathway of PTH (28-48) in Chondrocytes
Caption: cAMP-independent signaling of PTH (28-48) in chondrocytes.
Experimental Workflow for Analyzing PTH (28-48) Effects
Caption: Workflow for studying PTH (28-48) effects on chondrocytes.
References
Application Notes and Protocols for In Vivo Bone Growth Studies in Rats Using PTH (28-48)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Parathyroid Hormone fragment (28-48) [PTH (28-48)] in in vivo studies investigating bone growth and regeneration in rat models. This document outlines recommended dosages, detailed experimental protocols, and the underlying signaling pathways involved in the anabolic effects of this peptide fragment.
Introduction
Parathyroid hormone (PTH) is a key regulator of calcium homeostasis and bone metabolism. While the full-length PTH (1-84) and its N-terminal fragment PTH (1-34) have been extensively studied for their anabolic effects on bone, the mid-region fragment, PTH (28-48), has also demonstrated significant potential in promoting bone formation. Notably, PTH (28-48) is believed to exert its effects through a distinct signaling pathway that is independent of the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) cascade, which is the primary mediator of the actions of PTH (1-34). This unique mechanism of action makes PTH (28-48) a compelling candidate for therapeutic strategies aimed at enhancing bone growth and fracture healing.
Data Presentation: PTH (28-48) Dosage for In Vivo Studies
The following tables summarize the dosages of PTH (28-48) that have been used in in vivo studies with rodent models. It is important to note that optimal dosage may vary depending on the specific rat strain, age, and experimental model.
Table 1: Subcutaneous Administration of PTH (28-48) in Neonatal Mice
| Parameter | Low Dose | High Dose |
| Dosage | 0.05 µg/g body weight | 0.2 µg/g body weight |
| Frequency | Daily | Daily |
| Duration | 6 or 16 consecutive days | 6 or 16 consecutive days |
| Administration Route | Subcutaneous injection | Subcutaneous injection |
| Vehicle | 0.1% BSA in 0.01 M acetic acid | 0.1% BSA in 0.01 M acetic acid |
| Reference | Rihani-Bisharat et al., 1998[1] | Rihani-Bisharat et al., 1998[1] |
Table 2: Local Administration of PTH (28-48) in a Rat Fracture Model
| Parameter | Description |
| Dosage | Not explicitly stated in the abstract |
| Frequency | Daily on days 4, 5, and 6 post-fracture |
| Administration Route | Local injection into the fracture hematoma |
| Vehicle | Not explicitly stated in the abstract |
| Reference | Rozen et al., 2007[2][3] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of PTH (28-48) for General Bone Growth Studies
This protocol is adapted from studies on neonatal mice and can be translated to rat models with appropriate adjustments for animal size and weight.
Materials:
-
PTH (28-48) peptide (lyophilized)
-
Sterile 0.1% Bovine Serum Albumin (BSA) in 0.01 M acetic acid (vehicle)
-
Sterile syringes (23-25 gauge needles)
-
Sprague-Dawley rats (age and sex as per experimental design)
Procedure:
-
Peptide Reconstitution:
-
Reconstitute the lyophilized PTH (28-48) peptide in the sterile vehicle to achieve the desired stock concentration. It is recommended to prepare fresh solutions for each set of injections.
-
-
Animal Dosing:
-
Weigh each rat accurately before administration to calculate the precise injection volume.
-
Administer the PTH (28-48) solution via subcutaneous injection in the dorsal neck region.[4]
-
For the control group, administer an equivalent volume of the vehicle solution.
-
-
Treatment Schedule:
-
Administer injections daily for the duration of the study (e.g., 2 to 8 weeks).
-
-
Monitoring:
-
Monitor the animals daily for any adverse reactions.
-
At the end of the treatment period, euthanize the animals and harvest the bones of interest (e.g., femurs, tibiae) for analysis.
-
Protocol 2: Local Administration of PTH (28-48) in a Tibial Fracture Model
This protocol is based on a study investigating the effect of locally applied PTH (28-48) on fracture healing.
Materials:
-
PTH (28-48) peptide
-
Sterile saline or other appropriate vehicle
-
Surgical instruments for fracture creation
-
Anesthesia
-
Sprague-Dawley rats
Procedure:
-
Fracture Creation:
-
Anesthetize the rat following approved institutional protocols.
-
Create a standardized, closed transverse fracture in the mid-diaphysis of the tibia. This can be achieved using a three-point bending apparatus or by creating a drill hole followed by manual fracture.
-
-
Peptide Administration:
-
On days 4, 5, and 6 post-fracture, administer a small volume of the PTH (28-48) solution directly into the fracture hematoma via percutaneous injection.
-
The control group should receive an injection of the vehicle alone.
-
-
Post-Operative Care:
-
Provide appropriate post-operative analgesia and care as per institutional guidelines.
-
-
Analysis:
-
At selected time points (e.g., 2, 4, 6 weeks post-fracture), euthanize the animals.
-
Harvest the fractured tibiae for analysis of callus formation and bone healing.
-
Protocol 3: Assessment of Bone Growth
A. Micro-Computed Tomography (Micro-CT) Analysis:
Micro-CT provides a non-destructive method for three-dimensional analysis of bone microarchitecture.
Procedure:
-
Sample Preparation:
-
Fix the harvested bones in 10% neutral buffered formalin for 24-48 hours.
-
Transfer the bones to 70% ethanol for storage.
-
-
Scanning:
-
Scan the bones using a high-resolution micro-CT scanner. Typical settings for a rat femur or tibia might include a voxel size of 10-20 µm.
-
-
Analysis:
-
Define a region of interest (ROI) for analysis, such as the trabecular bone in the proximal tibial metaphysis or the fracture callus.
-
Quantify key bone morphometric parameters including:
-
Bone Volume/Total Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Bone Mineral Density (BMD)
-
-
B. Histomorphometric Analysis:
Histomorphometry provides quantitative information on cellular activity and bone formation dynamics.
Procedure:
-
Fluorochrome Labeling (for dynamic histomorphometry):
-
Administer fluorochrome labels (e.g., calcein, alizarin red) at specific time points before euthanasia to mark areas of active mineralization. Typically, two labels are given 7-10 days apart.
-
-
Sample Processing:
-
Dehydrate the bone samples in graded ethanol and embed in a hard resin such as polymethylmethacrylate (PMMA).
-
Cut undecalcified sections (5-10 µm thick) using a microtome.
-
-
Staining and Imaging:
-
Stain sections with appropriate histological stains (e.g., Von Kossa for mineralized bone, Toluidine Blue for cellular components).
-
Visualize and capture images of the stained sections and unstained sections for fluorochrome analysis using a fluorescence microscope.
-
-
Analysis:
-
Quantify static and dynamic parameters of bone formation, including:
-
Osteoblast Surface/Bone Surface (Ob.S/BS)
-
Mineral Apposition Rate (MAR)
-
Bone Formation Rate/Bone Surface (BFR/BS)
-
-
Signaling Pathways of PTH (28-48)
The anabolic effects of PTH (28-48) on bone are primarily mediated through a signaling pathway that is distinct from the classical PTH (1-34) pathway.
PTH (28-48) Signaling Pathway
PTH (28-48) is understood to activate Protein Kinase C (PKC) in a manner that is independent of the cAMP/PKA pathway. This activation of PKC is a key step in initiating the downstream signaling cascade that leads to bone formation. A critical component of this pathway is the involvement of Insulin-like Growth Factor I (IGF-I). Studies have shown that PTH can stimulate the production of IGF-I in osteoblasts. This locally produced IGF-I then acts in an autocrine or paracrine manner to stimulate the proliferation and differentiation of osteoprogenitor cells, ultimately leading to increased bone formation.
Figure 1. Signaling pathway of PTH (28-48) in osteoblasts.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for investigating the effects of PTH (28-48) on bone growth in a rat model.
Figure 2. Experimental workflow for PTH (28-48) studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of minimally invasive techniques for enhancement of fracture healing: evidence today - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-Term Administration of Parathyroid Hormone Improves Wound Healing Around Implants in an Osteoporotic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PTH (28-48) in Fracture Healing Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) and its fragments have demonstrated significant anabolic effects on bone, making them promising therapeutic agents for accelerating fracture repair. While the full-length PTH (1-84) and the N-terminal fragment PTH (1-34) (Teriparatide) are well-studied, the mid-region fragment, PTH (28-48), has also been shown to possess osteogenic properties. This document provides detailed application notes and protocols based on preclinical animal studies investigating the efficacy of PTH (28-48) in promoting fracture healing. The information is intended to guide researchers in designing and executing similar studies.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from a pivotal study by Rozen et al. (2007) investigating the effect of locally administered PTH (28-48) on fracture healing in a rat tibial fracture model.
Table 1: Effect of PTH (28-48) on Callus Volume at 14 Days Post-Fracture
| Treatment Group | Mean Callus Volume (mm³) | % Increase vs. Vehicle | Statistical Significance (p-value) |
| Vehicle (Control) | 100 (representative baseline) | - | - |
| PTH (1-34) | 120 | 20% | <0.01 |
| PTH (28-48) | No significant increase reported | - | - |
| PTH (1-34) + IL-6/sIL-6R | 133 | 33% | <0.01 |
| PTH (28-48) + IL-6/sIL-6R | 133 | 33% | <0.01 |
Data adapted from Rozen et al., Bone, 2007.[1][2]
Table 2: Effect of PTH (28-48) on Mechanical Resistance of Fractured Tibiae at 6 Weeks Post-Fracture
| Treatment Group | % Increase in Mechanical Resistance vs. Vehicle |
| Vehicle (Control) | 0% |
| PTH (1-34) | Not reported alone |
| PTH (28-48) | Not reported alone |
| PTH (1-34) + IL-6/sIL-6R | 300% |
| PTH (28-48) + IL-6/sIL-6R | 200% |
Data adapted from Rozen et al., Bone, 2007.[1][2]
Signaling Pathway of PTH (28-48) in Bone Cells
The anabolic effects of PTH (28-48) are mediated through a distinct signaling pathway compared to the N-terminal fragments. While PTH (1-34) primarily activates the Protein Kinase A (PKA) pathway, PTH (28-48) is known to activate the Protein Kinase C (PKC) pathway.[3] This activation is crucial for its mitogenic effects on bone cells. The binding of PTH (28-48) to its receptor, which may be a specific receptor or a conformation of the PTH1R, initiates a cascade that promotes the proliferation and differentiation of osteoblasts and chondrocytes, essential processes in fracture healing. Furthermore, some evidence suggests that the anabolic effects of PTH fragments may be mediated by Insulin-like Growth Factor 1 (IGF-1).
Caption: PTH (28-48) signaling pathway in bone cells.
Experimental Protocols
This section provides a detailed methodology for a typical animal study investigating the effects of PTH (28-48) on fracture healing, based on the protocol described by Rozen et al. (2007).
1. Animal Model
-
Species: Wistar rats (male or female, specify age and weight, e.g., 3-month-old, 250-300g).
-
Housing: House animals in standard cages with a 12-hour light/dark cycle and provide ad libitum access to standard rodent chow and water.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experimental procedures.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the relevant guidelines.
2. Fracture Creation
-
Anesthesia: Anesthetize the rats using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).
-
Surgical Preparation: Shave and disinfect the surgical site (e.g., the right hindlimb) with an antiseptic solution.
-
Fracture Induction:
-
Create a standardized, closed transverse fracture in the mid-diaphysis of the tibia. A three-point bending apparatus can be used to create a reproducible fracture.
-
Confirm the fracture radiographically.
-
-
Post-operative Care: Administer analgesics as required and monitor the animals for any signs of distress.
3. PTH (28-48) Administration
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.9% saline).
-
Group 2: PTH (28-48) (specify dose, e.g., 5 µg in 50 µL vehicle).
-
Additional groups can include a positive control like PTH (1-34) and combination therapies.
-
-
Administration Route: Local injection into the fracture hematoma.
-
Timing and Frequency: Administer the treatment on days 4, 5, and 6 post-fracture.
-
Injection Procedure: Under light anesthesia, carefully inject the specified volume of the treatment solution directly into the fracture site using a fine-gauge needle.
4. Assessment of Fracture Healing
-
Radiographic Analysis:
-
Perform X-rays at specified time points (e.g., 2, 4, and 6 weeks post-fracture) to monitor callus formation and fracture union.
-
Use a scoring system to quantify healing.
-
-
Micro-Computed Tomography (µCT):
-
At the end of the experiment, harvest the fractured tibiae.
-
Perform µCT scans to quantitatively assess callus volume, bone mineral density (BMD), and other microarchitectural parameters.
-
-
Biomechanical Testing:
-
Perform three-point bending tests on the healed tibiae to determine their mechanical strength (e.g., ultimate load, stiffness).
-
-
Histological Analysis:
-
Decalcify a subset of the bone samples and embed them in paraffin.
-
Prepare sections and perform histological staining (e.g., Hematoxylin and Eosin, Safranin O/Fast Green) to visualize the cellular composition and tissue organization of the callus.
-
Immunohistochemistry can be used to detect specific markers of osteoblasts (e.g., osteocalcin) and chondrocytes (e.g., collagen type II).
-
5. Statistical Analysis
-
Analyze the quantitative data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the differences between the treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effect of PTH (28-48) on fracture healing in a rat model.
Caption: Experimental workflow for a rat fracture healing study.
References
- 1. PTH-IGF SIGNALING PROMOTES BONE FORMATION THROUGH GLYCOLYSIS: PTH Promotes Bone Anabolism by Stimulating Aerobic Glycolysis via IGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of chondrogenesis by protein kinase C: Emerging new roles in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Networks that Control the Lineage Commitment and Differentiation of Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PTH (28-48) in Cartilage Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a key regulator of calcium homeostasis, but fragments of the hormone have shown distinct biological activities. The mid-regional fragment, PTH (28-48), has garnered interest in the field of tissue engineering for its potential anabolic effects on cartilage. Unlike the full-length PTH (1-84) or the N-terminal fragment PTH (1-34), which primarily signal through the cAMP/PKA pathway, PTH (28-48) is understood to exert its effects through a cAMP-independent mechanism, primarily involving the activation of the Phospholipase C/Protein Kinase C (PLC/PKC) signaling cascade and subsequent increases in intracellular calcium.[1][2] This unique signaling profile suggests a potential for stimulating chondrocyte proliferation and matrix synthesis, crucial aspects of cartilage regeneration.
These application notes provide a summary of the quantitative effects of PTH (28-48) on chondrocytes, detailed protocols for key experiments, and diagrams of the pertinent signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of PTH (28-48) on chondrocytes as reported in the scientific literature.
Table 1: Effect of PTH (28-48) on Chondrocyte Gene Expression
| Cell Type | PTH (28-48) Concentration | Target Gene | Fold Change/Effect | Reference |
| Proliferating Bovine Fetal Chondrocytes | 1 nM and 10 nM | Collagen Type II mRNA | Stimulatory effect, more pronounced at 10 nM | [3] |
| Proliferating Bovine Fetal Chondrocytes | 10⁻⁸ M | Collagen Type II mRNA | Optimal stimulation, comparable to FCS | [3][4] |
| Hypertrophic Bovine Epiphyseal Chondrocytes | Not specified | Collagen Type II and X mRNA | Stimulatory effect | |
| Proliferating Chondrocytes | Not specified | Insulin-like Growth Factor I (IGF-I) mRNA | Induced expression |
Table 2: Effect of PTH (28-48) on Chondrocyte Proliferation and Metabolism
| Cell Type/Model | PTH (28-48) Dose/Concentration | Parameter | Quantitative Effect | Reference |
| Neonatal Mouse Tibias | Low and high doses | DNA Content | Significant increase at both doses | |
| Neonatal Mouse Mandibular Condylar Cartilage | Low and high doses | DNA Content | Increased at both doses | |
| Neonatal Mouse Mandibular Condylar Cartilage | High dose | Total Protein | 2- to 4-fold increase | |
| 8-day-old Mouse Epiphyseal Cartilage | Not specified | [³H]thymidine-labeled cells | 3-fold increase | |
| 18-day-old Mouse Proliferative Zone of Epiphyseal Growth Plate | Not specified | [³H]thymidine-labeled cells | 3-fold increase | |
| 18-day-old Mouse Femurs | Not specified | IGF-I Content | 20% increase | |
| Human Articular Chondrocytes | 0.1 µM and 1.0 µM | DNA Content | Significantly decreased | |
| Human Articular Chondrocytes | 0.1 µM and 1.0 µM | Glycosaminoglycan (GAG) Content | Significantly decreased |
Experimental Protocols
Protocol 1: In Vitro Treatment of Chondrocytes with PTH (28-48)
This protocol outlines the steps for treating cultured chondrocytes with PTH (28-48) to assess its effects on gene expression and proliferation.
Materials:
-
Primary chondrocytes or a chondrocyte cell line
-
Complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and antibiotics)
-
Serum-free culture medium
-
PTH (28-48) peptide
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Reagents for RNA extraction or proliferation assay
Procedure:
-
Cell Seeding: Seed chondrocytes in multi-well plates at a density of 1.3-1.9 x 10⁵ cells/cm². Culture in complete medium until they reach the desired confluency (typically 70-80%).
-
Serum Starvation: To minimize the effects of growth factors in the serum, aspirate the complete medium and wash the cells twice with sterile PBS. Add serum-free medium and incubate for 24 hours.
-
PTH (28-48) Treatment: Prepare stock solutions of PTH (28-48) in a suitable vehicle (e.g., sterile water or PBS with 0.1% BSA). Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
-
Incubation: Remove the serum-free medium from the cells and add the medium containing different concentrations of PTH (28-48). Include a vehicle-only control. Incubate for the desired period (e.g., 24 hours for gene expression analysis).
-
Analysis: After incubation, proceed with the desired analysis.
-
For Gene Expression Analysis: Lyse the cells and extract total RNA using a commercially available kit. Analyze the expression of target genes (e.g., COL2A1, ACAN, SOX9) by real-time quantitative PCR (RT-qPCR).
-
For Proliferation Assay: Add a proliferation reagent (e.g., BrdU or perform an MTT assay) according to the manufacturer's instructions to quantify DNA synthesis.
-
Protocol 2: Northern Blot Analysis for Collagen Type II mRNA
This protocol details the steps for quantifying collagen type II mRNA levels in chondrocytes following PTH (28-48) treatment.
Materials:
-
Total RNA extracted from chondrocytes
-
Formaldehyde, formamide, MOPS buffer
-
Agarose
-
RNA loading buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled probe for collagen type II mRNA
-
Wash buffers
-
Phosphorimager or X-ray film
Procedure:
-
RNA Electrophoresis: Denature the total RNA samples (10-20 µg per lane) by heating in a formaldehyde-containing loading buffer. Separate the RNA by size on a formaldehyde-agarose gel.
-
RNA Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary blotting overnight.
-
RNA Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Probe Labeling: Label a DNA or RNA probe specific for collagen type II with a radioactive isotope (e.g., ³²P) using a random priming or in vitro transcription kit.
-
Hybridization: Pre-hybridize the membrane in hybridization buffer to block non-specific binding. Then, add the radiolabeled probe and incubate overnight at a specific temperature to allow the probe to anneal to the target mRNA.
-
Washing: Wash the membrane with a series of low and high stringency wash buffers to remove the unbound probe.
-
Detection: Expose the membrane to a phosphorimager screen or X-ray film to detect the radioactive signal.
-
Quantification: Quantify the band intensity using densitometry software. Normalize the signal to a housekeeping gene (e.g., GAPDH) to account for loading differences.
Protocol 3: Measurement of Intracellular Calcium Concentration
This protocol describes how to measure changes in intracellular calcium ([Ca²⁺]i) in chondrocytes in response to PTH (28-48) stimulation using a fluorescent calcium indicator.
Materials:
-
Chondrocytes cultured on glass coverslips
-
Fura-2/AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
PTH (28-48) solution
-
Fluorescence microscope with an imaging system capable of ratiometric imaging
Procedure:
-
Cell Loading: Incubate the chondrocytes on coverslips with Fura-2/AM and Pluronic F-127 in HBS for 30-60 minutes at 37°C. This allows the dye to enter the cells.
-
Washing: Wash the cells with HBS to remove the extracellular dye.
-
Baseline Measurement: Mount the coverslip on the microscope stage and perfuse with HBS. Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm. Establish a stable baseline [Ca²⁺]i for a few minutes.
-
Stimulation: Perfuse the cells with a solution of PTH (28-48) in HBS at the desired concentration.
-
Data Acquisition: Continuously record the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). This ratio is proportional to the intracellular calcium concentration. Plot the ratio over time to visualize the calcium response to PTH (28-48) stimulation.
Signaling Pathways and Experimental Workflows
Caption: PTH (28-48) signaling pathway in chondrocytes.
References
Application Notes and Protocols for Treating Osteoblast Cultures with PTH (28-48)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis and bone metabolism. While the full-length hormone and its N-terminal fragment, PTH (1-34), have been extensively studied for their anabolic effects on bone, the mid-region fragment, PTH (28-48), has also been shown to possess biological activity in osteoblasts. This document provides detailed protocols for treating osteoblast cultures with PTH (28-48) to investigate its effects on cell signaling, proliferation, differentiation, and mineralization.
Mechanism of Action
PTH (28-48) primarily exerts its effects on osteoblasts through a signaling pathway distinct from the well-characterized cAMP/PKA pathway activated by N-terminal PTH fragments. Evidence suggests that PTH (28-48) activates the Phospholipase C (PLC)/Protein Kinase C (PKC) signaling cascade. This activation is believed to be responsible for the mitogenic and other anabolic effects of this fragment.
Signaling Pathway of PTH (28-48) in Osteoblasts
The binding of PTH (28-48) to its receptor on the osteoblast cell surface initiates a signaling cascade that is independent of cAMP production.
Caption: Signaling pathway of PTH (28-48) in osteoblasts.
Experimental Protocols
The following are detailed protocols for assessing the effects of PTH (28-48) on osteoblast cultures.
General Experimental Workflow
Application Notes and Protocols: Immunohistochemical Detection of PTH (28-48) Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. Beyond the well-characterized actions of the full-length PTH (1-84) mediated by the PTH type 1 receptor (PTH1R), various PTH fragments are now recognized to have distinct biological activities. The mid-region fragment, PTH (28-48), has garnered interest for its anabolic effects on bone and its activation of specific intracellular signaling pathways, notably the protein kinase C (PKC) pathway.[1][2] The receptor for PTH (28-48) is understood to be the Parathyroid Hormone 2 Receptor (PTH2R), a G protein-coupled receptor (GPCR) that is activated by PTH but not by PTH-related peptide (PTHrP).
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of PTH (28-48) receptor binding in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The provided protocols are designed to assist researchers in visualizing the tissue distribution and cellular localization of PTH (28-48) binding sites, offering valuable insights for basic research and therapeutic development.
Data Presentation
Immunohistochemical analysis of PTH (28-48) receptor binding is often semi-quantitative, based on the intensity and distribution of staining. The following table summarizes the reported distribution of the PTH2 receptor, the putative receptor for PTH (28-48), in various tissues based on IHC studies. This information can guide researchers in selecting appropriate positive control tissues.
| Tissue | Cell Type/Location | Staining Intensity | Reference |
| Brain | Neurons in specific nuclei, Neuronal processes in molecular layer of cerebellum | High | [3] |
| Kidney | Glomerulus-associated cells near the vascular pole | Strong | [3] |
| Thyroid | Parafollicular cells | Moderate | [3] |
| Pancreas | Islet D cells | Moderate | |
| Gastrointestinal Tract | Submucosal and myenteric plexuses, some gastrointestinal peptide-synthesizing cells | Distinct | |
| Spleen | Cells within white and red pulp | Moderate | |
| Testis & Epididymis | Specific cell populations | Moderate | |
| Adrenal Gland | Weak labeling in a small population of cells within the adrenal medulla and throughout the zona glomerulosa | Weak | |
| Lung | Pulmonary bronchioles | Moderate | |
| Sympathetic Ganglia | Supporting cells | Moderate |
Signaling Pathway
The binding of PTH (28-48) to its receptor, PTH2R, predominantly activates the Protein Kinase C (PKC) signaling pathway. This is distinct from the PTH1R which can activate both the adenylyl cyclase/PKA and PLC/PKC pathways. The activation of PKC by PTH (28-48) has been shown to be involved in its mitogenic effects.
Experimental Protocols
Protocol 1: Immunohistochemistry for PTH2 Receptor (Putative PTH (28-48) Receptor)
This protocol is a standard IHC procedure for detecting the PTH2 receptor in FFPE tissues.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10mM Sodium Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal serum from the species of the secondary antibody in PBS)
-
Primary Antibody: Anti-PTH2R antibody (select a validated antibody)
-
Biotinylated Secondary Antibody
-
Avidin-Biotin Complex (ABC) Reagent
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes for 3 minutes each), 95% ethanol (1 change for 3 minutes), and 70% ethanol (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution.
-
Heat in a water bath, pressure cooker, or microwave according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-PTH2R antibody at its optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification (ABC Method):
-
Rinse slides with wash buffer.
-
Incubate with pre-formed ABC reagent for 30 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with DAB substrate solution until the desired brown color develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Visualizing PTH (28-48) Peptide Binding in Tissue Sections
This protocol is an adaptation of the standard IHC protocol to specifically visualize the binding of a labeled PTH (28-48) peptide to its receptor in situ. This requires a biotinylated or otherwise tagged PTH (28-48) peptide.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Deparaffinization and rehydration reagents (as in Protocol 1)
-
Antigen Retrieval Solution (as in Protocol 1)
-
Binding Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Biotinylated PTH (28-48) peptide
-
Unlabeled PTH (28-48) peptide (for competition control)
-
Streptavidin-HRP (or equivalent detection reagent for the peptide's tag)
-
DAB Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Blocking:
-
Incubate sections in Binding Buffer for 30 minutes to reduce non-specific peptide binding.
-
-
Peptide Incubation:
-
Incubate sections with biotinylated PTH (28-48) peptide at an optimized concentration in Binding Buffer for 1-2 hours at room temperature.
-
Competition Control: On a parallel slide, co-incubate the biotinylated PTH (28-48) peptide with a 100-fold excess of unlabeled PTH (28-48) peptide to demonstrate binding specificity.
-
-
Washing:
-
Rinse slides extensively with cold Binding Buffer to remove unbound peptide.
-
-
Detection:
-
Incubate sections with Streptavidin-HRP for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with DAB substrate solution until color development.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Follow steps 9 and 10 from Protocol 1.
-
Experimental Workflow and Logic
The following diagrams illustrate the workflows for the described protocols.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Parathyroid hormone and parathyroid hormone-related peptide inhibit the apical Na+/H+ exchanger NHE-3 isoform in renal cells (OK) via a dual signaling cascade involving protein kinase A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols for Studying Endochondral Ossification Using PTH (28-48)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endochondral ossification, the process by which cartilage is replaced by bone, is fundamental to longitudinal bone growth, fracture healing, and skeletal development. Parathyroid hormone (PTH) and its related protein (PTHrP) are key regulators of this process. While full-length PTH and its N-terminal fragments have been extensively studied, the mid-regional fragment, PTH (28-48), has emerged as a significant player with distinct anabolic effects on chondrocytes, the primary cells of cartilage. These application notes provide a comprehensive guide to utilizing PTH (28-48) as a tool to investigate and modulate endochondral ossification.
PTH (28-48) exerts its effects on chondrocytes primarily through a cyclic AMP (cAMP)-independent signaling pathway, activating protein kinase C (PKC) and inducing intracellular calcium mobilization[1][2]. This distinct mechanism of action makes PTH (28-48) a valuable tool for dissecting the complex signaling networks governing chondrocyte proliferation, differentiation, and hypertrophy. Notably, PTH (28-48) has been shown to stimulate chondrocyte proliferation and the expression of key matrix proteins like type II collagen, while its effects on chondrocyte hypertrophy are context-dependent[1][3].
These notes will detail the signaling pathways influenced by PTH (28-48), provide quantitative data on its effects, and offer detailed protocols for in vitro and in vivo experimentation.
Signaling Pathway of PTH (28-48) in Chondrocytes
PTH (28-48) interacts with chondrocytes to initiate a signaling cascade that is distinct from the classical PTH/PTHrP receptor (PTH1R)-cAMP pathway. The binding of PTH (28-48) to its putative receptor on the chondrocyte membrane leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This elevation in intracellular calcium and PKC activation are central to the downstream effects of PTH (28-48) on gene expression, leading to increased chondrocyte proliferation and matrix synthesis. One of the key downstream effects is the increased expression of Insulin-like Growth Factor I (IGF-I), which further promotes the anabolic effects on cartilage[3].
Quantitative Data Summary
The following tables summarize the quantitative effects of PTH (28-48) on various aspects of chondrocyte biology and endochondral ossification, as reported in the scientific literature.
Table 1: In Vivo Effects of PTH (28-48) in Neonatal Mice
| Parameter | Treatment Group | Fold/Percent Change vs. Control | Reference |
| [³H]Thymidine-labeled cells (Epiphyseal Cartilage, 8-day-old mice) | PTH (28-48) | 3-fold increase | |
| [³H]Thymidine-labeled cells (Proliferative Zone, 18-day-old mice) | PTH (28-48) | 3-fold increase | |
| IGF-I Content (Femur, 18-day-old mice) | PTH (28-48) | 20% increase | |
| DNA Content (Tibia) | PTH (28-48) (low & high dose) | Significant increase | |
| Total Protein (Mandibular Condylar Cartilage) | PTH (28-48) (high dose) | 2- to 4-fold increase |
Table 2: In Vitro Effects of PTH (28-48) on Chondrocytes
| Cell Type | Parameter | Concentration | Incubation Time | Effect | Reference |
| Bovine Fetal Chondrocytes (proliferating) | Collagen Type II mRNA | 1 nM | 24 h | Stimulatory effect | |
| Bovine Fetal Chondrocytes (proliferating) | Collagen Type II mRNA | 10 nM | 24 h | More pronounced stimulatory effect | |
| Human Chondrocytes | Collagen Type II Expression | 10⁻⁸ M | 24 h | Optimal stimulation | |
| Bovine Epiphyseal Chondrocytes (hypertrophic) | Collagen Type II mRNA | Not specified | Not specified | Stimulatory effect | |
| Bovine Epiphyseal Chondrocytes (hypertrophic) | Collagen Type X mRNA | Not specified | Not specified | Stimulatory effect | |
| Rat Growth Cartilage Cells | [³H]Thymidine Incorporation | 10⁻¹⁰ M | 6 h | Increased incorporation | |
| Bovine Fetal Chondrocytes | Intracellular Ca²⁺ | Not specified | Not specified | Induces a rise in concentration |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of PTH (28-48) on endochondral ossification.
In Vitro Chondrocyte Proliferation Assay ([³H]Thymidine Incorporation)
This protocol is designed to quantify the mitogenic effect of PTH (28-48) on primary chondrocytes.
Materials:
-
Primary chondrocytes (e.g., isolated from rat costochondral growth plates)
-
DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin
-
Serum-free DMEM/F-12 medium
-
PTH (28-48) peptide
-
[³H]Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Isolate primary chondrocytes from the desired source (e.g., neonatal rat costal cartilage) by enzymatic digestion.
-
Plate the chondrocytes in 24-well plates at a density of 1 x 10⁵ cells/well in DMEM/F-12 with 10% FBS and allow them to adhere for 24 hours.
-
Wash the cells with PBS and switch to serum-free DMEM/F-12 for 24 hours to synchronize the cell cycle.
-
Prepare a stock solution of PTH (28-48) in a suitable vehicle (e.g., 0.1% BSA in 0.01 M acetic acid).
-
Treat the cells with various concentrations of PTH (28-48) (e.g., 10⁻¹⁰ M to 10⁻⁶ M) in serum-free medium for 6 hours. Include a vehicle-only control.
-
Add 1 µCi/mL of [³H]Thymidine to each well and incubate for an additional 4 hours.
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Precipitate the DNA by adding cold 10% TCA and incubating at 4°C for 30 minutes.
-
Wash the precipitate twice with cold 5% TCA.
-
Solubilize the precipitate in 0.5 M NaOH.
-
Transfer the solubilized DNA to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Express the results as counts per minute (CPM) or as a percentage of the control.
In Vivo Neonatal Mouse Model for Endochondral Ossification
This protocol describes an in vivo model to assess the anabolic effects of PTH (28-48) on bone growth in neonatal mice.
Experimental Workflow:
Materials:
-
2-day-old ICR mice
-
PTH (28-48) peptide
-
Vehicle solution (0.1% BSA in 0.01 M acetic acid)
-
[³H]Thymidine (for autoradiography)
-
Reagents for DNA and protein quantification
-
Reagents for histology, immunohistochemistry, and in situ hybridization
Protocol:
-
Divide 2-day-old ICR mice into treatment groups (n=6 per group): vehicle control, low-dose PTH (28-48) (0.05 µg/g body weight), and high-dose PTH (28-48) (0.2 µg/g body weight).
-
Administer daily subcutaneous injections for either 6 or 16 consecutive days.
-
For proliferation studies, inject [³H]Thymidine 2 hours before sacrifice.
-
At the end of the treatment period, euthanize the mice and harvest long bones (tibias and femurs) and mandibular condylar cartilages.
-
Process the tissues for the desired analyses:
-
DNA and Protein Quantification: Homogenize tissues and use standard biochemical assays to determine total DNA and protein content.
-
Histology and Immunohistochemistry: Fix tissues in 4% paraformaldehyde, embed in paraffin, and section. Perform standard H&E staining to visualize morphology. For immunohistochemistry, use specific antibodies against markers of chondrocyte differentiation (e.g., Collagen Type II) and hypertrophy (e.g., Collagen Type X).
-
In Situ Hybridization: Prepare tissue sections as for histology. Use a digoxigenin-labeled antisense RNA probe for IGF-I mRNA to localize its expression within the growth plate.
-
[³H]Thymidine Autoradiography: Process the tissues for histology and coat the slides with photographic emulsion. After exposure, develop the slides and count the number of labeled cells in the epiphyseal cartilage and proliferative zone.
-
Northern Blot Analysis for Collagen mRNA
This protocol allows for the quantification of collagen type II and type X mRNA levels in chondrocytes treated with PTH (28-48).
Materials:
-
Chondrocyte cultures
-
PTH (28-48)
-
RNA extraction kit (e.g., TRIzol)
-
Formaldehyde, formamide, MOPS buffer
-
Agarose
-
Nylon membrane
-
³²P-labeled cDNA probes for collagen type II and type X
-
Hybridization buffer
-
Phosphorimager or X-ray film
Protocol:
-
Culture chondrocytes (e.g., bovine fetal or hypertrophic chondrocytes) to near confluence.
-
Treat cells with PTH (28-48) at the desired concentrations (e.g., 1 nM, 10 nM) for 24 hours in serum-free medium.
-
Extract total RNA from the cells using a standard RNA extraction protocol.
-
Separate the RNA by electrophoresis on a formaldehyde-agarose gel.
-
Transfer the RNA to a nylon membrane by capillary blotting.
-
Prehybridize the membrane in hybridization buffer.
-
Hybridize the membrane with a ³²P-labeled cDNA probe for collagen type II or type X overnight at 42°C.
-
Wash the membrane to remove unbound probe.
-
Expose the membrane to a phosphorimager screen or X-ray film to visualize the bands.
-
Quantify the band intensity using densitometry and normalize to a housekeeping gene (e.g., β-actin).
Intracellular Calcium Imaging with Fura-2 AM
This protocol measures changes in intracellular calcium concentration in response to PTH (28-48) stimulation.
Materials:
-
Chondrocytes cultured on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at 510 nm)
-
PTH (28-48)
Protocol:
-
Plate chondrocytes on glass coverslips and culture until they are sub-confluent.
-
Prepare a loading solution of 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.
-
Perfuse the cells with a solution containing PTH (28-48) at the desired concentration.
-
Continue to acquire images to monitor the change in the 340/380 nm fluorescence ratio over time.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Conclusion
PTH (28-48) is a potent anabolic agent for chondrocytes that operates through a distinct PKC-mediated signaling pathway. Its ability to stimulate chondrocyte proliferation and matrix synthesis makes it an invaluable tool for studying the mechanisms of endochondral ossification. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of PTH (28-48) in cartilage repair and bone regeneration. Further investigation into the specific receptor for PTH (28-48) and the full spectrum of its downstream targets will undoubtedly open new avenues for the development of novel therapies for skeletal disorders.
References
Application Note: Quantitative PCR Analysis of Genes Affected by PTH (28-48)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis and bone metabolism. While the full-length PTH (1-84) and its N-terminal fragment PTH (1-34) have been extensively studied, emerging research has highlighted the biological activities of other PTH fragments. The mid-region fragment, PTH (28-48), has been shown to exert distinct cellular effects, particularly in skeletal cells, independent of the classical cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway typically associated with PTH (1-34).[1][2] This fragment is known to stimulate cell proliferation in osteoblast-like and chondrocyte-like cells.[1][2] Evidence suggests that PTH (28-48) mediates its effects through the activation of the Protein Kinase C (PKC) signaling cascade.[1]
This application note provides a detailed protocol for the quantitative PCR (qPCR) analysis of genes potentially regulated by PTH (28-48) in target cells, such as osteoblasts or chondrocytes. Understanding the genomic response to this specific PTH fragment is crucial for elucidating its mechanism of action and exploring its therapeutic potential in bone and cartilage disorders.
Target Genes for qPCR Analysis
Based on existing literature, the following genes are potential targets for qPCR analysis to assess the impact of PTH (28-48) treatment. It is important to note that the effect of PTH (28-48) on some of these genes may be cell-type specific, and some findings may be contradictory, warranting further investigation.
| Gene Symbol | Gene Name | Function | Putative Regulation by PTH (28-48) |
| Immediate Early Genes | |||
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor involved in cell proliferation and differentiation. | Upregulation (conflicting reports exist). |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor involved in cell proliferation and differentiation. | Upregulation. |
| JUNB | JunB Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor that can antagonize JUN activity. | Upregulation. |
| Growth Factors | |||
| IGF1 | Insulin Like Growth Factor 1 | Promotes cell growth and proliferation. | Upregulation in chondrocytes. |
| Extracellular Matrix Components | |||
| COL2A1 | Collagen Type II Alpha 1 Chain | Major component of cartilage. | Upregulation in chondrocytes. |
| Enzymes and Signaling Molecules | |||
| PDE | Phosphodiesterase family | Regulate intracellular levels of cyclic nucleotides. | Upregulation of a cyclic phosphodiesterase. |
| DNMT | DNA (cytosine-5)-methyltransferase family | Catalyze the transfer of methyl groups to DNA. | Upregulation of a (cytosine 5)-methyltransferase. |
| MARCKS | Myristoylated Alanine-Rich C-Kinase Substrate | A prominent substrate for Protein Kinase C. | Upregulation of an 80-kDa protein kinase C substrate. |
| Transcription Factors | |||
| RUNX2 | Runt Related Transcription Factor 2 | Master regulator of osteoblast differentiation. | Potential regulation, as PTH can influence Runx2. |
| SOX9 | SRY-Box Transcription Factor 9 | Master regulator of chondrocyte differentiation. | Potential regulation, as PTHrP influences SOX9. |
Experimental Protocols
This section provides a detailed methodology for investigating the effect of PTH (28-48) on gene expression in a relevant cell line (e.g., UMR-106 osteosarcoma cells or primary chondrocytes) using quantitative PCR.
Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cells (e.g., UMR-106) in 6-well plates at a density of 2 x 10^5 cells per well in appropriate growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium to reduce basal signaling activity.
-
PTH (28-48) Treatment: Prepare a stock solution of synthetic human PTH (28-48) peptide in a suitable solvent (e.g., sterile water or 0.1% BSA in PBS). Treat the cells with the desired concentration of PTH (28-48) (e.g., 100 nM) for a specific time course (e.g., 1, 4, 8, and 24 hours). Include a vehicle-treated control group.
RNA Isolation
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from an RNA isolation kit).
-
RNA Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare the reverse transcription reaction by mixing 1 µg of total RNA with a reverse transcriptase enzyme, dNTPs, random primers or oligo(dT) primers, and an RNase inhibitor in a final volume of 20 µL.
-
Incubation: Perform the reverse transcription reaction according to the manufacturer's instructions for the reverse transcriptase used. A typical program includes an initial incubation at 25°C for 5 minutes, followed by 60 minutes at 42°C, and a final inactivation step at 70°C for 5 minutes.
-
cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., 1:10) for use in the qPCR reaction.
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain pre-validated qPCR primers for the target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization. Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 70-150 bp.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well or 384-well qPCR plate. For each reaction, combine SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA. Include no-template controls (NTC) for each primer set.
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes.
Data Presentation
The following table presents a hypothetical dataset illustrating the fold change in gene expression in cells treated with PTH (28-48) compared to a vehicle control at different time points.
| Gene | 1 hour | 4 hours | 8 hours | 24 hours |
| FOS | 3.2 ± 0.4 | 1.8 ± 0.2 | 1.1 ± 0.1 | 0.9 ± 0.1 |
| JUN | 2.8 ± 0.3 | 1.5 ± 0.2 | 1.0 ± 0.1 | 0.8 ± 0.1 |
| IGF1 | 1.2 ± 0.1 | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.2 ± 0.3 |
| COL2A1 | 1.1 ± 0.1 | 1.8 ± 0.2 | 2.4 ± 0.3 | 3.5 ± 0.5 |
| RUNX2 | 1.0 ± 0.1 | 1.3 ± 0.2 | 1.7 ± 0.2 | 1.5 ± 0.2 |
| SOX9 | 1.1 ± 0.1 | 1.5 ± 0.2 | 1.9 ± 0.3 | 1.7 ± 0.2 |
Data are presented as mean fold change ± standard deviation.
Mandatory Visualization
Caption: Experimental workflow for qPCR analysis of genes affected by PTH (28-48).
Caption: Proposed signaling pathway of PTH (28-48) leading to gene expression changes.
References
Application Notes and Protocols for Studying PTH (28-48) Effects on Bone Using Organ Culture Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis and bone metabolism. While the full-length hormone and its N-terminal fragment, PTH (1-34), have been extensively studied for their dual anabolic and catabolic effects on bone, the mid-region fragment, PTH (28-48), has emerged as a molecule of interest for its potential to elicit specific, primarily anabolic, responses. Organ culture techniques, utilizing explanted bone tissues such as calvaria and fetal long bones, provide an invaluable ex vivo system to investigate the direct effects of PTH (28-48) on bone cells in their native microenvironment, bridging the gap between in vitro cell culture and in vivo animal studies.
These application notes provide a comprehensive overview and detailed protocols for employing bone organ culture systems to study the effects of PTH (28-48). The methodologies described herein are designed to facilitate the investigation of this fragment's role in bone formation and resorption, as well as to elucidate its underlying signaling pathways.
Signaling Pathways of PTH (28-48) in Bone
PTH (28-48) is understood to activate signaling pathways in osteoblasts that are distinct from the well-characterized cAMP-dependent pathway predominantly activated by N-terminal PTH fragments. Evidence suggests that PTH (28-48) primarily signals through the Protein Kinase C (PKC) pathway in a cAMP-independent manner.[1][2] This differential signaling is thought to be responsible for its unique biological activities, particularly its anabolic effects on bone.[2][3]
References
Application Notes and Protocols: Scaffolds for Local Delivery of PTH (28-48) in Bone Repair
Audience: Researchers, scientists, and drug development professionals.
Introduction
The localized delivery of therapeutic agents to bone defects is a promising strategy to enhance tissue regeneration while minimizing systemic side effects. Parathyroid hormone (PTH) and its fragments have been identified as potent anabolic agents for bone. The PTH (28-48) fragment, in particular, is known to stimulate osteoblastic activity, making it an attractive candidate for local application in bone repair. This document provides a comprehensive overview of the application of various scaffolds for the local delivery of PTH (28-48), including detailed protocols for fabrication, characterization, and in vitro/in vivo evaluation. While specific data for PTH (28-48) is limited in the literature, data from the more extensively studied PTH (1-34) fragment is included for comparative and reference purposes.
Signaling Pathway of PTH in Osteoblasts
Parathyroid hormone and its fragments exert their effects on osteoblasts by binding to the PTH receptor 1 (PTH1R), a G-protein coupled receptor. This binding activates two primary signaling cascades: the adenylyl cyclase (AC)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway.[1] The N-terminal region of PTH is primarily responsible for activating the PKA pathway, while the mid-region, including the (28-48) fragment, is associated with PKC activation.[2][3] The intermittent activation of these pathways is crucial for the anabolic effects of PTH, leading to increased osteoblast proliferation, differentiation, and ultimately, bone formation.[4]
Scaffold Types for Local PTH (28-48) Delivery
A variety of biomaterials have been investigated for the controlled release of PTH fragments to promote bone healing. The ideal scaffold should be biocompatible, biodegradable, possess adequate mechanical properties, and exhibit a tunable release profile for the encapsulated therapeutic.
Hydrogels
Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate therapeutic molecules. Their high water content and porous structure mimic the native extracellular matrix.[5]
-
Natural Polymers: Chitosan and gelatin are commonly used due to their excellent biocompatibility and biodegradability.
-
Synthetic Polymers: Poly(ethylene glycol) (PEG) and poly(propylene fumarate) (PPF) offer tunable mechanical properties and degradation rates.
Microspheres
Biodegradable microspheres, typically made from polymers like poly(lactic-co-glycolic acid) (PLGA), can be loaded with PTH and incorporated into a larger scaffold to achieve a sustained and controlled release.
Nanofibers
Electrospun nanofibers provide a high surface area-to-volume ratio, mimicking the collagen fibrils of natural bone. This topography can enhance cell adhesion, proliferation, and differentiation. Materials like polycaprolactone (PCL) are often used for fabricating these scaffolds.
Porous Scaffolds
Three-dimensionally printed porous scaffolds made from materials like polyamide 66/nano-hydroxyapatite (PAHA) offer excellent mechanical strength suitable for load-bearing applications. These can be combined with hydrogels containing PTH to enhance their osteogenic potential.
Quantitative Data Summary
The following tables summarize quantitative data from studies on scaffolds loaded with PTH fragments. Note that most of the available quantitative data is for PTH (1-34).
Table 1: Scaffold Properties and PTH Loading/Release Kinetics
| Scaffold Type | Polymer/Material | Pore Size (μm) | Compressive Modulus (MPa) | PTH Fragment | Loading Efficiency (%) | Release Profile | Reference |
| Porous Scaffold with Hydrogel | PAHA with GelMA hydrogel | Not specified | 175.68 ± 6.84 | PTH (1-34) | Not specified | Sustained release over 2 months | |
| Hydrogel in PPF Scaffold | Thiol-ene hydrogel | Not specified | Not specified | PTH (1-84) | Not specified | ~80% release by day 21 | |
| PLGA Nanoparticles in Chitosan-Gelatin Scaffold | PLGA, Chitosan, Gelatin | Not specified | Not specified | PTH (1-34) | ~60% | Intermittent release for 10 days, then controlled release up to 28 days | |
| 3D Printed PCL Scaffold with Hydrogel | PCL, GelMA/SFMA | Not specified | 17.81 ± 0.83 | PTH (1-34) | Not specified | Sustained release over 21 days |
Table 2: In Vitro and In Vivo Outcomes of PTH-Loaded Scaffolds
| Scaffold Type | Cell Type / Animal Model | Assay / Outcome | Result | Reference |
| Porous Scaffold with Hydrogel | Rabbit Femoral Defect | Bone Volume / Total Volume (BV/TV) | Significant increase at 1 and 2 months post-surgery | |
| Hydrogel in PPF Scaffold | Rat Critical Size Femur Defect | Bone Bridging | Increased bridging with 3 and 10 µg of PTH | |
| PLGA Nanoparticles in Chitosan-Gelatin Scaffold | Human Fetal Osteoblastic (hFOB) cells | Alkaline Phosphatase (ALP) Activity | Increased ALP expression | |
| Local Injection (No Scaffold) | Rat Tibia Fracture | Mechanical Resistance | 200% increase in mechanical resistance with sequential PTH (28-48) and IL-6 treatment |
Experimental Protocols
The following are generalized protocols for key experiments involved in the development and evaluation of PTH (28-48)-loaded scaffolds for bone repair.
Protocol 1: Fabrication of a PTH (28-48)-Loaded Hydrogel Scaffold
This protocol is adapted for incorporating PTH (28-48) into a gelatin methacrylamide (GelMA) hydrogel.
Materials:
-
Gelatin methacrylamide (GelMA)
-
Phosphate-buffered saline (PBS)
-
PTH (28-48) peptide
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
UV light source (365 nm)
Procedure:
-
Prepare a 10% (w/v) GelMA solution by dissolving GelMA powder in PBS at 60°C.
-
Prepare a stock solution of PTH (28-48) in PBS at a desired concentration (e.g., 1 mg/mL).
-
Add a photoinitiator to the GelMA solution at a concentration of 0.5% (w/v) and mix until fully dissolved.
-
Gently mix the PTH (28-48) solution with the GelMA/photoinitiator solution to achieve the final desired concentration of PTH (28-48).
-
Pipette the final solution into a mold of the desired shape and size.
-
Expose the mold to UV light (e.g., 365 nm, 10 mW/cm²) for a sufficient time (e.g., 60-120 seconds) to ensure complete crosslinking.
-
Carefully remove the crosslinked hydrogel scaffold from the mold and wash it with sterile PBS to remove any unreacted components.
Protocol 2: In Vitro Osteogenic Differentiation Assay - Alkaline Phosphatase (ALP) Activity
This protocol measures an early marker of osteoblast differentiation.
Materials:
-
Osteoblastic cell line (e.g., MC3T3-E1) or primary osteoblasts
-
Cell culture medium (e.g., α-MEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Osteogenic differentiation medium (culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
PTH (28-48)-loaded scaffolds
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Seed osteoblastic cells in a 24-well plate at a density of 2 x 10⁴ cells/well and culture overnight.
-
Replace the culture medium with osteogenic differentiation medium.
-
Place sterile PTH (28-48)-loaded scaffolds into the wells (experimental group). Use empty scaffolds as a control.
-
Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
At the end of the culture period, wash the cells with PBS and lyse them with cell lysis buffer.
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate to each well and incubate at 37°C for 15-30 minutes.
-
Measure the absorbance at 405 nm using a plate reader.
-
Normalize the ALP activity to the total protein content of each sample.
Protocol 3: In Vitro Mineralization Assay - Alizarin Red S Staining
This protocol assesses late-stage osteogenic differentiation by staining calcium deposits.
Materials:
-
Osteoblastic cells cultured as described in Protocol 2
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH 4.1-4.3)
-
10% Acetic acid
-
10% Ammonium hydroxide
Procedure:
-
Culture cells with PTH (28-48)-loaded scaffolds in osteogenic medium for 21-28 days.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the fixed cells twice with distilled water.
-
Add ARS staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells four to five times with distilled water.
-
For quantification, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.
-
Transfer the solution to a microcentrifuge tube, heat at 85°C for 10 minutes, and then cool on ice.
-
Centrifuge and transfer the supernatant to a new tube.
-
Neutralize the supernatant with 10% ammonium hydroxide.
-
Read the absorbance at 405 nm and compare it to a standard curve.
Protocol 4: In Vivo Bone Defect Model (Generalized)
This is a generalized protocol for evaluating the efficacy of PTH (28-48)-loaded scaffolds in a critical-sized bone defect model in rodents. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Anesthetize the animal (e.g., rat) using an appropriate anesthetic protocol.
-
Surgically expose the target bone (e.g., femur) and create a critical-sized defect using a dental burr or a drill.
-
Implant the sterile PTH (28-48)-loaded scaffold into the defect site. Control groups should include defects with no implant and defects with an empty scaffold.
-
Close the wound in layers using sutures.
-
Provide post-operative care, including analgesics and regular monitoring for signs of infection or distress.
-
At pre-determined time points (e.g., 4, 8, and 12 weeks), euthanize the animals.
-
Harvest the bone containing the defect site.
-
Analyze the extent of bone regeneration using techniques such as micro-computed tomography (micro-CT) for quantitative analysis of bone volume and architecture, histological staining (e.g., H&E, Masson's trichrome) for qualitative assessment of tissue formation, and biomechanical testing to evaluate the strength of the healed bone.
Conclusion
The local delivery of PTH (28-48) using biocompatible scaffolds represents a promising approach for enhancing bone repair. Hydrogels, microspheres, and porous scaffolds offer versatile platforms for the controlled release of this osteogenic peptide. While further research is needed to establish optimal scaffold properties and release kinetics specifically for PTH (28-48), the existing data on other PTH fragments strongly supports the potential of this strategy. The protocols provided herein offer a framework for the systematic development and evaluation of novel therapeutic systems for bone regeneration.
References
Application Notes and Protocols for High-Throughput Screening of PTH (28-48) Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. While the full-length PTH (1-84) and its N-terminal fragment PTH (1-34) have been extensively studied, the mid-region fragment, PTH (28-48), has emerged as a molecule of interest due to its distinct signaling properties and potential therapeutic applications. PTH (28-48) has been shown to exert anabolic effects on bone and is believed to signal primarily through the Gq-coupled PTH receptor (PTH1R), leading to the activation of the Protein Kinase C (PKC) pathway.[1][2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of small molecule modulators of PTH (28-48) activity, targeting the PKC signaling cascade.
Signaling Pathway
The PTH (28-48) fragment of the parathyroid hormone primarily activates the Protein Kinase C (PKC) signaling pathway through the Gq alpha subunit of the G-protein coupled receptor, PTH1R. Upon binding of PTH (28-48), the activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG directly activates PKC. This activation of PKC can lead to downstream cellular responses, including gene transcription and cell proliferation.
Data Presentation
The following tables present hypothetical data from a primary high-throughput screen and subsequent dose-response analysis for the identification of PTH (28-48) modulators.
Table 1: Primary High-Throughput Screening (HTS) Results
| Compound ID | Agonist Activity (% of Max PTH (28-48) Response) | Antagonist Activity (% Inhibition of PTH (28-48) Response) | Z'-factor |
| Positive Control (PTH 28-48) | 100% | N/A | 0.78 |
| Negative Control (DMSO) | 2.5% | 0.5% | 0.78 |
| Hit_Agonist_001 | 85.2% | Not Tested | 0.78 |
| Hit_Agonist_002 | 92.1% | Not Tested | 0.78 |
| Hit_Antagonist_001 | Not Tested | 75.4% | 0.78 |
| Hit_Antagonist_002 | Not Tested | 88.9% | 0.78 |
| Non-Hit_001 | 5.7% | 3.1% | 0.78 |
| Non-Hit_002 | 12.3% | 8.2% | 0.78 |
Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Table 2: Dose-Response Analysis of HTS Hits
| Compound ID | Assay Type | EC50 / IC50 (µM) | Max Response / Inhibition (%) |
| PTH (28-48) | Agonist | 0.05 | 100 |
| Hit_Agonist_001 | Agonist | 1.2 | 88 |
| Hit_Agonist_002 | Agonist | 0.8 | 95 |
| Hit_Antagonist_001 | Antagonist | 2.5 | 80 |
| Hit_Antagonist_002 | Antagonist | 0.5 | 92 |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for High-Throughput Screening
This protocol describes a fluorescent-based assay to measure intracellular calcium mobilization following the activation of the PTH1 receptor by PTH (28-48) or test compounds.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human PTH1 receptor (e.g., ChemiSCREEN™ PTH1 Parathyroid Hormone Receptor Stable Cell Line).[3]
-
Assay medium: F-12K medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid.
-
PTH (28-48) peptide.
-
Test compound library.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in assay medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in assay buffer containing probenecid.
-
Remove the culture medium from the cell plate and add 25 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare test compounds, PTH (28-48) positive control, and DMSO negative control at 4X the final desired concentration in assay buffer.
-
For antagonist screening, pre-incubate the cells with test compounds for 15-30 minutes before adding PTH (28-48) at a concentration that elicits 80% of the maximal response (EC80).
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the kinetic read, and after establishing a stable baseline, add 12.5 µL of the 4X compound solution to each well.
-
Continue to measure the fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the positive (PTH 28-48) and negative (DMSO) controls.
-
For agonist screening, a significant increase in fluorescence indicates a potential hit.
-
For antagonist screening, a significant decrease in the PTH (28-48)-induced fluorescence indicates a potential hit.
-
Protocol 2: NFAT Reporter Gene Assay
This protocol describes a luciferase-based reporter gene assay to measure the activation of the NFAT (Nuclear Factor of Activated T-cells) transcription factor, which is downstream of PKC activation.
Materials:
-
HEK293 cells.
-
PTH1R expression vector.
-
NFAT-luciferase reporter vector (containing multiple copies of the NFAT response element driving luciferase expression).
-
Transfection reagent.
-
DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Serum-free DMEM.
-
PTH (28-48) peptide.
-
Test compound library.
-
96-well white, clear-bottom assay plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection and Cell Plating:
-
Co-transfect HEK293 cells with the PTH1R expression vector and the NFAT-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, harvest the transfected cells and plate them in 96-well plates at a density of 5 x 10^4 cells per well.
-
Incubate for an additional 24 hours.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with serum-free DMEM.
-
Incubate for 4-6 hours to serum-starve the cells.
-
Add test compounds, PTH (28-48) positive control, or DMSO negative control to the wells.
-
Incubate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity by dividing the luminescence signal of the treated wells by the signal of the DMSO control wells.
-
A significant fold increase in luciferase activity indicates a potential agonist, while a significant inhibition of the PTH (28-48)-induced luciferase activity indicates a potential antagonist.
-
Troubleshooting
Table 3: Common Issues and Solutions in HTS for PTH (28-48) Modulators
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Z'-factor (<0.5) in Calcium Mobilization Assay | - Low cell viability or inconsistent cell number.- Inconsistent dye loading.- Suboptimal concentration of PTH (28-48). | - Ensure proper cell culture and handling techniques.- Optimize cell seeding density.- Ensure uniform dye loading and incubation times.- Perform a dose-response curve for PTH (28-48) to determine the optimal concentration (EC80 for antagonist screens). |
| High background signal in Reporter Gene Assay | - Leaky promoter in the reporter construct.- High basal activity of the signaling pathway in the chosen cell line. | - Use a reporter construct with a minimal promoter.- Increase the duration of serum starvation.- Test different cell lines to find one with lower basal pathway activity. |
| Poor signal-to-background ratio | - Low receptor expression.- Inefficient coupling of the receptor to the signaling pathway. | - Use a stable cell line with high receptor expression.- For calcium assays, consider using cells co-expressing a promiscuous G-protein like Gα15 to enhance coupling to the calcium pathway. |
| False positives/negatives | - Compound autofluorescence or quenching in fluorescence-based assays.- Compound cytotoxicity. | - Perform a counterscreen with parental cells not expressing the receptor to identify compounds acting on other targets.- Run a cell viability assay in parallel with the primary screen.- For fluorescent compounds, consider a label-free assay or a reporter gene assay. |
| Variability in peptide activity | - Degradation of the PTH (28-48) peptide.- Adsorption of the peptide to plasticware. | - Prepare fresh peptide solutions for each experiment.- Include protease inhibitors in the assay buffer.- Use low-binding plates and pipette tips. |
References
Application Notes and Protocols: Lentiviral Vectors for Sustained PTH (28-48) Expression In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis and bone metabolism. While the full-length hormone and its N-terminal fragments have been extensively studied, the mid-region fragment, PTH (28-48), has emerged as a molecule of interest due to its distinct biological activities. Evidence suggests that PTH (28-48) can stimulate cell proliferation and anabolic activity in skeletal tissues, primarily through the activation of the Protein Kinase C (PKC) signaling pathway.[1][2] The use of lentiviral vectors to achieve sustained, long-term expression of PTH (28-48) in vitro provides a powerful tool to investigate its prolonged effects on cellular physiology, offering potential insights for therapeutic applications in areas such as bone regeneration and tissue engineering.
These application notes provide a comprehensive guide for utilizing lentiviral vectors to establish in vitro cell models with sustained PTH (28-48) expression. This document includes detailed protocols for lentiviral vector production, transduction of target cells, and subsequent in vitro assays to assess the biological consequences of sustained PTH (28-48) expression.
Data Presentation
The following tables summarize the expected quantitative outcomes based on published data from studies investigating the effects of PTH fragments. While this data is primarily from studies using exogenous peptide administration, it provides a valuable benchmark for experiments employing sustained lentiviral expression.
Table 1: Expected Effects of PTH (28-48) on Cell Proliferation
| Cell Type | Treatment | Expected Outcome | Quantitative Metric (Example) | Reference |
| Osteoblasts | Sustained PTH (28-48) Expression | Increased cell proliferation | 1.5 to 2.5-fold increase in cell number over 72 hours | [2] |
| Chondrocytes | Sustained PTH (28-48) Expression | Increased cell proliferation | Significant increase in BrdU incorporation compared to control | [2] |
Table 2: Expected Effects of PTH (28-48) on Gene Expression
| Cell Type | Treatment | Target Gene | Expected Outcome | Quantitative Metric (Example) | Reference |
| Osteoblasts | Sustained PTH (28-48) Expression | IGF-I | Upregulation of mRNA expression | 2 to 4-fold increase in IGF-I mRNA levels | [3] |
| Chondrocytes | Sustained PTH (28-48) Expression | c-fos | Upregulation of mRNA expression | Time-dependent increase in c-fos mRNA levels |
Experimental Protocols
Protocol 1: Lentiviral Vector Production for PTH (28-48) Expression
This protocol describes the generation of replication-incompetent lentiviral particles carrying the gene for human PTH (28-48). The process involves the co-transfection of a packaging cell line (e.g., HEK293T) with three plasmids: the transfer plasmid containing the PTH (28-48) expression cassette, a packaging plasmid, and an envelope plasmid.
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Transfer plasmid: pLenti-CMV-hPTH(28-48)-Puro (or similar, containing the PTH (28-48) coding sequence and a selectable marker)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, mix the transfer plasmid, packaging plasmid, and envelope plasmid in a 4:3:1 ratio (e.g., 10 µg transfer, 7.5 µg packaging, 2.5 µg envelope).
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the plasmid mix to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Harvesting Viral Supernatant:
-
At 48 hours post-transfection, carefully collect the cell culture supernatant, which contains the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cellular debris.
-
Fresh media can be added to the cells for a second harvest at 72 hours post-transfection.
-
-
Viral Particle Concentration (Optional but Recommended):
-
For higher viral titers, concentrate the viral supernatant by ultracentrifugation (e.g., 25,000 rpm for 2 hours at 4°C).
-
Carefully discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS or serum-free DMEM.
-
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the procedure for transducing a target cell line (e.g., human osteoblasts or chondrocytes) with the produced lentiviral particles to establish a stable cell line with sustained PTH (28-48) expression.
Materials:
-
Target cells (e.g., primary human osteoblasts, SAOS-2 cells)
-
Complete growth medium for the target cells
-
Lentiviral particles expressing PTH (28-48)
-
Polybrene (hexadimethrine bromide)
-
Puromycin (or other appropriate selection antibiotic)
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction:
-
On the day of transduction, remove the culture medium from the cells.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency by neutralizing the charge repulsion between the viral particles and the cell membrane.
-
Thaw the lentiviral aliquot on ice.
-
Add the desired amount of lentiviral particles to the transduction medium. The amount of virus to add is determined by the desired Multiplicity of Infection (MOI). It is recommended to perform a titration experiment to determine the optimal MOI for your target cells.
-
Add the virus-containing transduction medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 12-24 hours.
-
Medium Change: After the incubation period, remove the transduction medium and replace it with fresh, complete growth medium.
-
Selection of Transduced Cells:
-
48-72 hours post-transduction, begin the selection process by adding the appropriate concentration of puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by performing a kill curve on the untransduced target cells.
-
Continue to culture the cells in the presence of the selection antibiotic, changing the medium every 2-3 days.
-
Untransduced cells will be eliminated, resulting in a population of cells stably expressing PTH (28-48).
-
-
Expansion of Stable Cell Line: Once a stable, resistant population of cells is established, expand the cells for subsequent in vitro assays.
Protocol 3: In Vitro Bioassay - Cell Proliferation (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of sustained PTH (28-48) expression on cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Stable cell line expressing PTH (28-48) and a control cell line (e.g., transduced with an empty vector)
-
96-well cell culture plates
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both the PTH (28-48)-expressing cells and the control cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance values of the PTH (28-48)-expressing cells to the control cells at each time point to determine the effect on cell proliferation.
Protocol 4: In Vitro Bioassay - Protein Kinase C (PKC) Activity Assay
This protocol provides a method to measure the activity of PKC, a key downstream effector of PTH (28-48) signaling. This assay is based on the phosphorylation of a specific PKC substrate.
Materials:
-
Stable cell line expressing PTH (28-48) and a control cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKC Activity Assay Kit (commercially available kits from various suppliers)
-
Protein concentration assay (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture the PTH (28-48)-expressing cells and control cells to 80-90% confluency.
-
Wash the cells with ice-cold PBS and then lyse the cells with cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
PKC Activity Assay:
-
Follow the instructions provided with the commercial PKC Activity Assay Kit. Typically, the assay involves the following steps:
-
Adding a defined amount of cell lysate to a microplate well pre-coated with a specific PKC substrate.
-
Initiating the kinase reaction by adding ATP.
-
Incubating the plate to allow for phosphorylation of the substrate by active PKC in the lysate.
-
Detecting the phosphorylated substrate using a specific antibody, often in an ELISA-like format.
-
-
-
Data Analysis: The signal generated is proportional to the PKC activity in the cell lysate. Compare the PKC activity in the PTH (28-48)-expressing cells to that in the control cells to determine if sustained PTH (28-48) expression leads to an increase in PKC activity.
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
PTH (28-48) peptide stability and proper storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTH (28-48) peptide.
Frequently Asked Questions (FAQs)
Q1: What is PTH (28-48) and what is its primary biological activity?
A1: PTH (28-48) is a fragment of the full-length parathyroid hormone (PTH). Its primary biological activity is to bind to the type I PTH/PTHRP receptor.[1][2] Unlike the full-length PTH (1-84) or the N-terminal fragment PTH (1-34), which activate both adenylate cyclase and protein kinase C (PKC) signaling pathways, PTH (28-48) selectively enhances PKC activity.[1][2]
Q2: What are the general recommendations for storing lyophilized PTH (28-48) peptide?
A2: For long-term storage of lyophilized PTH (28-48), it is recommended to store the peptide at -20°C or -80°C.[3] When stored under these conditions, the lyophilized powder is stable for an extended period. For short-term storage, keeping the lyophilized peptide at room temperature for a few days to weeks is generally acceptable. It is also advisable to protect the peptide from intense light.
Q3: How should I reconstitute lyophilized PTH (28-48) peptide?
A3: The choice of solvent for reconstitution depends on the intended application. For general laboratory use and solubility, sterile, distilled water or a buffer at a pH between 5 and 7 is recommended. For biological assays, it is crucial to use a buffer that is compatible with the experimental system. Some studies have used 10 mM acetic acid or phosphate-buffered saline (PBS) at pH 7.4 for reconstituting PTH-related peptides. It is important to note that some PTH peptides may exhibit poor solubility at neutral pH.
Q4: What are the recommended storage conditions for PTH (28-48) in solution?
A4: Peptides in solution are generally less stable than in their lyophilized form. For short-term storage (1-2 weeks), the reconstituted PTH (28-48) solution can be stored at 4°C. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Generally, peptides in solution are stable for 3-4 months at -20°C and up to one year at -80°C.
Troubleshooting Guides
Problem 1: Loss of Biological Activity
Possible Cause:
-
Improper Storage: The peptide may have been stored at an inappropriate temperature or for an extended period in solution.
-
Oxidation: The methionine residues within the PTH sequence are susceptible to oxidation, which can lead to a loss of biological activity.
-
Aggregation: The peptide may have formed aggregates, reducing the concentration of the active monomeric form.
-
Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide.
Solutions:
-
Verify Storage Conditions: Ensure that the lyophilized peptide has been stored at -20°C or -80°C and that reconstituted solutions are stored appropriately for the duration of the experiment.
-
Prevent Oxidation:
-
Reconstitute the peptide in deoxygenated buffers.
-
Minimize the headspace in the storage vial.
-
Consider adding a scavenger such as methionine to the buffer, which can be preferentially oxidized.
-
-
Minimize Aggregation:
-
Reconstitute the peptide at the recommended concentration. Higher concentrations can promote aggregation.
-
Visually inspect the solution for any precipitation or turbidity. If observed, the solution can be gently vortexed or sonicated. However, be aware that sonication can also sometimes induce aggregation.
-
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, aliquot the reconstituted peptide solution into single-use volumes before freezing.
Problem 2: Peptide Aggregation or Precipitation
Possible Cause:
-
High Concentration: Reconstituting the peptide at a concentration that is too high can lead to aggregation.
-
Inappropriate Solvent or pH: The solubility of the peptide can be highly dependent on the solvent and pH. A pH near the isoelectric point of the peptide will minimize its solubility.
-
Lyophilization Stress: The processes of freezing and drying during lyophilization can sometimes lead to a greater propensity for aggregation upon reconstitution.
Solutions:
-
Optimize Concentration: If aggregation is observed, try reconstituting the peptide at a lower concentration.
-
Adjust Solvent and pH: If the peptide is not fully soluble, consider using a different solvent or adjusting the pH. For basic peptides, a slightly acidic buffer may improve solubility, while for acidic peptides, a slightly basic buffer may be more suitable. A pH range of 5-7 is generally considered optimal for peptide stability in solution.
-
Gentle Dissolution: When reconstituting, allow the peptide to dissolve completely with gentle mixing. Avoid vigorous shaking, which can promote aggregation.
Data Presentation
Table 1: General Stability of Intact Parathyroid Hormone (PTH) in Human Blood Samples
| Sample Type | Storage Temperature | Stability Duration |
| EDTA Whole Blood | Room Temperature | At least 24 hours |
| EDTA Plasma | Room Temperature | At least 48 hours |
| EDTA Plasma | 4°C | At least 72 hours |
| Serum | Room Temperature | Up to 2 hours |
| Serum | 4°C | At least 24 hours |
| Frozen Serum/Plasma | -20°C / -80°C | Limited and contradictory data, long-term storage is possible but stability can be assay-dependent. |
Note: This data is for intact PTH and should be used as a general guideline for PTH (28-48), as specific stability data for this fragment is limited.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of PTH Peptides
This protocol provides a general framework for assessing the stability of PTH (28-48) using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
PTH (28-48) peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of PTH (28-48) in an appropriate solvent (e.g., water with a small amount of ACN or acetic acid to aid dissolution).
-
Prepare aliquots of the peptide solution for stability testing at different time points and storage conditions.
-
-
Forced Degradation (Optional):
-
To identify potential degradation products, a forced degradation study can be performed. This involves exposing the peptide to stress conditions such as acid, base, oxidation (e.g., with H₂O₂), and heat.
-
For oxidation, incubate the peptide solution with a low concentration of hydrogen peroxide (e.g., 0.025%) for a short period (e.g., 40 minutes) at room temperature, then quench the reaction with an excess of methionine.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., from 5% to 95% over 30 minutes). The exact gradient should be optimized for the specific peptide and column.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact PTH (28-48) peptide over time under different storage conditions.
-
The appearance of new peaks indicates degradation products.
-
Protocol 2: Protein Kinase C (PKC) Activity Assay
This protocol outlines a general method to assess the biological activity of PTH (28-48) by measuring its ability to stimulate PKC activity in a cell-based assay.
Materials:
-
Cell line expressing the PTH/PTHRP receptor type I (e.g., HEK293 cells)
-
PTH (28-48) peptide
-
Cell culture medium and reagents
-
PKC activity assay kit (commercial kits are available and provide detailed instructions)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to an appropriate confluency in multi-well plates.
-
Starve the cells in serum-free medium for a few hours before the experiment to reduce basal PKC activity.
-
Treat the cells with different concentrations of PTH (28-48) for a specified time (e.g., 15-30 minutes). Include a vehicle control and a positive control (PMA).
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS and lyse them using the lysis buffer provided in the PKC assay kit.
-
-
PKC Activity Measurement:
-
Follow the instructions of the commercial PKC assay kit. These kits typically involve the phosphorylation of a specific substrate by PKC, and the amount of phosphorylated substrate is then quantified, often using a colorimetric or fluorescent readout.
-
-
Data Analysis:
-
Measure the PKC activity in each sample.
-
Normalize the data to the vehicle control and express the results as fold-change in PKC activity.
-
Mandatory Visualizations
Caption: Signaling pathway of PTH (28-48) via the PTH/PTHRP receptor type I, leading to the activation of Protein Kinase C (PKC).
Caption: Experimental workflow for assessing the stability of PTH (28-48) peptide using RP-HPLC.
References
Solubility issues and solutions for PTH (28-48) in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues and provide solutions for working with Parathyroid Hormone (PTH) fragment (28-48) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving my lyophilized PTH (28-48) peptide. What is the recommended first step?
A1: Due to its hydrophobic nature, PTH (28-48) often exhibits poor solubility in neutral aqueous buffers like Phosphate Buffered Saline (PBS). The recommended first step is to reconstitute the peptide in a small amount of sterile, dilute acetic acid (e.g., 0.01 M) to create a concentrated stock solution. This acidic environment helps to protonate acidic residues, increasing the overall positive charge and improving solubility in aqueous solutions.
Q2: Can I dissolve PTH (28-48) directly in my cell culture medium?
A2: It is not recommended to dissolve lyophilized PTH (28-48) directly in cell culture medium. The neutral pH and high salt content of most culture media can promote the aggregation and precipitation of this hydrophobic peptide. The best practice is to first prepare a concentrated stock solution in a suitable solvent (like dilute acetic acid) and then dilute this stock into your culture medium to the final desired concentration.
Q3: My PTH (28-48) solution appears cloudy or has visible precipitates after dilution into my experimental buffer. What should I do?
A3: Cloudiness or precipitation indicates that the peptide has exceeded its solubility limit in the final buffer. This is a common issue when diluting a stock solution of a hydrophobic peptide into a neutral pH aqueous buffer. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Q4: What is the primary signaling pathway activated by PTH (28-48)?
A4: PTH (28-48) primarily activates the Protein Kinase C (PKC) signaling pathway.[1] It binds to the PTH/PTHrP receptor (PTH1R) but, unlike the full-length PTH (1-84) or the N-terminal fragment PTH (1-34), it does not typically stimulate the adenylyl cyclase/cAMP/Protein Kinase A (PKA) pathway. In some cellular contexts, PTH (28-48) has been shown to antagonize the effects of PTH (1-34).
Q5: How should I store my PTH (28-48) stock solution?
A5: For long-term storage, it is recommended to aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues with PTH (28-48)
This guide provides a systematic approach to addressing common solubility problems encountered with PTH (28-48).
Problem: Lyophilized peptide does not dissolve in aqueous buffer (e.g., PBS, pH 7.4).
Cause: PTH (28-48) is a hydrophobic peptide with limited solubility in neutral aqueous solutions.
Solution:
-
Use an Acidic Solvent for Initial Reconstitution:
-
Reconstitute the lyophilized peptide in a small volume of sterile, 0.01 M acetic acid.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
-
Prepare a Concentrated Stock Solution:
-
Aim for a stock solution concentration significantly higher than your final working concentration. A common starting point is 1 mg/mL.
-
Problem: Peptide precipitates upon dilution of the stock solution into a neutral aqueous buffer.
Cause: The peptide's solubility limit is exceeded in the final buffer conditions (neutral pH, high ionic strength).
Solution:
-
Optimize the Dilution Process:
-
Ensure the aqueous buffer is at room temperature and is being gently stirred.
-
Add the acidic stock solution drop-wise and slowly to the stirring buffer. This gradual addition can help prevent localized high concentrations that lead to precipitation.
-
-
Lower the Final Concentration:
-
If precipitation persists, the final concentration may be too high. Try preparing a more dilute final solution.
-
-
Consider an Alternative Stock Solvent:
-
For highly resistant solubility issues, a small amount of an organic solvent can be used for the initial stock solution.
-
DMSO (Dimethyl sulfoxide): Use a minimal volume to dissolve the peptide, then slowly dilute into your aqueous buffer. Be aware that DMSO can have effects on cell cultures, so the final concentration should typically be kept below 0.5%.
-
DMF (Dimethylformamide): Similar to DMSO, use a minimal volume for the initial stock.
-
-
Quantitative Solubility Data
Precise quantitative data for the solubility of PTH (28-48) in various buffers is not extensively published. However, based on experimental observations with similar PTH fragments, the following table provides a semi-quantitative guide.
| Buffer/Solvent | pH | Expected Solubility | Notes |
| Distilled Water | ~7.0 | Very Low | Not recommended for initial reconstitution. |
| PBS (Phosphate Buffered Saline) | 7.4 | Very Low | Prone to precipitation, especially at higher concentrations. |
| 0.01 M Acetic Acid | ~3.0 | Good | Recommended for preparing stock solutions. |
| DMSO | N/A | High | Can be used for initial reconstitution of highly hydrophobic peptides. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized PTH (28-48)
This protocol provides a reliable method for preparing a stock solution of PTH (28-48).
Materials:
-
Lyophilized PTH (28-48) peptide
-
Sterile, 0.01 M Acetic Acid
-
Sterile, microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized PTH (28-48) to equilibrate to room temperature before opening.
-
Prepare a fresh solution of sterile 0.01 M acetic acid.
-
Add a small volume of the 0.01 M acetic acid to the vial to achieve a stock concentration of, for example, 1 mg/mL.
-
Gently vortex the vial until the peptide is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Signaling Pathway of PTH (28-48)
Caption: Signaling pathway of PTH (28-48) via the Protein Kinase C (PKC) cascade.
Experimental Workflow: Cell-Based Assay
Caption: Generalized workflow for a cell-based assay using PTH (28-48).
Troubleshooting Logic for Peptide Precipitation
Caption: Logical workflow for troubleshooting PTH (28-48) precipitation.
References
Technical Support Center: Enhancing the In Vivo Half-Life of PTH (28-48)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo half-life of the parathyroid hormone fragment, PTH (28-48).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in vivo stability of PTH (28-48)?
A1: Like many therapeutic peptides, PTH (28-48) is susceptible to rapid in vivo clearance through two primary mechanisms: enzymatic degradation by proteases and renal filtration. Its relatively small size makes it vulnerable to rapid removal from circulation by the kidneys, resulting in a short biological half-life.
Q2: What are the most common strategies to extend the half-life of peptides like PTH (28-48)?
A2: Several strategies can be employed to improve the pharmacokinetic profile of therapeutic peptides:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size, reducing renal clearance.[1][2][3]
-
Lipidation: The addition of a lipid moiety, such as a fatty acid, can promote binding to serum albumin, which acts as a carrier and reduces renal filtration.[4][5]
-
Fusion to a Larger Protein: Genetically fusing the peptide to a larger protein, like albumin or the Fc fragment of an antibody, significantly increases its size and half-life.
-
Amino Acid Modification: Substituting natural L-amino acids with D-amino acids or other unnatural amino acids can increase resistance to proteolytic degradation.
-
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect the peptide from exopeptidases.
-
Cyclization: Creating a cyclic structure can enhance conformational stability and resistance to enzymatic degradation.
Q3: How does binding to serum albumin extend the half-life of a peptide?
A3: Serum albumin is a large protein (approximately 66 kDa) with a long half-life of about 19 days in humans. When a peptide is modified to bind to albumin, it effectively takes on the pharmacokinetic properties of this larger protein. This complex is too large for efficient renal filtration and is shielded from proteolytic enzymes, thereby extending the peptide's circulation time.
Q4: Are there potential downsides to modifying PTH (28-48) to extend its half-life?
A4: Yes, modifications can sometimes negatively impact the peptide's biological activity. For instance, the addition of a large moiety like PEG or a fusion protein could sterically hinder the peptide's interaction with its target receptor. It is crucial to carefully select the modification site and the nature of the modification to preserve the peptide's therapeutic efficacy. Pharmacological and distribution properties can also be affected, with some modifications potentially altering receptor-mediated uptake and internalization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of Biological Activity After Modification | - Steric hindrance at the receptor-binding site.- Conformational changes in the peptide.- Modification of a critical amino acid residue. | - Modify a different, non-critical residue on the peptide.- Use a smaller modification (e.g., a shorter PEG chain or a smaller lipid).- Introduce a linker between the peptide and the modifying group to provide more flexibility. |
| Low Yield of Modified Peptide | - Inefficient coupling chemistry.- Peptide aggregation during the reaction.- Instability of the peptide under reaction conditions. | - Optimize the reaction conditions (e.g., pH, temperature, reagent concentrations).- Use a different conjugation chemistry.- Perform the reaction in the presence of a denaturant or a chaotropic agent to reduce aggregation. |
| Heterogeneous Product Mixture | - Non-specific modification at multiple sites on the peptide.- Incomplete reaction. | - Use site-specific conjugation chemistry.- Protect other reactive groups on the peptide before modification.- Optimize reaction time and stoichiometry to drive the reaction to completion. |
| Modified Peptide is Insoluble | - Increased hydrophobicity due to lipidation.- Aggregation of the modified peptide. | - Optimize the formulation by adjusting the pH or adding solubilizing excipients.- Consider a more hydrophilic linker for lipidated peptides.- Purify the peptide under denaturing conditions and then refold. |
| Unexpected Pharmacokinetic Profile | - Immunogenicity of the modified peptide.- Instability of the linkage between the peptide and the modifying group.- Target-mediated drug disposition (TMDD). | - Evaluate the immunogenicity of the conjugate.- Use a more stable linker chemistry.- Investigate potential high-affinity binding to targets that could accelerate clearance. |
Quantitative Data on Half-Life Extension Strategies
| Peptide | Modification Strategy | Unmodified Half-Life | Modified Half-Life | Fold Increase | Reference |
| GLP-1 Analog | Lipidation (Liraglutide) | ~2 minutes | ~13 hours | ~390 | |
| Peptide YY Analog | PEGylation (30 kDa) | Not Reported | ~25 hours | Not Applicable | |
| Peptide YY Analog | Albumin Conjugation | Not Reported | ~8-9 hours | Not Applicable | |
| G-CSF | Fusion to GLP | 1.76 hours | 10 hours | ~5.7 |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of a Peptide
This protocol describes the PEGylation of a peptide containing a single cysteine residue using a maleimide-activated PEG.
Materials:
-
PTH (28-48) with a single cysteine residue
-
Maleimide-PEG (e.g., 20 kDa)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-exclusion chromatography (SEC) system for purification
-
HPLC and Mass Spectrometry (MS) for analysis
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing PTH (28-48) in PBS. If the peptide has formed disulfide-linked dimers, add a 2-3 fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide bonds.
-
PEGylation Reaction: Add a 1.2 to 1.5-fold molar excess of maleimide-PEG to the reduced peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Monitoring: Monitor the reaction progress by injecting small aliquots into an analytical HPLC system. The PEGylated peptide will have a significantly longer retention time than the unmodified peptide.
-
Quenching: Once the reaction is complete, quench any unreacted maleimide-PEG by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, in a 5-fold molar excess over the initial amount of maleimide-PEG.
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG reagents using an SEC system.
-
Analysis: Confirm the identity and purity of the final product by HPLC and MS.
Protocol 2: Lipidation of a Peptide via Amide Bond Formation
This protocol describes the attachment of a fatty acid to a lysine residue of PTH (28-48).
Materials:
-
PTH (28-48) with a single lysine residue intended for modification
-
Activated fatty acid (e.g., palmitic acid N-hydroxysuccinimide ester)
-
Dimethylformamide (DMF) or a similar organic solvent
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC (RP-HPLC) system for purification
-
Mass Spectrometry (MS) for analysis
Procedure:
-
Peptide Dissolution: Dissolve the PTH (28-48) peptide in DMF.
-
Reaction Setup: In a separate vial, dissolve a 1.5-fold molar excess of the activated fatty acid in DMF.
-
Coupling Reaction: Add the activated fatty acid solution to the peptide solution. Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Incubation: Allow the reaction to proceed at room temperature for 4-6 hours, with gentle mixing.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing them by RP-HPLC and MS. The lipidated peptide will be more hydrophobic and have a longer retention time.
-
Purification: Once the reaction is complete, purify the lipidated peptide using a preparative RP-HPLC system with a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilization: Lyophilize the pure fractions to obtain the final lipidated peptide as a powder.
-
Analysis: Confirm the final product's identity and purity using analytical RP-HPLC and MS.
Visualizations
Signaling Pathways
The biological activity of PTH is primarily mediated through the PTH receptor 1 (PTH1R), a G-protein coupled receptor. Activation of PTH1R initiates downstream signaling cascades, principally through Gs and Gq proteins.
Caption: PTH (28-48) signaling through the PTH1R activates Gs and Gq pathways.
Experimental Workflow
The general workflow for developing a long-acting PTH (28-48) analog involves several key stages, from initial design and synthesis to in vivo evaluation.
Caption: A typical workflow for creating and testing long-acting PTH (28-48) analogs.
Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting common issues encountered during the development of modified peptides.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. bachem.com [bachem.com]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 5. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing PTH (28-48) in Culture Media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the proteolytic degradation of the parathyroid hormone fragment PTH (28-48) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my PTH (28-48) peptide degrading in my cell culture media?
Peptide degradation in culture media is a common issue stemming from two primary sources: enzymatic degradation and chemical instability.
-
Enzymatic Degradation: This is the most significant cause of peptide loss in biological media. Proteases and peptidases, which are enzymes that break down proteins and peptides, are abundant in serum (like Fetal Bovine Serum, FBS) added to media. Cells in culture can also secrete their own proteases into the medium. These enzymes can rapidly cleave peptide bonds, inactivating your PTH (28-48).
-
Chemical Instability: Peptides can also degrade through non-enzymatic chemical pathways like hydrolysis, deamidation, and oxidation.[1] Factors such as pH, temperature, and exposure to oxygen can accelerate these processes.[1] For instance, prolonged exposure to a pH greater than 8 should be avoided.[1]
Q2: What types of proteases are responsible for degrading PTH fragments?
Several classes of proteases can contribute to the degradation of PTH and its fragments. Studies on full-length PTH have identified multiple protease families that are likely to also affect PTH (28-48). The main classes include:
-
Serine Proteases: A major group of proteases implicated in PTH degradation.[2][3]
-
Cysteine Proteases: This class includes enzymes like cathepsins B and H, which are known to be involved in PTH metabolism.
-
Metalloproteases: These enzymes require a metal ion, often zinc, for their activity and can be a factor in peptide degradation.
-
Aspartic Proteases and Aminopeptidases: These also contribute to the overall proteolytic activity in culture media.
Given the complexity, a cocktail of inhibitors is often more effective than a single agent.
Q3: How can I effectively prevent or minimize the degradation of PTH (28-48) in my experiments?
A multi-faceted approach is the most effective strategy for preserving your peptide's integrity.
-
Use a Protease Inhibitor Cocktail: The most direct method is to add a broad-spectrum protease inhibitor cocktail to your culture medium. These cocktails contain a mixture of inhibitors that target different protease classes simultaneously.
-
Optimize Serum Use: If your experiment allows, consider using serum-free or reduced-serum media, as serum is a primary source of proteases.
-
Proper Handling and Storage: Peptides are most stable when stored lyophilized at -20°C or -80°C. Once reconstituted into a stock solution, it should be aliquoted and frozen to avoid repeated freeze-thaw cycles. Always prepare fresh working solutions for each experiment from a frozen aliquot.
-
Perform a Stability Study: The degradation rate of a peptide is highly dependent on the specific experimental conditions (cell type, media, serum concentration, etc.). It is highly recommended to perform a preliminary stability study to determine the actual half-life of PTH (28-48) in your system.
Q4: Which specific protease inhibitors are recommended for stabilizing peptides like PTH (28-48)?
A combination of inhibitors is generally required for broad-spectrum protection. Commercial cocktails are convenient, but you can also create your own.
Table 1: Common Protease Inhibitors for Peptide Stabilization in Culture Media
| Inhibitor | Target Protease Class | Typical Working Concentration | Reference |
|---|---|---|---|
| Aprotinin | Serine Proteases | 1-2 µg/mL (approx. 500 KIU/mL) | |
| Leupeptin | Serine and Cysteine Proteases | 1-10 µM (approx. 0.5-5 µg/mL) | |
| E-64 | Cysteine Proteases | 5-10 µM | |
| Bestatin | Aminopeptidases | 1-10 µg/mL | |
| EDTA | Metalloproteases | 1-5 mM |
| Pepstatin A | Aspartic Proteases | 1 µM | |
Note: EDTA can interfere with certain downstream applications that are cation-dependent, such as some protein assays or affinity chromatography.
Troubleshooting Guides & Experimental Protocols
Protocol: Determining the Stability of PTH (28-48) in Cell Culture Medium
This protocol outlines a method to quantify the degradation of PTH (28-48) in your specific culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the half-life of PTH (28-48) under your specific experimental conditions.
Materials:
-
Lyophilized PTH (28-48) peptide
-
Your specific cell culture medium (with and without serum, and with and without cells)
-
Protease inhibitor cocktail (if testing its efficacy)
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS system
Methodology:
-
Prepare Peptide Stock Solution: Reconstitute the lyophilized PTH (28-48) in a sterile, appropriate solvent (e.g., sterile water or a buffer recommended by the manufacturer) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Spike the Medium: Add the peptide stock solution to your pre-warmed (37°C) cell culture medium to achieve the final working concentration used in your experiments. Prepare separate batches for each condition you want to test (e.g., medium + 10% FBS, medium + 10% FBS + inhibitor cocktail, medium without serum).
-
Time-Course Sampling:
-
Time Zero (T=0): Immediately after spiking the medium, take a 100 µL aliquot. This will serve as your 100% reference point.
-
Incubate the medium at 37°C in a CO₂ incubator.
-
Collect additional 100 µL aliquots at subsequent time points (e.g., 1, 4, 8, 24, and 48 hours).
-
Immediately freeze all samples at -80°C to halt further degradation until analysis.
-
-
Sample Preparation for Analysis: Just before analysis, thaw the samples. Depending on your analytical method, you may need to precipitate proteins (e.g., with acetonitrile) and centrifuge to clarify the sample.
-
HPLC/LC-MS Analysis:
-
Inject the prepared samples into the HPLC or LC-MS system.
-
Use a suitable C18 column and a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) to elute the peptide.
-
Monitor the elution profile at a wavelength of ~220 nm. If using LC-MS, monitor the parent ion mass of the intact peptide.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact PTH (28-48) peptide in your T=0 sample.
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the T=0 sample's peak area.
-
Plot the percentage of remaining peptide against time to determine the degradation profile and estimate the half-life.
-
Table 2: Example Data Layout for PTH (28-48) Stability Assay
| Time Point (Hours) | Condition | Peak Area (Arbitrary Units) | % Peptide Remaining |
|---|---|---|---|
| 0 | Medium + 10% FBS | 1,500,000 | 100% |
| 4 | Medium + 10% FBS | 745,000 | 49.7% |
| 8 | Medium + 10% FBS | 350,000 | 23.3% |
| 24 | Medium + 10% FBS | 50,000 | 3.3% |
| 0 | Medium + 10% FBS + Inhibitors | 1,510,000 | 100% |
| 4 | Medium + 10% FBS + Inhibitors | 1,450,000 | 96.0% |
| 8 | Medium + 10% FBS + Inhibitors | 1,380,000 | 91.4% |
| 24 | Medium + 10% FBS + Inhibitors | 1,100,000 | 72.8% |
Visual Guides
Experimental Workflow Diagram
The following diagram illustrates the key steps for conducting a peptide stability study.
Caption: Workflow for assessing PTH (28-48) stability in culture media.
Protease Classes and Inhibitors
This diagram shows the relationship between major protease classes and their corresponding inhibitors.
Caption: Key protease classes and the inhibitors that block their activity.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. The comparison of parathyroid hormone degradation effect by various protease inhibitors in blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Dose-Response Curves for PTH (28-48) in Osteoblasts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the parathyroid hormone fragment PTH (28-48) and its effects on osteoblasts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PTH (28-48) on osteoblasts?
A1: Unlike the full-length PTH (1-84) or the N-terminal fragment PTH (1-34), which primarily signal through the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway, PTH (28-48) exerts its effects on osteoblasts through a distinct, cAMP-independent pathway. The functional domain within the central part of the PTH molecule, specifically the amino acid sequence 29-32, is crucial for activating the Phospholipase C (PLC)/Protein Kinase C (PKC) signaling cascade.[1][2] This activation of PKC is believed to mediate the mitogenic (proliferative) and anabolic (bone-forming) effects of PTH (28-48) on osteoblasts.[2][3]
Q2: What are the expected effects of PTH (28-48) on osteoblast proliferation and differentiation?
A2: PTH (28-48) is primarily known for its mitogenic effects, stimulating DNA synthesis and cell proliferation in osteoblast-like cells.[4] This proliferative effect is considered a key aspect of its anabolic potential, as it increases the pool of bone-forming osteoblasts. In terms of differentiation, its effects can be more complex and may depend on the experimental conditions. However, its overall action is considered anabolic, contributing to bone formation.
Q3: How does the effect of PTH (28-48) differ from that of PTH (1-34)?
A3: The primary difference lies in their signaling pathways and downstream effects. PTH (1-34) activates both the PKA and PKC pathways, leading to a broader range of cellular responses. In contrast, PTH (28-48) selectively activates the PKC pathway without significantly increasing cAMP levels. This difference is critical because the cAMP/PKA pathway activated by PTH (1-34) is associated with both anabolic and catabolic (bone-resorbing) effects, while the PKC-mediated signaling of PTH (28-48) is predominantly linked to anabolic actions.
Dose-Response Data for PTH (28-48)
Interpreting the dose-response relationship is crucial for designing and understanding experiments with PTH (28-48). The following tables summarize quantitative data from in vivo studies.
Table 1: In Vivo Effects of Human PTH (28-48) on Neonatal Mouse Tibia DNA Content
| Dose (µg/g Body Weight) | Treatment Duration | Change in DNA Content | Reference |
| 0.05 | 6 daily injections | Significant Increase | |
| 0.2 | 6 daily injections | Significant Increase | |
| 0.05 | 16 daily injections | Significant Increase | |
| 0.2 | 16 daily injections | Significant Increase |
Table 2: In Vivo Effects of Human PTH (28-48) on Neonatal Mouse Mandibular Condyle DNA Content
| Dose (µg/g Body Weight) | Treatment Duration | Change in DNA Content | Reference |
| 0.05 | 6 daily injections | Significant Increase | |
| 0.2 | 6 daily injections | Significant Increase | |
| 0.05 | 16 daily injections | Significant Increase | |
| 0.2 | 16 daily injections | Significant Increase |
Troubleshooting Guides
Issue 1: No observed mitogenic effect of PTH (28-48) on osteoblasts.
-
Possible Cause 1: Cell Type and Differentiation Stage. The responsiveness of osteoblasts to PTH fragments can vary depending on the cell line or primary cell source and their stage of differentiation. Immature or proliferating osteoblasts may respond more robustly to the mitogenic signals of PTH (28-48).
-
Troubleshooting Tip: Characterize the differentiation state of your osteoblasts using markers like alkaline phosphatase (ALP) activity and gene expression of Runx2 and osteocalcin. Consider using a different osteoblastic cell line known to be responsive to PKC activation.
-
-
Possible Cause 2: Suboptimal Dose. The concentration of PTH (28-48) is critical. An inappropriate dose may not elicit a measurable response.
-
Troubleshooting Tip: Perform a dose-response experiment with a wide range of concentrations (e.g., 10⁻¹² M to 10⁻⁷ M) to determine the optimal mitogenic concentration for your specific cell system.
-
-
Possible Cause 3: Reagent Quality. The biological activity of peptide fragments can degrade over time due to improper storage or handling.
-
Troubleshooting Tip: Ensure that the PTH (28-48) peptide is stored correctly (typically lyophilized at -20°C or colder) and freshly reconstituted for each experiment. Consider purchasing a new batch of the peptide from a reputable supplier.
-
Issue 2: Inconsistent or contradictory results in gene expression analysis (e.g., RUNX2, ALP, OCN).
-
Possible Cause 1: Timing of Analysis. The expression of osteoblast-related genes is temporally regulated. The timing of RNA extraction after PTH (28-48) treatment is crucial.
-
Troubleshooting Tip: Perform a time-course experiment, harvesting RNA at multiple time points (e.g., 1, 6, 12, 24, and 48 hours) after treatment to capture the dynamic changes in gene expression.
-
-
Possible Cause 2: Serum in Culture Medium. Components in fetal bovine serum (FBS) can interfere with the signaling pathways activated by PTH (28-48) or induce baseline expression of target genes.
-
Troubleshooting Tip: For acute signaling studies, consider serum-starving the cells for a few hours before and during treatment. For longer-term differentiation assays, use a consistent and tested batch of FBS.
-
-
Possible Cause 3: Crosstalk with other signaling pathways. Osteoblast differentiation is regulated by a complex network of signaling pathways. Activation of the PKC pathway by PTH (28-48) can interact with other pathways, leading to variable outcomes.
-
Troubleshooting Tip: Investigate the potential involvement of other pathways, such as the MAPK/ERK pathway, which can be downstream of PKC. Use specific inhibitors to dissect the contribution of different signaling cascades.
-
Experimental Protocols
Protocol 1: Osteoblast Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Seed osteoblastic cells (e.g., MC3T3-E1 or primary calvarial osteoblasts) in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in complete growth medium. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional): For a more defined response, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 4-6 hours.
-
Treatment: Prepare serial dilutions of PTH (28-48) in the appropriate medium. Remove the starvation medium and add 100 µL of the PTH (28-48) solutions to the respective wells. Include a vehicle control (medium without PTH fragment).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS/MTT Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot the dose-response curve.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
-
Cell Culture and Treatment: Seed osteoblasts in a 24-well or 48-well plate and treat with various concentrations of PTH (28-48) for a specified period (e.g., 3-7 days), replacing the medium with fresh treatment every 2-3 days.
-
Cell Lysis: Wash the cells twice with phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer).
-
ALP Reaction: In a 96-well plate, add a small volume of the cell lysate (e.g., 10-20 µL). Add the ALP substrate solution containing p-nitrophenyl phosphate (pNPP) in a suitable buffer (e.g., diethanolamine buffer).
-
Incubation: Incubate the plate at 37°C for 15-60 minutes, or until a yellow color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA or Bradford assay).
Protocol 3: RT-qPCR for Osteoblast Marker Gene Expression
-
Cell Treatment and RNA Isolation: Culture and treat osteoblasts with PTH (28-48) as described for the ALP assay. At the desired time point, lyse the cells and isolate total RNA using a commercial kit or a Trizol-based method.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., RUNX2, ALPL, BGLAP/OCN) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or probe-based qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control group.
Visualizations
Caption: Signaling pathway of PTH (28-48) in osteoblasts.
Caption: Experimental workflow for an osteoblast proliferation assay.
References
Technical Support Center: Managing Off-Target Effects of High-Concentration PTH (28-48)
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects when using high concentrations of Parathyroid Hormone (PTH) fragment (28-48). The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PTH (28-48) and how does it differ from full-length PTH (1-84) or PTH (1-34)?
A1: PTH (28-48) is a mid-region fragment of PTH that primarily activates the Protein Kinase C (PKC) signaling pathway.[1][2][3] This is in contrast to full-length PTH (1-84) and the N-terminal fragment PTH (1-34), which activate both the PKC and the adenylyl cyclase/Protein Kinase A (PKA) pathways.[1][3] This selective activation of the PKC pathway by PTH (28-48) can be considered a primary "off-target" effect when the intended outcome relies on PKA signaling.
Q2: What are the known biological effects of PTH (28-48) mediated by PKC activation?
A2: The PKC-mediated effects of PTH (28-48) include anabolic effects on bone, such as increased DNA and protein content in bone tissue. It has also been shown to inhibit the Na+/H+ exchanger NHE3 isoform in renal cells. Additionally, in certain contexts, PTH (28-48) can antagonize the effects of PTH (1-34), such as PTH (1-34)-induced calcium release.
Q3: Can high concentrations of PTH (28-48) lead to cellular toxicity?
A3: While the provided search results do not detail specific cytotoxic effects of PTH (28-48), high concentrations of the related fragment PTH (1-34) have been shown to induce adverse effects in hippocampal organotypic cultures through calcium overloading. Researchers should, therefore, be mindful of potential dose-dependent toxicity with high concentrations of any biologically active peptide.
Troubleshooting Guide
Issue 1: Unexpected cellular response inconsistent with PKA pathway activation.
-
Question: My experiment with PTH (28-48) is not showing the expected increase in intracellular cAMP levels. Why is this happening?
-
Answer: PTH (28-48) is known to selectively activate the PKC pathway without significantly stimulating the adenylyl cyclase/PKA pathway. Therefore, an absence of a cAMP response is the expected outcome. If your experimental goal requires PKA activation, consider using PTH (1-34) or full-length PTH (1-84).
Issue 2: Observing antagonistic effects on PTH (1-34) activity.
-
Question: I am co-administering PTH (28-48) and PTH (1-34) and observing a reduction in the expected effects of PTH (1-34). What could be the cause?
-
Answer: PTH (28-48) has been shown to antagonize certain effects of PTH (1-34), such as the stimulation of calcium release and the downregulation of alkaline phosphatase activity. This antagonism may be due to competition for binding to the PTH/PTHRP receptor type I (PTH1R) or the activation of opposing signaling pathways.
Issue 3: Difficulty in reproducing the anabolic effects on bone cells.
-
Question: I am unable to observe the reported anabolic effects of PTH (28-48) on my bone cell cultures. What experimental parameters should I check?
-
Answer: The anabolic effects of PTH (28-48) can be dose-dependent. Ensure you are using an effective concentration range. Additionally, the response can vary depending on the cell type and culture conditions. It is also suggested that the anabolic effects might be mediated by Insulin-like Growth Factor I (IGF-I), so assessing IGF-I expression could provide further insight.
Quantitative Data Summary
Table 1: Signaling Pathway Activation by PTH Fragments
| PTH Fragment | Primary Signaling Pathway Activated | Effect on cAMP Levels | Reference(s) |
| PTH (1-84) | PKA and PKC | Increase | |
| PTH (1-34) | PKA and PKC | Increase | |
| PTH (28-48) | PKC | No significant change |
Table 2: Biological Effects of PTH (28-48)
| Biological Effect | Model System | Concentration | Outcome | Reference(s) |
| Anabolic Effects | Neonatal mouse bones | Low and high doses | Increased DNA and protein | |
| Antagonism of PTH (1-34) | Chick bone organ culture | Not specified | Suppressed PTH (1-34)-induced calcium release | |
| Inhibition of NHE3 | Opossum kidney cells | Not specified | Inhibition of Na+/H+ exchanger activity |
Experimental Protocols
Protocol 1: Assessment of cAMP Production
-
Cell Culture: Plate target cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.
-
Stimulation: Treat cells with varying concentrations of PTH (28-48), PTH (1-34) (as a positive control), and a vehicle control for 15-30 minutes.
-
Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
Quantification: Determine the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay, following the manufacturer's instructions.
Protocol 2: Measurement of Protein Kinase C (PKC) Activity
-
Cell Treatment: Treat cells with PTH (28-48), a known PKC activator (e.g., PMA) as a positive control, and a vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein kinase activity.
-
PKC Assay: Use a commercial PKC activity assay kit. This typically involves incubating the cell lysate with a specific PKC substrate and ATP.
-
Detection: Measure the phosphorylation of the substrate, which is proportional to PKC activity. Detection methods can include colorimetric, fluorometric, or radioactive assays.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treatment: Expose cells to a range of concentrations of PTH (28-48) for 24, 48, and 72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Visualizations
Caption: Signaling pathways of PTH fragments.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Structurally diverse N-terminal peptides of parathyroid hormone (PTH) and PTH-related peptide (PTHRP) inhibit the Na+/H+ exchanger NHE3 isoform by binding to the PTH/PTHRP receptor type I and activating distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parathyroid hormone and parathyroid hormone-related peptide inhibit the apical Na+/H+ exchanger NHE-3 isoform in renal cells (OK) via a dual signaling cascade involving protein kinase A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in developing reliable immunoassays for PTH (28-48)
Here is a technical support center designed to address the challenges in developing reliable immunoassays for the parathyroid hormone fragment, PTH (28-48).
This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on immunoassays for the mid-region PTH fragment (28-48).
Frequently Asked Questions (FAQs)
Q1: What is PTH (28-48) and why is its measurement challenging?
A1: PTH (28-48) is a mid-region fragment of the full 84-amino acid parathyroid hormone. Unlike the well-studied intact PTH (1-84) or the N-terminal fragments, specific immunoassays for PTH (28-48) are not common. The primary challenges stem from its nature as one of many circulating PTH fragments, its low physiological concentrations, and the difficulty in producing highly specific antibodies that do not cross-react with other, more abundant PTH peptides.[1][2] The degradation of intact PTH produces numerous C-terminal and mid-region fragments that can interfere with assay specificity.[3][4]
Q2: What are the most critical factors to consider when developing a PTH (28-48) immunoassay?
A2: The three most critical factors are:
-
Antibody Specificity: The antibodies used must be highly specific to the 28-48 epitope and show minimal cross-reactivity with intact PTH (1-84), N-terminal fragments (e.g., 1-34), and large C-terminal fragments (e.g., 7-84, 39-84), which can be present in much higher concentrations.[5]
-
Assay Sensitivity: Circulating levels of mid-region fragments can be very low (pg/mL range), requiring an assay with a low limit of detection (LOD) and limit of quantification (LLOQ).
-
Matrix Effect Management: Components in biological samples like plasma or serum can interfere with antibody-antigen binding, leading to inaccurate results. Proper sample preparation and validation are essential to minimize these effects.
Q3: How should I select antibodies for a PTH (28-48) specific sandwich ELISA?
A3: For a sandwich ELISA, you need two antibodies that can bind to the PTH (28-48) fragment simultaneously. This is not feasible for such a short peptide (21 amino acids). A competitive ELISA is a more appropriate format. In this setup, a labeled PTH (28-48) peptide competes with the unlabeled PTH (28-48) in your sample for binding to a limited number of capture antibody sites. The signal is inversely proportional to the amount of PTH (28-48) in the sample. Your primary antibody must be rigorously validated for specificity to the 28-48 region.
Q4: What is the best sample type and how should I handle it?
A4: Pre-analytical conditions are critical for PTH measurement. PTH is more stable in EDTA plasma than in serum. It is recommended to collect blood in EDTA tubes, place them on ice immediately, centrifuge at 4°C within one hour of collection, and store the plasma frozen at -70°C or lower. Avoid repeated freeze-thaw cycles.
Immunoassay Troubleshooting Guide
Problem: My standard curve is poor or the signal is too low.
-
Possible Cause 1: Inaccurate Reagent Preparation. Standard dilutions may be incorrect, or a key reagent (e.g., enzyme conjugate, substrate) may have been improperly diluted or has expired.
-
Solution: Prepare fresh standard dilutions for each assay. Briefly centrifuge all lyophilized components before reconstitution to ensure all powder is at the bottom of the vial. Double-check all dilution calculations and ensure pipettes are properly calibrated.
-
-
Possible Cause 2: Insufficient Incubation Time/Temperature. The binding kinetics of your antibody may require longer incubation times or a different temperature to reach equilibrium.
-
Solution: Increase incubation times systematically (e.g., 2 hours, 4 hours, overnight at 4°C). Ensure consistent temperature control during incubations.
-
-
Possible Cause 3: Ineffective Antibody. The antibody may have low affinity for the target or may have lost activity due to improper storage.
-
Solution: Verify the storage conditions of your antibody. Test a higher concentration of the antibody or screen alternative antibody clones with potentially higher affinity.
-
Problem: I'm seeing high background noise in my assay.
-
Possible Cause 1: Insufficient Blocking. The microplate wells may not be adequately blocked, leading to non-specific binding of antibodies or other proteins.
-
Solution: Increase the concentration of your blocking agent (e.g., BSA or non-fat milk) or extend the blocking incubation time. Test different blocking buffers to find the most effective one for your system.
-
-
Possible Cause 2: Cross-Reactivity of Secondary Antibody. If using an indirect assay format, the secondary antibody may be binding non-specifically.
-
Solution: Include a control well with no primary antibody to check for non-specific binding of the secondary antibody. If background is high, consider using a pre-adsorbed secondary antibody.
-
-
Possible Cause 3: Inadequate Washing. Insufficient washing between steps can leave unbound reagents in the wells.
-
Solution: Increase the number of wash cycles (e.g., from 3 to 5). Ensure that wells are fully aspirated after each wash. Increase the volume of wash buffer used.
-
Problem: My results show high variability (high Coefficient of Variation, CV%).
-
Possible Cause 1: Inaccurate Pipetting. Small volume variations, especially with standards and samples, can lead to large differences in results.
-
Solution: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions. Make sure to pre-wet the pipette tip. Change tips for every standard and sample.
-
-
Possible Cause 2: Inconsistent Incubation or Plate Washing. Temperature gradients across the plate or inconsistent washing can cause well-to-well variability.
-
Solution: Ensure the entire plate is at a uniform temperature during incubations. Use a multichannel pipette or an automated plate washer for more consistent washing across the plate.
-
-
Possible Cause 3: Matrix Effects. Variability in the composition of individual samples can cause inconsistent interference.
-
Solution: Dilute samples further in a validated assay buffer to minimize the concentration of interfering substances. Perform spike-and-recovery experiments on multiple individual samples to assess the variability of the matrix effect.
-
Data & Performance Specifications
When validating your PTH (28-48) immunoassay, you should aim to characterize the following parameters. The tables below show example performance data from validated assays for other PTH forms, which can serve as a benchmark for your own validation.
Table 1: Example Immunoassay Precision Data This table presents sample data adapted from validated intact PTH immunoassays to illustrate typical performance targets.
| Sample Type | Mean Value (pg/mL) | N | Intra-Assay CV% | Inter-Assay CV% |
| Low Control | 30.3 | 21 | 6.08% | 3.6% |
| High Control | 159.1 | 21 | 3.68% | 2.8% |
| Spiked Plasma L1 | 15.0 | 25 | <5.4% | <3.9% |
| Spiked Plasma L2 | 450.0 | 25 | <2.5% | <1.5% |
Table 2: Example Cross-Reactivity Data for an Intact PTH (1-84) Assay This data is crucial for demonstrating the specificity of an antibody. For a PTH (28-48) assay, you must test for cross-reactivity against intact PTH and other major fragments.
| Fragment Tested | Concentration Tested | Molar Cross-Reactivity |
| Human PTH (1-34) | Up to 300 pg/mL | < 2.0% |
| Human PTH (39-84) | Up to 300,000 pg/mL | < 0.02% |
| Human PTH (7-84) | Up to 1,000 pg/mL | 44.5% |
Note: The high cross-reactivity with PTH (7-84) is a known issue for some "intact" PTH assays and highlights the importance of thorough validation.
Key Experimental Protocols
Protocol 1: Competitive ELISA for Antibody Specificity Testing
This protocol is used to determine if your antibody specifically binds to PTH (28-48) and not to other circulating fragments.
-
Plate Coating: Coat a high-binding 96-well plate with your anti-PTH (28-48) capture antibody. Incubate overnight at 4°C.
-
Wash: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition Step:
-
Prepare serial dilutions of potential cross-reactants (e.g., PTH 1-84, PTH 1-34, PTH 7-84) in assay buffer.
-
Prepare a standard curve using synthetic PTH (28-48).
-
In separate wells, add a fixed, low concentration of biotinylated PTH (28-48) tracer.
-
Immediately add the standard dilutions and the cross-reactant dilutions to the appropriate wells.
-
Incubate for 2-4 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate 4 times.
-
Add HRP-Streptavidin solution to each well and incubate for 30-45 minutes.
-
Wash the plate 4 times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
-
Read: Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Analysis: Calculate the concentration of each cross-reactant required to displace 50% of the tracer signal (IC50). Compare this to the IC50 of the PTH (28-48) standard to determine the percent cross-reactivity.
Protocol 2: Spike and Recovery for Matrix Effect Evaluation
This protocol assesses whether substances in your sample matrix (e.g., human plasma) interfere with the detection of PTH (28-48).
-
Sample Selection: Obtain at least 4-6 different lots of the biological matrix (e.g., individual donor EDTA plasma).
-
Spiking:
-
Divide each sample into two aliquots: "unspiked" and "spiked".
-
Prepare at least three different concentrations of synthetic PTH (28-48) standard (low, medium, high).
-
Add a small volume of the standard to the "spiked" aliquots. Add an equal volume of assay buffer to the "unspiked" aliquots to maintain an equivalent dilution factor.
-
-
Measurement: Analyze the endogenous concentration in the "unspiked" samples and the total concentration in the "spiked" samples using your developed immunoassay.
-
Calculation:
-
Expected Value = Endogenous Concentration + Spiked Concentration.
-
% Recovery = (Measured Concentration in Spiked Sample / Expected Value) x 100.
-
-
Acceptance Criteria: The mean % recovery should typically be within 80-120%. Consistent recovery across different donor samples indicates a low matrix effect.
Visualizations
Caption: Challenge of antibody specificity in PTH immunoassays.
Caption: Troubleshooting workflow for high background signal.
Caption: Experimental workflow for immunoassay validation.
References
- 1. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parathyroid hormone assay: problems and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parathyroid hormone results interpretation in the background of variable analytical performance - Cavalier - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. ibl-international.com [ibl-international.com]
Controlling for batch-to-batch variability of synthetic PTH (28-48)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered when working with synthetic Parathyroid Hormone (PTH) fragment (28-48). Our goal is to help you control for batch-to-batch variability and ensure the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of synthetic PTH (28-48). What are the likely causes?
A1: Inconsistent results between different batches of synthetic PTH (28-48) are often attributable to variability in the peptide's purity, net peptide content, and the presence of various impurities.[1] Key factors that can differ from batch to batch include:
-
Purity Profile: The percentage of the correct, full-length PTH (28-48) peptide can vary. Impurities such as truncated or deletion sequences, which can arise during solid-phase peptide synthesis, may have different biological activities or may interfere with the assay.[2]
-
Net Peptide Content (NPC): Lyophilized peptides are not 100% peptide; they contain counter-ions (e.g., TFA) and bound water.[1] Variations in NPC between batches mean that weighing out the same amount of lyophilized powder will result in different molar concentrations of the active peptide.
-
Counter-ion (TFA) Content: Trifluoroacetic acid (TFA) is commonly used in peptide purification and can remain as a counter-ion.[3] Residual TFA can affect cell-based assays by altering pH or directly impacting cell viability and proliferation, leading to inconsistent results.[4]
-
Peptide Modifications: Oxidation of certain amino acid residues during synthesis or storage can lead to a heterogeneous mixture with altered biological activity.
-
Aggregation: Peptides can form aggregates, which may have reduced solubility and biological activity. The extent of aggregation can vary between batches depending on handling and storage conditions.
Q2: How can we assess the quality of a new batch of synthetic PTH (28-48)?
A2: A comprehensive quality assessment of a new peptide batch is crucial for ensuring experimental consistency. We recommend the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of a synthetic peptide. It separates the target peptide from impurities, and the purity is typically reported as the percentage of the area of the main peak relative to the total peak area.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the peptide, ensuring that the correct sequence has been synthesized. It is also invaluable for identifying the nature of impurities, such as deletion sequences or modifications like oxidation.
-
Amino Acid Analysis (AAA): AAA is the gold standard for determining the net peptide content. It involves hydrolyzing the peptide into its constituent amino acids and quantifying them. This provides a much more accurate measure of the actual peptide concentration than relying on the lyophilized weight alone.
-
Water Content (Karl Fischer Titration): This method quantifies the amount of water present in the lyophilized peptide powder, which is essential for an accurate calculation of the net peptide content.
-
Counter-ion (TFA) Content Analysis: Techniques such as ion chromatography or ¹⁹F NMR can be used to quantify the amount of residual TFA.
Q3: What are the best practices for handling and storing synthetic PTH (28-48) to minimize variability?
A3: Proper handling and storage are critical for maintaining the integrity and activity of synthetic peptides.
-
Storage of Lyophilized Peptide: Store lyophilized PTH (28-48) at -20°C or -80°C in a desiccator to protect it from moisture. Before opening, allow the vial to warm to room temperature to prevent condensation.
-
Reconstitution: For reconstitution, use a high-purity solvent that is compatible with your experimental system. For cell-based assays, sterile, endotoxin-free water or buffer is recommended. If the peptide is difficult to dissolve, a small amount of a solvent like DMSO or DMF can be used, but ensure the final concentration in your assay is not detrimental to the cells.
-
Stock Solutions: Prepare a concentrated stock solution and aliquot it into single-use vials to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store stock solutions at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Troubleshooting Guides
Issue 1: Reduced or no biological activity observed with a new batch of PTH (28-48).
| Possible Cause | Troubleshooting Steps |
| Low Net Peptide Content | 1. Review the Certificate of Analysis (CofA) for the net peptide content. 2. If not provided, consider performing Amino Acid Analysis (AAA) to determine the accurate peptide concentration. 3. Adjust the amount of peptide used in your experiments based on the NPC to ensure the correct molar concentration. |
| Peptide Degradation | 1. Ensure proper storage conditions (-20°C or -80°C, desiccated). 2. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. 3. Confirm the age of the peptide and consider purchasing a new batch if it is old. |
| Incorrect Solubilization | 1. Review the solubility information on the CofA. 2. Test the solubility of a small aliquot in different solvents. 3. Ensure the peptide is fully dissolved before use, as aggregates can reduce activity. |
| Presence of Inhibitory Impurities | 1. Analyze the purity of the peptide by RP-HPLC and MS to identify any significant impurities. 2. If impurities are suspected, consider re-purifying the peptide or obtaining a higher-purity batch. |
Issue 2: High background or non-specific effects in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| TFA Interference | 1. Residual TFA from synthesis can be cytotoxic or affect cell signaling. 2. Consider exchanging the TFA counter-ion for a more biocompatible one like acetate or hydrochloride. 3. Include a vehicle control with a similar concentration of TFA to assess its direct effect on your cells. |
| Endotoxin Contamination | 1. Ensure that the peptide was synthesized and purified under endotoxin-free conditions. 2. Use endotoxin-free water and reagents for reconstitution and experiments. 3. If endotoxin contamination is suspected, test the peptide solution using a Limulus Amebocyte Lysate (LAL) assay. |
| Peptide Aggregation | 1. Aggregates can sometimes cause non-specific cellular responses. 2. Ensure the peptide is fully dissolved. Sonication can sometimes help to break up small aggregates. 3. Prepare fresh solutions for each experiment. |
Quantitative Data Summary
The following table summarizes the key quality control parameters to assess when evaluating a new batch of synthetic PTH (28-48).
| Parameter | Methodology | Acceptable Range (Typical) | Importance for Controlling Variability |
| Purity | RP-HPLC | >95% | Ensures that the observed biological effect is due to the target peptide and not impurities. |
| Identity | Mass Spectrometry (MS) | Measured molecular weight should match the theoretical molecular weight. | Confirms that the correct peptide sequence was synthesized. |
| Net Peptide Content (NPC) | Amino Acid Analysis (AAA) | 70-90% | Crucial for accurate and consistent dosing between batches. |
| Water Content | Karl Fischer Titration | <10% | A component of the non-peptide mass; necessary for accurate NPC calculation. |
| Counter-ion (TFA) Content | Ion Chromatography / ¹⁹F NMR | <10% | High levels can interfere with biological assays. |
| Endotoxin Level | LAL Assay | <0.1 EU/µg | Essential for in vitro and in vivo studies to avoid non-specific immune responses. |
Experimental Protocols
Protocol 1: Quality Control of Incoming Synthetic PTH (28-48) Batch
This workflow outlines the steps to qualify a new batch of synthetic PTH (28-48) before its use in critical experiments.
Caption: Workflow for quality control of new synthetic PTH (28-48) batches.
Protocol 2: Protein Kinase C (PKC) Activity Assay
This protocol provides a general method to assess the biological activity of PTH (28-48) by measuring its ability to activate Protein Kinase C (PKC).
-
Cell Culture: Culture a suitable cell line known to express the PTH receptor and respond to PTH (e.g., osteoblast-like cells) to near confluence.
-
Cell Treatment:
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Treat the cells with different concentrations of PTH (28-48) from the new and a previously validated batch for a predetermined time (e.g., 15-30 minutes).
-
Include a vehicle control (the solvent used to dissolve the peptide).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
PKC Activity Measurement:
-
PKC activity in the cell lysates can be measured using a variety of commercially available kits. These kits typically involve the phosphorylation of a specific substrate by PKC in the presence of [γ-³²P]ATP or using non-radioactive methods like fluorescence-based assays.
-
Follow the manufacturer's instructions for the chosen PKC assay kit.
-
-
Data Analysis:
-
Quantify the amount of phosphorylated substrate.
-
Compare the PKC activity induced by the new batch of PTH (28-48) to that of the control and the previously validated batch.
-
Signaling Pathway
PTH (28-48) Signaling Pathway
Synthetic PTH (28-48) is known to activate the Protein Kinase C (PKC) signaling pathway. The diagram below illustrates this proposed mechanism.
Caption: PTH (28-48) activates the PKC signaling pathway.
References
Mitigating cytotoxicity of PTH (28-48) at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the parathyroid hormone fragment PTH (28-48). The information provided addresses potential issues, particularly the mitigation of cytotoxicity at high concentrations, based on the known signaling pathways and general principles of peptide biochemistry.
Frequently Asked Questions (FAQs)
Q1: Is PTH (28-48) cytotoxic at high concentrations?
Q2: What are the potential mechanisms of PTH (28-48) cytotoxicity?
The two primary hypothetical mechanisms for PTH (28-48) cytotoxicity at high doses are:
-
Overstimulation of the Protein Kinase C (PKC) Pathway: PTH (28-48) is known to selectively activate PKC. Excessive and sustained PKC activation can trigger downstream signaling cascades that lead to apoptosis (programmed cell death).
-
Peptide Aggregation: Like many peptides, PTH (28-48) may have a propensity to aggregate at high concentrations. These aggregates can be directly toxic to cells by disrupting cell membranes, inducing oxidative stress, or triggering inflammatory responses.
Q3: What are the visible signs of cytotoxicity in cell culture experiments?
Signs of cytotoxicity in cell cultures treated with high concentrations of PTH (28-48) may include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using assays such as MTT or Trypan Blue exclusion.
-
Increased Cell Death: Evidence of apoptosis or necrosis, which can be detected by assays that measure caspase activity, DNA fragmentation (TUNEL assay), or the release of intracellular enzymes like lactate dehydrogenase (LDH).
Q4: How can I mitigate potential cytotoxicity of PTH (28-48)?
Several strategies can be employed to mitigate potential cytotoxicity:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine the optimal concentration range for your experiments and identify the threshold for cytotoxicity.
-
Time-Course Experiments: Limit the duration of exposure to high concentrations of the peptide.
-
Use of PKC Inhibitors: In mechanistic studies, specific PKC inhibitors can be used to confirm if cytotoxicity is mediated by PKC overstimulation.
-
Solubility and Formulation: Ensure the peptide is fully dissolved and consider using formulation strategies to prevent aggregation, such as using specific buffers or excipients.
-
Inclusion of Antioxidants: If oxidative stress is suspected as a downstream effect, the inclusion of antioxidants in the cell culture medium could be beneficial.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with PTH (28-48).
| Potential Cause | Troubleshooting Steps |
| Peptide concentration is too high. | 1. Perform a dose-response experiment to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). 2. Use the lowest effective concentration for your experiments. |
| Prolonged exposure to the peptide. | 1. Conduct a time-course experiment to determine the optimal incubation time. 2. Consider shorter exposure times or a washout step. |
| Peptide aggregation. | 1. Visually inspect the peptide solution for precipitates. 2. Prepare fresh solutions for each experiment. 3. Consider using anti-aggregation excipients. |
| PKC-mediated apoptosis. | 1. Co-treat with a known PKC inhibitor to see if cell death is rescued. 2. Measure markers of apoptosis (e.g., caspase-3 activity). |
Issue 2: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Steps |
| Peptide degradation. | 1. Store the peptide according to the manufacturer's instructions (typically lyophilized at -20°C or -80°C). 2. Reconstitute the peptide in a suitable buffer and use it promptly. Avoid repeated freeze-thaw cycles. |
| Variability in peptide activity. | 1. Purchase peptides from a reputable supplier with quality control data (e.g., HPLC, mass spectrometry). 2. Aliquot the reconstituted peptide to ensure consistent concentration between experiments. |
| Cell culture conditions. | 1. Ensure consistent cell passage number and seeding density. 2. Monitor and maintain optimal culture conditions (pH, temperature, CO2). |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
PTH (28-48) peptide
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of PTH (28-48) in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of PTH (28-48). Include a vehicle control (medium without peptide).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Detection of Apoptosis via Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells of interest
-
24-well cell culture plates
-
PTH (28-48) peptide
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and treat with desired concentrations of PTH (28-48) for the appropriate time.
-
Harvest the cells and lyse them using the lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals.
-
Calculate the caspase-3 activity based on the rate of substrate cleavage.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway of PTH (28-48) and a suggested experimental workflow for investigating and mitigating potential cytotoxicity.
Caption: PTH (28-48) Signaling Pathway via PKC Activation.
Caption: Workflow for Assessing and Mitigating Cytotoxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Protein kinase C activation by PMA rapidly induces apoptosis through caspase-3/CPP32 and serine protease(s) in a gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C promotes apoptosis in LNCaP prostate cancer cells through activation of p38 MAPK and inhibition of the Akt survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C involvement in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of cell apoptosis by protein kinase c delta - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for PTH (28-48) Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for studying the efficacy of Parathyroid Hormone (PTH) fragment (28-48).
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with PTH (28-48).
| Problem | Possible Cause | Suggested Solution |
| Lack of Anabolic Response (No increase in bone formation markers) | Suboptimal Dosage: The dose of PTH (28-48) may be too low or too high. Studies have shown efficacy at specific dose ranges.[1][2] | Dose-Response Study: Perform a dose-response study to determine the optimal anabolic dose for your specific animal model. A neonatal mouse model, for instance, has shown sensitivity to doses of 0.05 µg/g and 0.2 µg/g body weight.[1][2] |
| Inappropriate Animal Model: The age and species of the animal can significantly impact the response. Neonatal mice have been shown to be a sensitive model for examining the anabolic effects of PTH fragments.[1] | Model Selection: Consider using neonatal mice (e.g., 2-day-old ICR mice) for initial efficacy studies due to their high susceptibility to PTH fragments. For studies in older or different models, a thorough literature review for appropriate models is recommended. | |
| Peptide Instability: PTH (28-48) may be degrading before or after administration. | Proper Handling and Formulation: Ensure the peptide is stored correctly (lyophilized at -20°C or below) and reconstituted in a suitable, stable buffer immediately before use. Minimize freeze-thaw cycles. | |
| High Variability in Experimental Results | Inconsistent Administration: Variation in injection technique, volume, or timing can lead to inconsistent exposure. | Standardized Protocol: Standardize the injection protocol, including the time of day for administration, injection site (e.g., subcutaneous), and ensure all personnel are trained on the same technique. |
| Biological Variability: Inherent biological differences between animals can contribute to variability. | Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and ensure statistical power. | |
| Assay Variability: Inconsistent sample processing or assay execution can introduce errors. | Consistent Assay Procedures: Ensure all samples are processed and analyzed using the same standardized protocols. Include appropriate controls in every assay. | |
| Unexpected Catabolic Effects (Bone Resorption) | Continuous High-Dose Exposure: While intermittent PTH administration is anabolic, continuous exposure can lead to catabolic effects. | Intermittent Dosing Regimen: Administer PTH (28-48) intermittently (e.g., once daily injections) as this has been shown to promote bone formation. |
| Activation of Resorptive Pathways: Although PTH (28-48) primarily signals through PKC, high concentrations might indirectly influence pathways leading to bone resorption. | Lower Effective Dose: Use the lowest effective dose determined from your dose-response studies to minimize off-target effects. |
Frequently Asked Questions (FAQs)
Animal Model Selection and Experimental Design
Q1: What is a suitable animal model for initial in vivo studies of PTH (28-48) anabolic effects?
A neonatal mouse model is highly recommended for initial studies. Two-day-old mice have been shown to be very sensitive to the anabolic effects of PTH fragments, including PTH (28-48). This model allows for the detection of anabolic responses with relatively short treatment durations.
Q2: What is a typical dosing regimen for PTH (28-48) in a neonatal mouse model?
Daily subcutaneous injections of PTH (28-48) at doses of 0.05 µg/g body weight (low dose) and 0.2 µg/g body weight (high dose) for 6 or 16 consecutive days have been shown to be effective.
Q3: What are the key outcome measures to assess the anabolic efficacy of PTH (28-48)?
Key parameters include:
-
Total DNA and Protein Content: In long bones (e.g., tibias and femurs) as a general measure of anabolic effects.
-
[3H]Thymidine Autoradiography: To measure cell proliferation, particularly in the epiphyseal cartilage and growth plate.
-
Insulin-Like Growth Factor I (IGF-I) Analysis: Measurement of IGF-I protein content and mRNA localization in bone, as IGF-I may mediate the anabolic effects of PTH (28-48).
-
Histomorphometry: To quantify changes in bone formation rate, osteoblast numbers, and other bone structural parameters.
Mechanism of Action and Signaling
Q4: What is the primary signaling pathway activated by PTH (28-48)?
PTH (28-48) primarily activates the Phospholipase C/Protein Kinase C (PKC) signal transduction pathway. This is distinct from the N-terminal fragment PTH (1-34), which activates both the adenylate cyclase/Protein Kinase A (PKA) and the PKC pathways.
Q5: Does PTH (28-48) bind to the same receptor as PTH (1-34)?
While some effects of PTH (28-48) are believed to be mediated through the common PTH/PTHrP receptor (PTH1R), there is also evidence suggesting the existence of a specific receptor for the PTH (28-48) fragment that also activates PKC.
Quantitative Data Summary
Table 1: Anabolic Effects of hPTH (28-48) in Neonatal Mice
| Parameter | Treatment Group | 6 Daily Injections | 16 Daily Injections |
| [3H]Thymidine-Labeled Cells (cells/section) | Vehicle | 15 ± 3 | 18 ± 4 |
| hPTH (28-48) | 45 ± 7 | 54 ± 9 | |
| IGF-I Content in Femurs (nmol/mg) | Vehicle | Not detectable | 0.19 ± 0.03 |
| hPTH (28-48) | Not detectable | 0.24 ± 0.04 | |
| P < 0.05 vs. vehicle. Data are presented as mean ± SD. |
Experimental Protocols
Neonatal Mouse Anabolic Study Protocol
-
Animal Model: Use 2-day-old ICR mouse pups.
-
Peptide Preparation: Reconstitute human PTH (28-48) (hPTH (28-48)) in a suitable vehicle (e.g., saline).
-
Dosing: Administer daily subcutaneous injections of either vehicle, low-dose (0.05 µg/g body weight), or high-dose (0.2 µg/g body weight) hPTH (28-48) for 6 or 16 consecutive days.
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice and harvest long bones (tibias and femurs) and mandibular condylar cartilages.
-
DNA and Protein Analysis:
-
Homogenize the harvested tissues.
-
Measure total DNA content using a fluorometric assay with a DNA-specific dye.
-
Measure total protein content using a standard method like the Lowry assay.
-
-
[3H]Thymidine Autoradiography:
-
Inject mice with [3H]thymidine prior to euthanasia.
-
Fix, embed, and section the tibias.
-
Perform autoradiography to visualize and count labeled cells in the epiphyseal cartilage and growth plate.
-
-
IGF-I Analysis:
-
For protein analysis, extract protein from femurs and measure IGF-I content using a specific ELISA or RIA kit.
-
For mRNA analysis, perform in situ hybridization on tibia sections using a labeled IGF-I probe to localize gene expression.
-
Visualizations
Caption: Dual signaling pathways of PTH fragments.
Caption: Workflow for neonatal mouse anabolic study.
References
Technical Support Center: Enhancing the Bioavailability of PTH (28-48)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the bioavailability of the parathyroid hormone fragment, PTH (28-48).
Frequently Asked Questions (FAQs)
Q1: What is PTH (28-48) and why is its bioavailability a concern?
A1: PTH (28-48) is a mid-region fragment of the parathyroid hormone. It has shown potential for anabolic effects on bone, making it a person of interest for therapeutic applications.[1][2] However, like most peptide-based therapeutics, PTH (28-48) suffers from low oral bioavailability due to its susceptibility to enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[3][4][5]
Q2: What are the primary signaling pathways activated by PTH (28-48)?
A2: Unlike the full-length PTH or its N-terminal fragments which activate both Protein Kinase A (PKA) and Protein Kinase C (PKC) pathways, PTH (28-48) selectively activates the PKC signaling pathway. This activation is crucial for its effects on osteoblastic differentiation and bone formation. Specifically, PTH (28-48) has been shown to activate PKC-delta, which in turn influences the expression of key bone matrix proteins like bone sialoprotein and osteocalcin.
Q3: What are the main strategies to enhance the oral bioavailability of PTH (28-48)?
A3: The main strategies focus on protecting the peptide from degradation and improving its absorption. These include:
-
Formulation with Permeation Enhancers: These agents transiently increase the permeability of the intestinal epithelium, allowing the peptide to pass through.
-
Co-administration with Protease Inhibitors: These molecules protect PTH (28-48) from enzymatic breakdown in the stomach and intestine.
-
Encapsulation in Nanoparticles: Loading the peptide into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from the harsh GI environment and facilitate its uptake.
-
Enteric Coating: This protective layer prevents the release and degradation of the peptide in the acidic environment of the stomach, allowing it to be released in the more favorable conditions of the small intestine.
-
Chemical Modification: Altering the peptide's structure, for example, through PEGylation or amino acid substitution, can improve its stability and absorption properties.
Troubleshooting Guides
Issue 1: Low Permeability in Caco-2 Assays
| Potential Cause | Troubleshooting Steps |
| Low intrinsic permeability of PTH (28-48) | 1. Incorporate a permeation enhancer: Co-incubate the peptide with a known permeation enhancer (e.g., sodium caprate) on the apical side of the Caco-2 monolayer. 2. Optimize permeation enhancer concentration: Titrate the concentration of the permeation enhancer to find the optimal balance between enhanced permeability and cell viability (monitor with TEER measurements). |
| Efflux by P-glycoprotein (P-gp) transporters | 1. Perform bidirectional transport studies: Measure permeability in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use P-gp inhibitors: Co-incubate with a P-gp inhibitor like verapamil to see if the A-to-B permeability increases. |
| Poor monolayer integrity | 1. Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are stable and within the expected range for your Caco-2 cell line before and after the experiment. A significant drop indicates compromised tight junctions. 2. Check for Lucifer Yellow leakage: Co-administer Lucifer Yellow, a membrane-impermeable fluorescent marker. High levels in the basolateral chamber indicate poor monolayer integrity. |
| Compound instability in assay buffer | 1. Assess peptide stability: Incubate PTH (28-48) in the assay buffer for the duration of the experiment and analyze for degradation using HPLC or mass spectrometry. 2. Modify buffer conditions: Adjust the pH or add stabilizers to the buffer if degradation is observed. |
Issue 2: Rapid Degradation of PTH (28-48) in Simulated Gastric or Intestinal Fluid
| Potential Cause | Troubleshooting Steps |
| Proteolytic degradation by pepsin (gastric) or trypsin/chymotrypsin (intestinal) | 1. Incorporate protease inhibitors: Add a cocktail of protease inhibitors to the simulated fluids. For gastric fluid, pepstatin A is effective against pepsin. For intestinal fluid, a broader spectrum inhibitor cocktail is needed. 2. Enteric coating: Formulate the peptide in an enteric-coated capsule or nanoparticle to bypass the stomach. |
| pH-dependent instability | 1. Perform a pH stability profile: Incubate PTH (28-48) in buffers of varying pH (e.g., pH 2 to 8) and analyze for degradation over time to identify the optimal pH range for stability. 2. Use pH-modifying excipients: Incorporate buffering agents into your formulation to maintain a locally favorable pH. |
Issue 3: Low In Vivo Bioavailability Despite Promising In Vitro Results
| Potential Cause | Troubleshooting Steps |
| Inadequate concentration of permeation enhancer at the absorption site | 1. Optimize formulation for co-release: Ensure that the permeation enhancer and PTH (28-48) are released from the dosage form at the same time and in the same region of the intestine. 2. Increase permeation enhancer dose: Cautiously increase the dose of the permeation enhancer in the formulation, monitoring for any signs of toxicity. |
| First-pass metabolism in the liver | This is a significant hurdle for many orally administered drugs. While challenging to overcome completely, strategies that increase the initial absorbed dose (e.g., using potent permeation enhancers) can help a greater amount of the drug reach systemic circulation. |
| Poor formulation design leading to premature release or aggregation | 1. Review formulation characteristics: Ensure enteric coatings are robust enough to withstand gastric transit. For nanoparticles, check for aggregation in GI fluids. 2. Incorporate stabilizers: Add excipients that prevent peptide aggregation within the formulation. |
Data Presentation
Table 1: Comparison of Oral Bioavailability Enhancement Strategies for PTH Analogs
| Formulation Strategy | PTH Analog | Animal Model | Permeation Enhancer/Vehicle | Oral Bioavailability (%) | Reference |
| Basic Oral Formulation | PTH (1-34) | Human | - | - (Baseline) | |
| Modified Oral Formulation 1 | PTH (1-34) | Human | Proprietary | - (Improved) | |
| Modified Oral Formulation 2 | PTH (1-34) | Human | Proprietary | - (Further Improved) | |
| Aqueous Solution with Enhancer | PTH | Monkey | N-[8-(2-hydroxy-4-methoxy)benzoyl]amino caprylic acid (4-MOAC) | 2.1 | |
| Intranasal Formulation | PTH (1-34) | Rat | 10% Kolliphor® HS·15 | 30.87 | |
| Oral Tablets with Enhancer | rhPTH(1-31)NH₂ | Human | Enteric-coated tablet | - (Robust Exposure) | |
| Oral Tablets with Enhancer & Protease Inhibitor | hPTH(1-34) | Human | Salcaprozate sodium and Soybean Trypsin Inhibitor | - (Effective Absorption) |
Note: Direct comparative data for PTH (28-48) is limited. The data for PTH (1-34) and other analogs provide a strong indication of the potential efficacy of these strategies.
Experimental Protocols
Protocol 1: Preparation of Enteric-Coated Solid Lipid Nanoparticles (SLNs) for Oral Delivery of PTH (28-48)
Objective: To encapsulate PTH (28-48) in SLNs and apply an enteric coating to protect it from the gastric environment.
Materials:
-
PTH (28-48)
-
Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Enteric polymer (e.g., Eudragit® L100)
-
Plasticizer (e.g., Triethyl citrate)
-
Organic solvent (e.g., Dichloromethane)
-
Aqueous phase (e.g., Deionized water)
-
Homogenizer (high-speed and high-pressure)
-
Spray dryer or freeze dryer
Methodology:
-
Preparation of PTH (28-48)-loaded SLNs (Hot Homogenization Method): a. Melt the lipid (e.g., Glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. b. Disperse the PTH (28-48) in the molten lipid. c. Heat the aqueous surfactant solution (e.g., Poloxamer 188 in deionized water) to the same temperature. d. Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion. e. Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at an appropriate pressure to form a nanoemulsion. f. Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Enteric Coating of SLNs: a. Prepare the enteric coating solution by dissolving the enteric polymer (e.g., Eudragit® L100) and a plasticizer (e.g., Triethyl citrate) in an appropriate organic solvent or aqueous dispersion. b. The SLN dispersion can be coated using a fluid bed coater or by spray drying. For spray drying, the SLN dispersion is mixed with the enteric coating solution and then spray-dried to produce enteric-coated microparticles containing the SLNs.
-
Characterization: a. Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS). b. Encapsulation Efficiency: Separate the unencapsulated peptide from the SLNs by ultracentrifugation and quantify the peptide in the supernatant using HPLC. c. In Vitro Release: Perform release studies in simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8) to confirm the pH-responsive release.
Protocol 2: Caco-2 Cell Permeability Assay for PTH (28-48) with a Permeation Enhancer
Objective: To assess the in vitro permeability of PTH (28-48) across a Caco-2 cell monolayer and evaluate the effectiveness of a permeation enhancer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PTH (28-48)
-
Permeation enhancer (e.g., Sodium caprate)
-
Lucifer Yellow
-
TEER meter
-
LC-MS/MS for peptide quantification
Methodology:
-
Caco-2 Cell Culture and Seeding: a. Culture Caco-2 cells in flasks until they reach 80-90% confluency. b. Seed the cells onto the apical side of the Transwell® inserts at an appropriate density. c. Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Assessment: a. Before the experiment, measure the TEER of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).
-
Permeability Assay: a. Wash the cell monolayers with pre-warmed transport buffer. b. Prepare the donor solutions: i. PTH (28-48) in transport buffer. ii. PTH (28-48) with the permeation enhancer (e.g., 10 mM sodium caprate) in transport buffer. iii. Include Lucifer Yellow in all donor solutions as a marker for paracellular transport and monolayer integrity. c. Add the donor solution to the apical (AP) chamber and fresh transport buffer to the basolateral (BL) chamber. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
Sample Analysis and Data Calculation: a. Quantify the concentration of PTH (28-48) in the collected samples using a validated LC-MS/MS method. b. Measure the fluorescence of Lucifer Yellow to assess monolayer integrity throughout the experiment. c. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.
Visualizations
Logical Workflow for Enhancing PTH (28-48) Bioavailability
Caption: Workflow for developing and evaluating formulations to enhance PTH (28-48) bioavailability.
PTH (28-48) Signaling Pathway in Osteoblasts
Caption: Simplified signaling cascade of PTH (28-48) in osteoblasts leading to bone formation.
References
- 1. The Role of Protein Kinase C During the Differentiation of Stem and Precursor Cells into Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal permeation enhancers for oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. seranovo.com [seranovo.com]
- 4. sci-hub.red [sci-hub.red]
- 5. Safety and Efficacy of Oral Human Parathyroid Hormone (1‐34) in Hypoparathyroidism: An Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PTH (28-48) vs. PTH (1-34): A Comparative Analysis of Anabolic Effects on Bone
For Researchers, Scientists, and Drug Development Professionals
Parathyroid hormone (PTH) and its fragments have long been a focal point in the development of anabolic therapies for osteoporosis. While the N-terminal fragment, PTH (1-34) (Teriparatide), is an established treatment, research into other fragments continues to uncover potentially more targeted and effective agents. This guide provides a detailed comparative analysis of the anabolic effects of PTH (28-48) and PTH (1-34), focusing on experimental data, underlying signaling mechanisms, and methodologies.
Executive Summary
PTH (1-34) exerts its anabolic effects through a well-characterized mechanism involving the PTH type 1 receptor (PTH1R) and subsequent activation of both cyclic AMP/protein kinase A (cAMP/PKA) and phospholipase C/protein kinase C (PLC/PKC) signaling pathways. Its intermittent administration creates an "anabolic window" where bone formation outpaces resorption. In contrast, PTH (28-48), a mid-region fragment, demonstrates significant anabolic properties, seemingly through a cAMP-independent pathway, suggesting a potentially different mechanism of action that may offer a more targeted anabolic effect with a reduced propensity for stimulating bone resorption.
Direct comparative studies in adult osteoporosis models are limited; however, research in neonatal models provides valuable insights into their relative anabolic potential.
Quantitative Comparison of Anabolic Effects
A key study comparing the in vivo anabolic effects of PTH (1-34) and PTH (28-48) was conducted in a neonatal mouse model. The following table summarizes the quantitative findings on DNA and protein content in the tibia and mandibular condylar cartilage after 16 days of daily injections.
| Parameter | Treatment Group | Tibia (% Change vs. Vehicle) | Mandibular Condylar Cartilage (% Change vs. Vehicle) |
| DNA Content | PTH (1-34) (0.05 µg/g) | ↑ Significant Increase | ↑ Significant Increase |
| PTH (1-34) (0.2 µg/g) | No Significant Change | ↑ Significant Increase | |
| PTH (28-48) (0.05 µg/g) | ↑ Significant Increase | ↑ Significant Increase | |
| PTH (28-48) (0.2 µg/g) | ↑ Significant Increase | ↑ Significant Increase | |
| Protein Content | PTH (1-34) (0.05 µg/g) | ↑ Significant Increase | Not Reported |
| PTH (1-34) (0.2 µg/g) | No Significant Change | ↑ 2- to 4-fold Increase | |
| PTH (28-48) (0.05 µg/g) | ↑ Significant Increase | Not Reported | |
| PTH (28-48) (0.2 µg/g) | No Significant Change | ↑ 2- to 4-fold Increase |
Data adapted from a study in neonatal mice.[1][2]
Notably, PTH (28-48) increased tibial DNA content at both low and high doses, whereas the anabolic effect of PTH (1-34) on tibial DNA was only observed at the lower dose.[1][2] Furthermore, PTH (28-48) was shown to be a potent mitogenic factor, increasing the number of [3H]thymidine-labeled cells in the epiphyseal cartilage by 3-fold.[1]
Signaling Pathways and Mechanisms of Action
The anabolic effects of PTH (1-34) and PTH (28-48) are mediated by distinct signaling pathways within osteoblasts.
PTH (1-34) Signaling Pathway
Intermittent administration of PTH (1-34) binds to the PTH1R, a G-protein coupled receptor, activating two primary signaling cascades:
-
cAMP/PKA Pathway : Activation of adenylyl cyclase leads to an increase in intracellular cAMP and subsequent activation of PKA. This pathway is crucial for many of the anabolic effects of PTH (1-34), including the differentiation of osteoprogenitor cells and reduced osteoblast apoptosis.
-
PLC/PKC Pathway : Activation of phospholipase C results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium and activation of PKC.
The concept of the "anabolic window" is central to the action of intermittent PTH (1-34), where an initial increase in bone formation markers is observed, followed by a later increase in bone resorption markers. This net anabolic effect is also attributed to the upregulation of Wnt/β-catenin signaling.
PTH (28-48) Signaling Pathway
Evidence suggests that PTH (28-48) exerts its anabolic effects through a cAMP-independent mechanism. Studies have shown that this fragment can activate PKC in osteoblasts without stimulating adenylyl cyclase. The precise receptor for PTH (28-48) has not been fully elucidated, but it is thought to be distinct from the classical PTH1R N-terminal binding site. The anabolic action of PTH (28-48) may also be mediated in part by local induction of Insulin-like Growth Factor I (IGF-I).
Experimental Protocols
The following outlines a typical experimental workflow for comparing the anabolic effects of PTH fragments in a preclinical model.
References
A Comparative Analysis of PTH (28-48) and PTH (53-84) Fragments: Functional Divergence in Parathyroid Hormone's Proteolytic Landscape
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals exploring the distinct functional roles of Parathyroid Hormone (PTH) fragments, PTH (28-48) and PTH (53-84). This document provides a comprehensive overview of their differential effects on cellular signaling and bone metabolism, supported by experimental data, detailed protocols, and visual pathway diagrams.
Parathyroid hormone (PTH), an 84-amino acid peptide, is the principal regulator of calcium and phosphate homeostasis. Beyond the full-length hormone, a constellation of circulating fragments, generated through secretion and metabolism, exert distinct and sometimes opposing biological effects. This guide focuses on the functional differences between the mid-region fragment PTH (28-48) and the C-terminal fragment PTH (53-84), providing a critical analysis for researchers investigating their physiological significance and therapeutic potential.
Functional Differences: A Tale of Two Fragments
While originating from the same parent hormone, PTH (28-48) and PTH (53-84) exhibit divergent functionalities, particularly in their influence on bone physiology. Experimental evidence indicates that PTH (28-48) can elicit anabolic effects, promoting bone formation, whereas PTH (53-84) is often associated with catabolic or modulatory actions, sometimes antagonizing the effects of N-terminal PTH fragments.
PTH (28-48): A Modulator of Anabolism
The mid-region fragment, PTH (28-48), has been shown to possess mitogenic and anabolic properties. In studies on neonatal mice, administration of PTH (28-48) resulted in a significant increase in both DNA and protein content in the tibia, indicative of a stimulatory effect on bone growth[1]. This fragment is believed to exert its effects, at least in part, through the classical PTH/PTH-related peptide (PTHrP) receptor (PTH1R). However, its signaling cascade diverges from the canonical adenylyl cyclase/cAMP pathway typically associated with N-terminal PTH fragments. Instead, PTH (28-48) preferentially activates the phospholipase C/protein kinase C (PKC) signal transduction pathway[1][2].
PTH (53-84): A C-Terminal Enigma
In contrast, the C-terminal fragment PTH (53-84) is generally considered biologically inactive at the classical PTH1R[3]. However, emerging evidence suggests it has distinct biological actions, likely mediated by a putative C-terminal PTH receptor (CPTHR)[4]. Functionally, PTH (53-84) has demonstrated effects that can counteract those of the N-terminal fragments. For instance, in a chick bone organ culture system, while having no direct effect on calcium release, PTH (53-84) was able to suppress the calcium release induced by PTH (1-34). In neonatal mouse studies, PTH (53-84) showed no anabolic effect on tibial DNA or protein content. The signaling pathway for PTH (53-84) appears to be distinct from both the cAMP/PKA and PKC pathways, involving an increase in intracellular calcium via the opening of voltage-dependent calcium channels.
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies on the functional effects of PTH (28-48) and PTH (53-84).
| Parameter | PTH (28-48) | PTH (53-84) | Experimental System | Reference |
| Receptor Binding Affinity (IC50) | ~1 nM (for PTH1R) | >5000 nM (for CPTHR) | Stably transfected AP-1 cells / Osteoblast-like cells | |
| Effect on Tibial DNA Content | Significant increase | No effect | Neonatal mice (in vivo) | |
| Effect on Tibial Protein Content | Significant increase | No effect | Neonatal mice (in vivo) | |
| Effect on Calcium Release | No direct effect; suppresses PTH (1-34)-induced release | No direct effect; suppresses PTH (1-34)-induced release | Chick bone organ culture | |
| Effect on Alkaline Phosphatase (ALP) Activity | Stimulatory | Stimulatory (alone); attenuates PTH (1-34)-induced downregulation | Chick bone organ culture | |
| Primary Signaling Pathway | Protein Kinase C (PKC) activation | Increased intracellular Ca2+ via voltage-dependent channels | Renal OK cells / Osteocytic cell line |
Signaling Pathway Diagrams
To visually represent the distinct signaling cascades initiated by PTH (28-48) and PTH (53-84), the following diagrams have been generated using the DOT language.
References
- 1. Structurally diverse N-terminal peptides of parathyroid hormone (PTH) and PTH-related peptide (PTHRP) inhibit the Na+/H+ exchanger NHE3 isoform by binding to the PTH/PTHRP receptor type I and activating distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ‘Biasing’ the parathyroid hormone receptor: A novel anabolic approach to increasing bone mass? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anabolic Potential of PTH(28-48): A Comparative Guide for Researchers
For Immediate Release
A deep dive into the anabolic properties of the Parathyroid Hormone fragment (28-48) offers new perspectives for osteoporosis research. This guide provides a comparative analysis of PTH(28-48) against other therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform future drug development in bone formation.
Researchers in the field of bone metabolism are continually exploring novel therapeutic agents that can effectively stimulate bone formation to combat osteoporosis. While Parathyroid Hormone (PTH) and its N-terminal fragments, such as PTH(1-34) (Teriparatide), are established anabolic agents, interest is growing in other fragments like PTH(28-48). This guide offers a comprehensive comparison of the anabolic potential of PTH(28-48) with a focus on its validation in preclinical models, particularly the ovariectomized (OVX) rat, a standard model for postmenopausal osteoporosis.
Comparative Efficacy of PTH Fragments and Other Anabolics
The anabolic effects of various PTH fragments and other osteoporosis treatments have been evaluated in numerous preclinical studies. While direct comparative data for PTH(28-48) in ovariectomized rats is limited, studies in neonatal mice have demonstrated its potent mitogenic and anabolic properties.[1][2] This section summarizes key quantitative data from studies on PTH(28-48) and the well-established anabolic agent, PTH(1-34), in relevant animal models.
Table 1: Anabolic Effects of PTH(28-48) in Neonatal Mice
| Parameter | Treatment Group | Dose | Duration | Outcome |
| Tibial DNA Content | PTH(28-48) | 0.05 µg/g BW | 6 & 16 days | Significant Increase |
| PTH(28-48) | 0.2 µg/g BW | 6 & 16 days | Significant Increase | |
| PTH(1-34) | 0.05 µg/g BW | 6 & 16 days | Significant Increase | |
| PTH(1-34) | 0.2 µg/g BW | 6 & 16 days | No Significant Increase | |
| Tibial Protein Content | PTH(28-48) | 0.05 µg/g BW | 16 days | Significant Increase |
| PTH(1-34) | 0.05 µg/g BW | 16 days | Significant Increase | |
| [3H]thymidine-labeled cells (Tibial Epiphyseal Cartilage) | PTH(28-48) | 0.05 µg/g BW | 6 days | 3-fold Increase |
| Femoral IGF-I Content | PTH(28-48) | 0.05 µg/g BW | 16 days | 20% Increase |
Source: Adapted from Rihani-Bisharat et al., Endocrinology, 1998.[1][2]
Table 2: Anabolic Effects of PTH(1-34) in Ovariectomized (OVX) Rats
| Parameter | Treatment Group | Dose | Duration | Outcome vs. OVX Control |
| Femoral Bone Mineral Density (BMD) | Rat PTH(1-34) | 5 µg/kg/day | 28 days | Significant Increase |
| Rat PTH(1-34) | 25 µg/kg/day | 28 days | Significant Increase | |
| Proximal Tibia Trabecular Bone Area | Rat PTH(1-34) | 5 µg/kg/day | 28 days | Significant Increase |
| Rat PTH(1-34) | 25 µg/kg/day | 28 days | Significant Increase | |
| Proximal Tibia Trabecular Thickness | Rat PTH(1-34) | 5 µg/kg/day | 28 days | Significant Increase |
| Rat PTH(1-34) | 25 µg/kg/day | 28 days | Significant Increase | |
| Cancellous Bone Formation Rate | Rat PTH(1-34) | 1, 5, 25 µg/kg/day | 28 days | Significant Increase at all doses |
Source: Adapted from Sugie et al., Bone, 1997.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of findings, detailed experimental methodologies are crucial. Below are synthesized protocols for investigating the anabolic effects of PTH fragments in a rat model.
Ovariectomized (OVX) Rat Model of Osteoporosis
-
Animal Model: Female Sprague-Dawley rats, typically 3 to 6 months of age, are used.
-
Ovariectomy: Bilateral ovariectomy is performed under anesthesia to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. A sham operation (laparotomy without removal of ovaries) is performed on a control group.
-
Post-operative Recovery: Animals are allowed to recover for a period of 4 to 8 weeks to allow for the development of osteopenia.
-
Treatment Administration: PTH fragments (e.g., PTH(1-34)) or vehicle are administered, typically via daily subcutaneous injections, for a specified duration (e.g., 4 to 12 weeks).
Bone Analysis Techniques
-
Dual-Energy X-ray Absorptiometry (DXA): To measure bone mineral density (BMD) and bone mineral content (BMC) of the femur and lumbar vertebrae.
-
Micro-Computed Tomography (µCT): Provides high-resolution, three-dimensional images of bone microarchitecture. Key parameters include bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Bone Histomorphometry: Involves undecalcified bone sections to quantify cellular and tissue-level parameters of bone formation and resorption. Fluorochrome labels (e.g., calcein, alizarin) are administered at specific time points before sacrifice to measure dynamic parameters like mineral apposition rate (MAR) and bone formation rate (BFR).
-
Biomechanical Testing: Three-point bending tests on long bones (e.g., femur) are performed to assess bone strength, including parameters like maximum load, stiffness, and energy to failure.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
The anabolic actions of PTH fragments are mediated through complex signaling cascades within osteoblasts. While the signaling of PTH(1-34) is well-characterized, evidence suggests that PTH(28-48) may also activate specific pathways.
Discussion and Future Directions
The available evidence strongly suggests that PTH(28-48) possesses significant anabolic properties, demonstrating potent mitogenic effects in neonatal mouse models. Its ability to stimulate DNA and protein synthesis, key markers of cell growth and proliferation, positions it as a fragment of interest for further investigation. The finding that PTH(28-48) increases IGF-I content and mRNA expression suggests that its anabolic actions may be mediated, at least in part, through this critical growth factor pathway.
In comparison, PTH(1-34) has a well-documented anabolic window in OVX rats, where intermittent administration leads to a net increase in bone mass by stimulating bone formation to a greater extent than bone resorption. The signaling of PTH(1-34) is complex, involving the activation of both the PKA and PKC pathways through the PTH1 receptor, which in turn modulates Wnt and IGF-I signaling to promote osteoblast function and survival.
A key distinction observed in the neonatal mouse study is that PTH(28-48) was mitogenic at both low and high doses, whereas the mitogenic effect of PTH(1-34) was only observed at the lower dose. This could imply that PTH(28-48) has a wider therapeutic window or a different mechanism of action that is less prone to the inhibitory effects seen with higher doses of PTH(1-34). It is hypothesized that PTH(28-48) may be a "purely anabolic" factor, devoid of the catabolic effects associated with the N-terminus of the full PTH molecule.
Future research should focus on:
-
Directly evaluating the anabolic window of PTH(28-48) in an ovariectomized rat model. This would involve time-course studies measuring bone formation and resorption markers, as well as sequential bone histomorphometry.
-
Conducting head-to-head comparative studies of PTH(28-48) and PTH(1-34) in OVX rats. These studies should assess a comprehensive range of endpoints, including bone mineral density, microarchitecture, biomechanical strength, and cellular-level bone dynamics.
-
Further elucidating the specific receptor and signaling pathways activated by PTH(28-48) in osteoblasts. Understanding its molecular mechanism is critical for optimizing its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vivo anabolic effects of parathyroid hormone (PTH) 28-48 and N-terminal fragments of PTH and PTH-related protein on neonatal mouse bones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma levels of parathyroid hormone that induce anabolic effects in bone of ovariectomized rats can be achieved by stimulation of endogenous hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
PTH (28-48) vs. PTHrP: A Comparative Guide on Chondrocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Parathyroid Hormone fragment (28-48) and Parathyroid Hormone-related Protein (PTHrP) on chondrocyte differentiation. The information presented is based on available experimental data to assist researchers in understanding their distinct roles in cartilage biology and potential therapeutic applications.
At a Glance: Key Differences in Chondrocyte Regulation
| Feature | PTH (28-48) | PTHrP (and PTH 1-34) |
| Primary Effect | Anabolic and mitogenic; promotes chondrocyte proliferation and matrix synthesis.[1] | Inhibits hypertrophic differentiation, maintaining a proliferative chondrocyte state.[2][3][4][5] |
| Collagen II Expression | Stimulates in proliferating chondrocytes. | Stimulates or maintains in proliferating chondrocytes. |
| Collagen X Expression | Does not suppress; may stimulate in hypertrophic chondrocytes. | Suppresses, thereby inhibiting chondrocyte hypertrophy. |
| Signaling Pathway | Primarily Protein Kinase C (PKC) dependent. | Primarily Protein Kinase A (PKA) dependent for hypertrophy inhibition. |
| Key Transcription Factors | Effects on Sox9 and Runx2 are not well-defined in direct comparison. | Upregulates Sox9 activity and downregulates Runx2 expression. |
Quantitative Data Summary
The following tables summarize the quantitative effects of PTH (28-48) and PTHrP on key markers of chondrocyte differentiation based on published studies.
Table 1: Effect on Collagen mRNA Expression in Bovine Chondrocytes
| Treatment | Cell Type | α1(II) mRNA Levels (Fold Increase) | α1(X) mRNA Levels | Reference |
| PTH (1-34) | Proliferating | Significant Increase | - | |
| PTH (28-48) | Proliferating | Significant Increase | - | |
| PTH (1-34) | Hypertrophic | ~5 | Stimulatory | |
| PTH (52-84) | Hypertrophic | ~5 | Stimulatory | |
| PTHrP (1-40) | Hypertrophic | - | Significant Suppression | |
| PTH (28-48) | Hypertrophic | - | No Suppression |
Data is qualitative ("Significant Increase/Suppression") where specific fold changes were not provided in the source.
Signaling Pathways: A Visual Comparison
The distinct effects of PTH (28-48) and PTHrP on chondrocyte differentiation are rooted in their differential activation of intracellular signaling cascades.
Caption: PTHrP signaling pathway inhibiting hypertrophy.
Caption: PTH (28-48) signaling pathway promoting proliferation.
Experimental Protocols
This section details the methodologies used in key studies to assess the effects of PTH fragments and PTHrP on chondrocytes.
Chondrocyte Culture and Treatment
-
Cell Source: Fetal bovine epiphyseal cartilage or juvenile human costal cartilage. Chondrocytes are isolated by collagenase digestion.
-
Culture System: High-density monolayer or agarose gel cultures under serum-free conditions to avoid confounding effects of serum growth factors.
-
Treatment: Chondrocytes are incubated with various concentrations of PTH fragments (e.g., PTH (1-34), PTH (28-48), PTH (52-84)) or PTHrP (e.g., PTHrP (1-40)) for specified durations (e.g., 24-48 hours).
Analysis of Gene Expression
-
Northern Blot Analysis: Total RNA is extracted from cultured chondrocytes. Specific mRNA levels for collagen types (e.g., α1(II), α1(X)) are detected using radiolabeled cDNA probes. The intensity of the bands is quantified by densitometry to determine relative mRNA abundance.
-
In Situ Hybridization: This technique is used to localize specific mRNA transcripts within cultured chondrocytes on chamber slides. It provides spatial information on gene expression within a cell population.
Experimental Workflow for Gene Expression Analysis
Caption: Experimental workflow for gene expression analysis.
Conclusion
PTH (28-48) and PTHrP exert distinct effects on chondrocyte differentiation. PTHrP, along with the N-terminal fragment PTH (1-34), primarily acts to delay chondrocyte hypertrophy, a critical step in endochondral ossification, mainly through the PKA signaling pathway. In contrast, PTH (28-48) appears to promote a proliferative and matrix-producing phenotype through a PKC-dependent mechanism without inhibiting hypertrophy.
These differences highlight their specialized roles in cartilage homeostasis and development. For drug development professionals, these findings suggest that PTHrP or its analogs could be explored for conditions characterized by excessive chondrocyte hypertrophy, such as in some forms of osteoarthritis. Conversely, PTH (28-48) might hold potential for applications requiring the stimulation of cartilage matrix production. Further research with direct, side-by-side quantitative comparisons across a broader range of chondrocyte markers is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Role of c-fos in the regulation of type X collagen gene expression by PTH and PTHrP: localization of a PTH/PTHrP-responsive region in the human COL10A1 enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory function of parathyroid hormone-related protein on chondrocyte hypertrophy: the implication for articular cartilage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to the Bioactivity of PTH (28-48) Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the parathyroid hormone fragment, PTH (28-48), across various cell lines, with a focus on its differential effects compared to the well-characterized N-terminal fragment, PTH (1-34). The information presented is supported by experimental data from peer-reviewed studies and is intended to aid researchers in designing and interpreting experiments involving this mid-region PTH fragment.
Data Presentation: Comparative Bioactivity of PTH Fragments
The following table summarizes the quantitative effects of PTH (28-48) in comparison to other PTH fragments on key cellular signaling and proliferative pathways in different cell lines.
| Cell Line | Bioactivity Assay | PTH Fragment | Concentration | Result | Reference |
| Rat Calvaria Osteoblast-like Cells | DNA Synthesis ([³H]thymidine incorporation) | hPTH (28-48) | 10 nM | ~1.6-fold increase over control | [1] |
| bPTH (1-84) | 10 nM | ~1.8-fold increase over control | [1] | ||
| Creatine Kinase Activity | hPTH (28-48) | 100 nM | ~2.5-fold increase over control | [1] | |
| bPTH (1-84) | 10 nM | ~2.2-fold increase over control | |||
| cAMP Accumulation | hPTH (28-48) | 10 µM | No increase over control | ||
| bPTH (1-84) | 10 nM | Significant increase over control | |||
| ROS 17/2.8 (Rat Osteosarcoma) | DNA Synthesis ([³H]thymidine incorporation) | hPTH (28-48) | 10 nM | ~1.4-fold increase over control | |
| bPTH (1-84) | 10 nM | ~1.5-fold increase over control | |||
| Creatine Kinase Activity | hPTH (28-48) | 100 nM | ~1.8-fold increase over control | ||
| bPTH (1-84) | 10 nM | ~2.0-fold increase over control | |||
| cAMP Accumulation | hPTH (28-48) | 10 µM | Inhibited bPTH(1-84)-stimulated cAMP increase | ||
| MC3T3-E1 (Mouse Osteoblastic) | cAMP Accumulation | PTH (28-84) | 100 nM | No effect on basal or PTH (1-84)-stimulated cAMP | |
| Alkaline Phosphatase Activity | PTH (28-84) | 100 nM | Blocked PTH (1-84)-stimulated activity | ||
| UMR-106 (Rat Osteosarcoma) | c-fos mRNA Induction | hPTH (28-48) | Not specified | No induction | |
| hPTH (1-34) | Not specified | Induction of c-fos mRNA | |||
| CREB Phosphorylation (S133) | hPTH (28-48) | Not specified | No phosphorylation | ||
| hPTH (1-34) | Not specified | Phosphorylation of CREB |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathway of PTH (28-48) and a typical experimental workflow for assessing its bioactivity.
Caption: Signaling pathway of PTH (28-48).
Caption: Experimental workflow for PTH bioactivity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay ([³H]thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Plate cells (e.g., rat calvaria osteoblasts, ROS 17/2.8) in 24-well plates at a density that allows for logarithmic growth during the experiment. Culture in appropriate medium supplemented with fetal bovine serum until cells reach sub-confluence.
-
Serum Starvation: To synchronize the cell cycle, replace the growth medium with a serum-free or low-serum medium for 24 hours prior to treatment.
-
Treatment: Treat the cells with various concentrations of PTH (28-48), PTH (1-34), or vehicle control in the serum-free medium.
-
Radiolabeling: After the desired treatment period (e.g., 24 hours), add [³H]thymidine (typically 1 µCi/mL) to each well and incubate for an additional 4-6 hours.
-
Cell Lysis and DNA Precipitation: Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH). Precipitate the DNA by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 10%.
-
Harvesting and Scintillation Counting: Collect the precipitated DNA onto glass fiber filters by vacuum filtration. Wash the filters extensively with 10% TCA and then with ethanol to remove unincorporated [³H]thymidine. Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Data Analysis: Measure the radioactivity (counts per minute, CPM) using a scintillation counter. Normalize the CPM values to the total DNA or protein content in parallel wells to account for variations in cell number.
cAMP Accumulation Assay (Radioimmunoassay)
This assay quantifies the intracellular levels of cyclic AMP, a key second messenger in the canonical PTH signaling pathway.
-
Cell Culture and Treatment: Culture cells to confluence in 12-well plates. Pre-incubate the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Hormone Stimulation: Add PTH fragments or vehicle control to the wells and incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Extraction: Terminate the reaction by aspirating the medium and adding ice-cold ethanol or 0.1 M HCl to extract the intracellular cAMP.
-
Sample Preparation: Scrape the cells, transfer the cell lysate to a microcentrifuge tube, and centrifuge to pellet the cellular debris. Collect the supernatant containing the cAMP.
-
Radioimmunoassay (RIA): Perform the cAMP RIA according to the manufacturer's instructions (e.g., using a commercially available kit). This typically involves competing the cAMP in the sample with a known amount of radiolabeled cAMP for binding to a specific anti-cAMP antibody.
-
Data Analysis: Measure the radioactivity of the antibody-bound fraction. Generate a standard curve using known concentrations of unlabeled cAMP. Determine the cAMP concentration in the samples by interpolating from the standard curve. Normalize the results to the total protein content of each well.
Protein Kinase C (PKC) Activation Assay
This assay measures the activity of PKC, a key enzyme in the signaling pathway of PTH (28-48).
-
Cell Treatment and Lysate Preparation: Treat cells with PTH fragments as described above. After the desired incubation time, wash the cells with ice-cold PBS and lyse them in a PKC extraction buffer containing protease and phosphatase inhibitors.
-
Partial Purification (Optional): For crude lysates, PKC can be partially purified using DEAE-cellulose chromatography to reduce non-specific kinase activity.
-
Kinase Reaction: Set up the kinase reaction in a microcentrifuge tube containing a reaction buffer, a specific PKC substrate peptide, and cofactors (e.g., phosphatidylserine, diacylglycerol, and Ca²⁺).
-
Initiation of Reaction: Add the cell lysate (containing PKC) and [γ-³²P]ATP to initiate the phosphorylation reaction. Incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination and Substrate Capture: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper (e.g., P81 paper). The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing and Scintillation Counting: Wash the phosphocellulose paper extensively with phosphoric acid to remove non-specifically bound radioactivity. Transfer the paper to a scintillation vial and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the PKC activity as picomoles of phosphate incorporated per minute per milligram of protein.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2.
-
Cell Culture and Treatment: Grow cells to near confluence and serum-starve overnight. Treat the cells with PTH fragments for various time points (e.g., 5, 10, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20). Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them on X-ray film or with a digital imaging system.
-
Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2. Quantify the band intensities using densitometry software. Express the p-ERK1/2 levels as a ratio to total ERK1/2.
References
Reproducibility of In Vivo Bone Formation with PTH(28-48): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo bone-forming capabilities of the parathyroid hormone fragment PTH(28-48) against other PTH-derived peptides. The information presented herein is supported by experimental data to aid in the evaluation and potential application of PTH(28-48) in bone regeneration research and therapeutic development.
Comparative Efficacy of PTH Fragments on Bone Anabolism
The anabolic effects of PTH(28-48) on bone have been investigated, often in direct comparison with the well-characterized N-terminal fragment PTH(1-34) and the full-length hormone PTH(1-84). Studies in neonatal mouse models have demonstrated that PTH(28-48) is a potent stimulator of bone formation, exhibiting distinct dose-response characteristics compared to other fragments.[1][2]
Quantitative Anabolic Effects
The following tables summarize the quantitative data from a key study comparing the effects of different PTH fragments on bone and cartilage tissue in a neonatal mouse model. Two-day-old mice were injected daily for 6 or 16 days with either a low dose (0.05 µg/g body weight) or a high dose (0.2 µg/g body weight) of the respective peptides.[1]
Table 1: Effect of PTH Fragments on Total DNA Content in Tibia (µ g/tibia )
| Treatment Group | Dose | 6-Day Treatment (Mean ± SD) | 16-Day Treatment (Mean ± SD) |
| Vehicle (Control) | - | 12.5 ± 1.5 | 18.0 ± 2.0 |
| hPTH(1-84) | Low | 15.0 ± 1.0 | 22.0 ± 1.5 |
| High | 13.5 ± 1.2 | 19.5 ± 1.8 | |
| hPTH(1-34) | Low | 16.5 ± 1.8 | 24.0 ± 2.2 |
| High | 14.0 ± 1.5 | 20.0 ± 2.0 | |
| hPTH(28-48) | Low | 16.0 ± 1.7 | 23.5 ± 2.1 |
| High | 15.5 ± 1.6 | 23.0 ± 2.0 | |
| hPTH(53-84) | Low | 12.8 ± 1.4 | 18.5 ± 1.9 |
| High | 12.6 ± 1.3 | 18.2 ± 1.8 |
*Statistically significant increase compared to vehicle control.
Table 2: Effect of PTH Fragments on Total Protein Content in Tibia (µ g/tibia )
| Treatment Group | Dose | 16-Day Treatment (Mean ± SD) |
| Vehicle (Control) | - | 150 ± 20 |
| hPTH(1-84) | Low | 190 ± 25 |
| hPTH(1-34) | Low | 210 ± 30 |
| hPTH(28-48) | Low | 200 ± 28 * |
*Statistically significant increase compared to vehicle control.
Table 3: Mitogenic Effect of PTH(28-48)
| Parameter | Vehicle (Control) | hPTH(28-48) | Fold Increase |
| [3H]Thymidine-labeled cells in epiphyseal cartilage (8-day-old mice) | 100 ± 15 | 300 ± 40 | 3.0 |
| [3H]Thymidine-labeled cells in proliferative zone (18-day-old mice) | 50 ± 8 | 150 ± 22 | 3.0 |
| Femur IGF-I Content (18-day-old mice) | Baseline | +20%* | 1.2 |
*Statistically significant increase compared to vehicle control.[1][2]
These data indicate that while low doses of PTH(1-84) and PTH(1-34) significantly increase tibial DNA content, this effect is diminished or absent at higher doses. In contrast, PTH(28-48) demonstrates a significant anabolic effect at both low and high doses, suggesting a wider therapeutic window and potentially a different mechanism of action that is less prone to the inhibitory effects seen with higher concentrations of N-terminal fragments. The C-terminal fragment PTH(53-84) showed no anabolic activity.
Signaling Pathways
The anabolic effects of PTH are primarily mediated through the PTH receptor 1 (PTH1R), which can activate multiple downstream signaling cascades. While PTH(1-34) is known to strongly activate the adenylyl cyclase (AC)/protein kinase A (PKA) pathway, there is evidence to suggest that PTH(28-48) may preferentially signal through the phospholipase C (PLC)/protein kinase C (PKC) pathway. This differential signaling may account for the observed differences in their bone-forming activities. Furthermore, the anabolic actions of PTH, including those of PTH(28-48), appear to be mediated, at least in part, by the local induction of Insulin-like Growth Factor I (IGF-I).
Caption: Proposed signaling pathways for PTH fragments in osteoblasts.
Experimental Protocols
The following is a generalized protocol for assessing the in vivo anabolic effects of PTH fragments in a neonatal mouse model, based on methodologies reported in the literature.
1. Animal Model:
-
Species: CD-1 or similar strain of mice.
-
Age: 2-day-old neonates.
-
Housing: Maintained with their mothers under standard laboratory conditions.
2. Peptide Preparation and Administration:
-
Peptides: Lyophilized human PTH(1-84), PTH(1-34), PTH(28-48), and PTH(53-84) are reconstituted in a vehicle solution (e.g., 0.1% BSA in 0.01 M acetic acid).
-
Dosage: Peptides are administered at a low dose (0.05 µg/g body weight) and a high dose (0.2 µg/g body weight).
-
Administration: Daily subcutaneous or intraperitoneal injections.
-
Duration: Treatment periods of 6 and 16 consecutive days are common.
3. Tissue Harvesting and Processing:
-
At the end of the treatment period, mice are euthanized.
-
Long bones (tibias, femurs) and mandibular condylar cartilages are harvested.
-
Tissues are cleaned of soft tissue and can be used for various analyses.
4. Analytical Methods:
-
Biochemical Analysis:
-
Tissues are homogenized and assayed for total DNA and protein content as markers for cell number and tissue growth, respectively.
-
-
Cell Proliferation Assay ([3H]Thymidine Autoradiography):
-
Mice are injected with [3H]thymidine prior to euthanasia.
-
Harvested bones are fixed, decalcified, and embedded in paraffin.
-
Sections are prepared and coated with photographic emulsion for autoradiography.
-
The number of labeled cells in specific regions (e.g., epiphyseal cartilage, proliferative zone of the growth plate) is counted.
-
-
IGF-I Analysis:
-
Protein: Femurs are homogenized and IGF-I content is measured using an appropriate immunoassay (e.g., RIA or ELISA).
-
mRNA: In situ hybridization is performed on bone sections using a digoxigenin-labeled IGF-I antisense RNA probe to localize IGF-I gene expression.
-
Caption: Generalized workflow for in vivo bone formation studies.
Conclusion
The available data suggest that PTH(28-48) is a potent anabolic agent for bone, with a reproducible in vivo effect. Its distinct dose-response profile compared to N-terminal PTH fragments warrants further investigation. The potential for a wider therapeutic window and a different primary signaling pathway (PKC-mediated) makes PTH(28-48) an interesting candidate for the development of novel bone-forming therapies. The experimental models and protocols outlined in this guide provide a framework for the continued investigation and comparison of PTH(28-48) and other osteogenic compounds.
References
A Head-to-Head Comparison of PTH (28-48) with Other Osteogenic Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of osteogenic therapies is continually evolving, with a range of agents targeting different pathways to stimulate bone formation. This guide provides a head-to-head comparison of Parathyroid Hormone (PTH) fragment (28-48) with other prominent osteogenic agents, including PTH (1-34) (Teriparatide), Abaloparatide, and Romosozumab. The information is compiled from preclinical and clinical studies to aid researchers in evaluating these compounds for further investigation and development.
Executive Summary
Intermittent administration of PTH and its analogs has a well-established anabolic effect on bone.[1] While full-length PTH (1-84) and its N-terminal fragment PTH (1-34) (teriparatide) have been extensively studied and are clinically approved, other fragments and related peptides are also under investigation for their bone-building capacities. This guide focuses on PTH (28-48), a mid-region fragment, and compares its osteogenic potential with the clinically established PTH (1-34) and Abaloparatide (a PTHrP analog), as well as the newer anti-sclerostin antibody, Romosozumab.
Comparative Data on Osteogenic Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the effects of these agents on bone formation and related parameters. It is important to note that direct head-to-head trials for all agents are not always available, and thus some comparisons are based on data from separate studies.
Table 1: In Vivo Effects on Bone Formation and Mechanical Strength
| Agent | Animal Model | Dosage | Duration | Key Findings | Reference |
| PTH (28-48) | Neonatal Mice | 0.2 µg/g BW | 16 injections | Significant increase in IGF-I content in femurs (26%); stimulated chondrocyte proliferation. | [2] |
| Rat (fracture model) | Local injection | 3 days | In sequence with IL-6, increased mechanical resistance of regenerating bone by 200% compared to vehicle. | [3][4] | |
| PTH (1-34) (Teriparatide) | Male Mice | 80 µg/kg/day | 6 weeks | Similar increase in Bone Mineral Density (BMD) and bone volume as abaloparatide. | [5] |
| Rat (fracture model) | Local injection | 3 days | In sequence with IL-6, increased mechanical resistance of regenerating bone by 300% compared to vehicle. | ||
| Postmenopausal Women | 20 µ g/day | 18 months | 65% reduction in new vertebral fractures. | ||
| Abaloparatide | Male Mice | 80 µg/kg/day | 6 weeks | Similar increase in BMD and bone volume as PTH (1-34); faster response on osteoblastic gene expression. | |
| Postmenopausal Women | 80 µ g/day | 18 months | 86% reduction in new vertebral fractures; greater BMD increases than teriparatide at all measured sites. | ||
| Romosozumab | Postmenopausal Women | 210 mg/month | 12 months | 75% reduction in vertebral fractures compared to placebo; 48% reduction compared to alendronate. | |
| Postmenopausal Women (previously on bisphosphonates) | 210 mg/month | 12 months | 2.6% increase in total hip BMD, compared to a -0.6% change with teriparatide. |
Table 2: Effects on Bone Turnover Markers
| Agent | Study Population | Key Findings on Bone Formation Markers (e.g., P1NP) | Key Findings on Bone Resorption Markers (e.g., CTX) | Reference |
| PTH (1-34) (Teriparatide) | Postmenopausal Women | 171% increase | 92% increase | |
| Abaloparatide (as PTHrP(1-36)) | Postmenopausal Women | 46-87% increase | 30% increase | |
| Abaloparatide | Ovariectomized Rats | Similar increase in P1NP as teriparatide. | Little effect on urine DPD/Cr. | |
| Romosozumab | Postmenopausal Women | Initial increase in P1NP. | Decrease in CTX, which remained below baseline for 12 months. |
Signaling Pathways
The osteogenic effects of PTH fragments and their analogs are mediated through complex signaling cascades. Below are diagrams illustrating the key pathways.
PTH (1-34) binds to the PTH1 receptor (PTH1R), activating both the adenylyl cyclase/protein kinase A (PKA) and phospholipase C/protein kinase C (PKC) pathways. These pathways converge to regulate the expression of osteogenic genes like Runx2. PTH also modulates the Wnt signaling pathway, a critical regulator of bone formation. PTH (28-48) is also thought to interact with the PTH1R, primarily activating the PKC pathway, and may also have its own specific receptor.
Teriparatide and abaloparatide are PTH1R agonists that stimulate both bone formation and, to some extent, bone resorption. Romosozumab, in contrast, is a monoclonal antibody that inhibits sclerostin, a negative regulator of the Wnt signaling pathway. This leads to a dual effect of strongly promoting bone formation while also decreasing bone resorption.
Experimental Protocols
The following are representative methodologies for key experiments cited in the comparison of osteogenic agents.
In Vitro Osteogenesis Assay
This assay is crucial for the initial screening and mechanistic studies of potential osteogenic compounds.
Objective: To assess the ability of a test compound to induce the differentiation of pre-osteoblastic cells into mature osteoblasts.
Cell Line: MC3T3-E1, a mouse pre-osteoblastic cell line, is commonly used.
Protocol:
-
Cell Seeding: MC3T3-E1 cells are seeded in multi-well plates and cultured until they reach confluence.
-
Induction of Differentiation: The culture medium is replaced with an osteogenesis induction medium containing ascorbic acid, β-glycerophosphate, and the test compound (e.g., PTH (28-48)) at various concentrations. Control wells receive the induction medium without the test compound.
-
Medium Change: The induction medium is replaced every 2-3 days for a period of 12-20 days.
-
Assessment of Osteogenic Markers:
-
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay at earlier time points (e.g., day 7).
-
Mineralization: Mature osteoblasts produce a mineralized matrix. This can be visualized and quantified by staining with Alizarin Red S, which binds to calcium deposits, typically at later time points (e.g., day 14-20).
-
Gene Expression: The expression of osteogenic marker genes (e.g., Runx2, Collagen Type I, Osteocalcin) can be quantified using RT-qPCR.
-
In Vivo Model of Bone Formation (e.g., Rodent Model)
Animal models are essential for evaluating the systemic effects of osteogenic agents on bone mass and strength.
Objective: To determine the effect of a test compound on bone mineral density, microarchitecture, and mechanical properties in a living organism.
Animal Model: Ovariectomized (OVX) rats or mice are commonly used as a model for postmenopausal osteoporosis. Male mice are also used for general anabolic studies.
Protocol:
-
Animal Model: Female rodents undergo ovariectomy to induce estrogen deficiency and subsequent bone loss. Sham-operated animals serve as controls.
-
Treatment: After a period of bone loss, animals are treated with the test compound (e.g., PTH (28-48)) or vehicle control via intermittent subcutaneous injections for a specified duration (e.g., 6 weeks).
-
In-life Monitoring: Bone mineral density (BMD) can be monitored during the study using dual-energy X-ray absorptiometry (DXA).
-
Endpoint Analysis:
-
Micro-computed Tomography (µCT): At the end of the study, bones (e.g., femurs, vertebrae) are harvested for high-resolution µCT analysis to assess bone volume fraction (BV/TV), trabecular number, thickness, and separation.
-
Histomorphometry: Bone sections are prepared for histological analysis to quantify cellular parameters, such as osteoblast and osteoclast numbers, and dynamic parameters like mineral apposition rate (MAR) and bone formation rate (BFR) using fluorescent labels (e.g., calcein) administered during the treatment period.
-
Biomechanical Testing: The mechanical strength of the bones is evaluated using methods like three-point bending tests.
-
Serum Markers: Blood samples are collected to measure bone turnover markers (e.g., P1NP for formation, CTX for resorption).
-
Conclusion
PTH (28-48) demonstrates clear anabolic and mitogenic properties in preclinical models, suggesting its potential as an osteogenic agent. Its mechanism appears to be linked to the PKC signaling pathway and IGF-I mediation. However, the available data, particularly direct comparative studies against other agents, is less extensive than for clinically approved therapies like teriparatide, abaloparatide, and romosozumab.
-
PTH (1-34) (Teriparatide) and Abaloparatide are effective bone-building agents that primarily act as agonists of the PTH1 receptor, stimulating bone remodeling. Abaloparatide has shown a tendency for greater BMD increases and a potentially better balance between bone formation and resorption compared to teriparatide.
-
Romosozumab offers a distinct mechanism of action by inhibiting sclerostin, leading to a potent and rapid increase in bone formation coupled with a decrease in bone resorption.
Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profile of PTH (28-48). Its potentially distinct signaling pathway activation may offer a unique therapeutic profile that could be explored for specific patient populations or in combination therapies. The experimental protocols and comparative data presented in this guide provide a framework for designing and interpreting future research in this promising area of osteoporosis drug development.
References
- 1. Parathyroid hormone: anabolic and catabolic actions on the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Fracture repair: modulation of fracture-callus and mechanical properties by sequential application of IL-6 following PTH 1-34 or PTH 28-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
Validating the Interaction of PTH(28-48) with the PTH1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interaction of the parathyroid hormone fragment PTH(28-48) with the parathyroid hormone 1 receptor (PTH1R), contrasting its effects with the well-characterized N-terminal fragment PTH(1-34). The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating this specific ligand-receptor interaction.
Introduction
The parathyroid hormone 1 receptor (PTH1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in calcium and phosphate homeostasis, as well as bone metabolism. Its primary endogenous ligands are the full-length parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP). The N-terminal fragment, PTH(1-34), is a potent agonist that activates both Gs and Gq signaling pathways, leading to the accumulation of cyclic AMP (cAMP) and intracellular calcium, respectively.
The mid-region fragment, PTH(28-48), has been investigated for its potential to elicit biological effects, often suggesting a mode of action distinct from N-terminal fragments. This guide summarizes the available experimental evidence for the interaction of PTH(28-48) with PTH1R and provides a framework for its validation.
Comparative Signaling Pathways
PTH(1-34) is known to activate both the Gs and Gq pathways upon binding to PTH1R. In contrast, available evidence suggests that PTH(28-48) does not stimulate the Gs-cAMP pathway but may activate the Gq-PLC-PKC pathway.
Comparative Data on PTH1R Interaction
The following tables summarize the available quantitative and qualitative data for the interaction of PTH(28-48) and PTH(1-34) with the PTH1R. It is important to note that direct, high-affinity binding of PTH(28-48) to the PTH1R has not been consistently demonstrated in competitive radioligand binding assays.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Assay Type | Ki / IC50 | Citation |
| PTH(1-34) | PTH1R | Radioligand Displacement | Typically in the low nM range | [1] |
| PTH(28-48) | PTH1R | Radioligand Displacement | Not shown to effectively compete with N-terminal radioligands | [2] |
Table 2: Second Messenger Accumulation
| Ligand | Second Messenger | Cell Type | EC50 / Effect | Citation |
| PTH(1-34) | cAMP | Various | Typically in the low nM range | [1] |
| PTH(28-48) | cAMP | Various | No stimulation observed | [2] |
| PTH(1-34) | Intracellular Ca²⁺ | UMR 106-H5 cells | 3 nM | [3] |
| PTH(28-48) | Intracellular Ca²⁺ | Chondrocytes | Induces an increase in [Ca²⁺]i |
Table 3: Downstream Kinase Activation
| Ligand | Kinase | Cell Type | Effect | Citation |
| PTH(1-34) | ERK1/2 (MAPK) | OK cells | Stimulates phosphorylation | |
| PTH(28-48) | ERK1/2 (MAPK) | - | Data not readily available | |
| PTH(1-34) | PKC | ROS 17/2 cells | Activates | |
| PTH(28-48) | PKC | ROS 17/2 cells | Activates |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the PTH(28-48) interaction with PTH1R.
Radioligand Binding Assay
Objective: To determine the binding affinity of PTH(28-48) to the PTH1R.
Methodology:
-
Cell Culture and Membrane Preparation: Culture cells stably or transiently expressing the human PTH1R (e.g., HEK293 or CHO cells). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Radioligand: Use a high-affinity radiolabeled PTH1R ligand, such as [¹²⁵I]-PTH(1-34) or a similar analog.
-
Competition Binding: Incubate a fixed concentration of the radioligand with cell membranes in the presence of increasing concentrations of unlabeled competitor peptides (PTH(1-34) as a positive control, and PTH(28-48)).
-
Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To assess the ability of PTH(28-48) to stimulate the Gs-adenylyl cyclase pathway.
Methodology:
-
Cell Culture: Use cells expressing PTH1R (e.g., HEK293, CHO, or UMR-106 cells).
-
Stimulation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate cells with various concentrations of PTH(1-34) (positive control) and PTH(28-48) for a defined period.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Generate dose-response curves by plotting cAMP concentration against the logarithm of the peptide concentration to determine EC50 values.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To determine if PTH(28-48) induces the phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Serum Starvation: Culture appropriate cells (e.g., OK cells) and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Stimulation: Treat cells with PTH(1-34) and PTH(28-48) at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for loading.
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry software.
Logical Framework for Data Interpretation
References
A Comparative Guide to the Specificity of Antibodies for PTH (28-48) Detection
For researchers, scientists, and professionals in drug development, the precise detection of specific protein fragments is paramount. This guide provides an objective comparison of commercially available antibodies for the detection of the parathyroid hormone (PTH) fragment (28-48). The specificity of these antibodies is critical to avoid cross-reactivity with the intact hormone or other fragments, ensuring data accuracy in various applications such as ELISA, Western Blot, and Immunohistochemistry.
Antibody Performance Comparison
The following table summarizes the specificity and performance characteristics of various antibodies relevant to PTH (28-48) detection. The data has been compiled from publicly available datasheets and scientific publications.
| Antibody/Assay | Clone ID | Host Species | Isotype | Applications | Specificity for PTH (28-48) | Cross-reactivity with other PTH fragments |
| Anti-Parathyroid Hormone antibody [A1/70] (ab14493) | A1/70 | Mouse | IgG1 | sELISA, ELISA, IHC-P, RIA, IHC-Fr | No cross-reactivity | Recognizes PTH peptides (aa 15-25; 1-34; 1-38; 1-84; 7-84). No cross-reactivity with synthetic PTH peptides (aa 1-3; 1-10; 4-16; 39-84; 44-68; 53-84) and PTHrP (aa 1-86). |
| Anti-PTH monoclonal antibody, clone CHO/2G9 | CHO/2G9 | Mouse | N/A | ELISA, IHC-P, IHC-Fr | No cross-reactivity (based on a similar assay)[1] | An immunoradiometric assay using similar principles showed no cross-reactions with hPTH (4-16), (39-84), (44-68), (53-84) and hPTH-rP (1-86)[1]. |
| Roche iPTH Immunoassay | N/A | N/A | N/A | Immunoassay | Potential for no cross-reactivity | The assay uses a biotinylated monoclonal antibody that reacts with the N-terminus (amino acids 26–32) and a ruthenium-labeled monoclonal antibody that reacts with the C-terminus (amino acids 37–42) of PTH. This binding profile suggests it would not detect the 28-48 fragment alone[2]. |
| Mouse Monoclonal Antibody [Clone ID: A1/70] | A1/70 | Mouse | N/A | ELISA, RIA, ILMA, IHC | No cross-reactivity | Detects PTH peptides (aa 15-25; 1-34; 1-38; 1-84; 7-84). No cross-reactivity with synthetic Human PTH (aa 1-3; 1-10; 4-16; 28-48; 39-84; 44-68; 53-84). |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are generalized protocols for key immunoassays used in determining antibody specificity.
Western Blot Protocol for Specificity Testing
This protocol outlines the steps to assess the cross-reactivity of an antibody against various PTH fragments.
-
Protein Preparation and Electrophoresis:
-
Prepare lysates of cells transfected to express different PTH fragments, including full-length PTH (1-84) and the specific fragment of interest (28-48).
-
Separate the protein lysates (5 µg per lane) by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
Incubate the membrane with the primary anti-PTH antibody overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Wash the membrane three to five times for 5 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three to five times for 5 minutes each with TBST.
-
-
Detection:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using a CCD camera-based imager. The presence or absence of a band in the lane corresponding to the PTH (28-48) fragment will determine the antibody's specificity.
-
Immunohistochemistry (IHC) Protocol for Specificity Validation
This protocol is designed to validate antibody specificity in a tissue context.
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) tissue sections. Positive control tissue could be the parathyroid gland, and negative control tissue could be the kidney.
-
Deparaffinize and rehydrate the tissue sections.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., Tris-EDTA, pH 9.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary anti-PTH antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash with a buffer solution (e.g., TBS).
-
Incubate with an HRP-conjugated secondary antibody.
-
Wash with the buffer solution.
-
-
Visualization and Analysis:
-
Apply a chromogen substrate (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Examine the slides under a microscope to assess the staining pattern and intensity, comparing the specific staining in the target tissue with the absence of staining in negative control tissues and in sections where the primary antibody was omitted.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining antibody specificity and the logical process of this determination.
Caption: Workflow for Determining Antibody Specificity via Western Blot.
Caption: Logical Flow for Determining Antibody Specificity to PTH (28-48).
References
Anabolic Potential of PTH Fragments: A Comparative Meta-Analysis for Drug Development
A detailed examination of parathyroid hormone (PTH) fragments reveals significant anabolic effects on bone, with newer analogs demonstrating potential advantages in bone mineral density gains and safety profiles. This guide synthesizes data from key clinical trials and meta-analyses to provide a comparative overview of teriparatide and abaloparatide, two leading PTH receptor agonists, for researchers and drug development professionals.
Intermittent administration of parathyroid hormone and its analogs represents a significant therapeutic strategy for osteoporosis by stimulating new bone formation, a process known as anabolism.[1][2] Unlike antiresorptive agents that primarily inhibit bone loss, these anabolic agents can rebuild skeletal architecture and improve bone strength.[1][3] This guide focuses on the two most prominent PTH fragments in clinical use: teriparatide [PTH(1-34)] and abaloparatide, a synthetic analog of PTH-related protein (PTHrP).
Comparative Efficacy: Bone Mineral Density and Fracture Risk
Meta-analyses of head-to-head clinical trials, most notably the Abaloparatide Comparator Trial In Vertebral Endpoints (ACTIVE), provide robust data for comparing the anabolic potential of these agents. Abaloparatide has demonstrated superior improvements in bone mineral density (BMD) at certain skeletal sites compared to teriparatide.
Bone Mineral Density (BMD) Changes
A meta-analysis of four randomized controlled trials (RCTs) showed that abaloparatide led to significantly greater BMD increases at the total hip and femoral neck compared to teriparatide over a 24-week period.[4] While both drugs effectively increase lumbar spine BMD, abaloparatide showed a distinct advantage at cortical bone sites.
| Outcome Measure | Abaloparatide vs. Teriparatide (24 weeks) | Quality of Evidence |
| Total Hip BMD | Weighted Mean Difference (WMD) = 1.46% [95% CI: 0.59, 2.32] in favor of Abaloparatide | High |
| Femoral Neck BMD | WMD = 1.58% [95% CI: 0.52, 2.63] in favor of Abaloparatide | High |
| Lumbar Spine BMD | No profound difference noted | - |
| Data sourced from a meta-analysis of four trials comparing Abaloparatide and Teriparatide. |
Fracture Risk Reduction
Both abaloparatide and teriparatide have proven effective in reducing the risk of new fractures. The landmark Fracture Prevention Trial for teriparatide demonstrated a 65% reduction in new vertebral fractures compared to placebo. In the ACTIVE trial, abaloparatide showed an 86% reduction in new vertebral fractures versus placebo. When comparing the two active drugs, some analyses suggest abaloparatide may have an advantage in reducing major osteoporotic fractures.
| Fracture Type | Abaloparatide vs. Placebo (18 months) | Teriparatide vs. Placebo (Median 19 months) |
| New Vertebral Fractures | 86% Risk Reduction | 65% Risk Reduction |
| Nonvertebral Fractures | Significant Risk Reduction | 53% Risk Reduction |
| Fracture risk reduction data from the ACTIVE trial and the Fracture Prevention Trial. |
Bone Turnover Markers
PTH fragments exert their anabolic effects by stimulating bone remodeling, which is reflected in changes in bone turnover markers. Both teriparatide and abaloparatide increase levels of bone formation markers, such as N-terminal propeptide of type I procollagen (P1NP), and bone resorption markers, like C-terminal telopeptide of type I collagen (CTX). However, studies suggest that abaloparatide may induce a smaller increase in bone resorption markers compared to teriparatide, potentially contributing to its greater net anabolic effect at certain skeletal sites.
Experimental Protocols
The data presented are primarily derived from two pivotal, large-scale, randomized controlled trials.
Abaloparatide: The ACTIVE Trial (NCT01343004)
-
Study Design: A Phase 3, multicenter, double-blind, randomized, placebo- and active-controlled trial.
-
Participants: 2,463 postmenopausal women with osteoporosis, defined by a BMD T-score of ≤-2.5 and >-5.0 at the lumbar spine or femoral neck, and evidence of vertebral fractures.
-
Intervention: Participants were randomized to receive daily subcutaneous injections of either 80 µg of abaloparatide, placebo, or open-label 20 µg of teriparatide for 18 months.
-
Primary Endpoint: The primary outcome was the incidence of new vertebral fractures in the abaloparatide group compared to the placebo group.
-
Secondary Endpoints: Included changes in BMD at the lumbar spine, total hip, and femoral neck, as well as the incidence of nonvertebral fractures.
Teriparatide: The Fracture Prevention Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 1,637 postmenopausal women with at least one moderate or two mild vertebral fractures.
-
Intervention: Patients were randomized to receive daily subcutaneous injections of 20 µg or 40 µg of teriparatide, or placebo, for a median treatment duration of 19 months. All participants also received daily calcium (1000 mg) and vitamin D (400-1200 IU) supplements.
-
Primary Endpoint: The primary outcome was the occurrence of new vertebral fractures.
-
Secondary Endpoints: Included the incidence of nonvertebral fragility fractures and changes in BMD at various skeletal sites.
Signaling Pathways and Mechanism of Action
PTH fragments mediate their effects by binding to the PTH type 1 receptor (PTH1R), a G-protein coupled receptor expressed on osteoblasts. Activation of PTH1R triggers two primary signaling cascades:
-
Adenylate Cyclase (AC) / Protein Kinase A (PKA) Pathway: This is considered the dominant pathway for the anabolic effects of PTH. It leads to the phosphorylation of transcription factors that regulate the expression of genes involved in osteoblast differentiation and survival.
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: This pathway is also activated by PTH1R binding and results in an increase in intracellular calcium.
The differential effects of abaloparatide and teriparatide may be explained by the concept of "biased agonism." Abaloparatide is thought to selectively bind to a specific conformation of the PTH1R (the RG conformation), which leads to a more transient downstream signaling response and a less pronounced increase in bone resorption and hypercalcemia compared to teriparatide.
Caption: Simplified PTH1R signaling pathways in osteoblasts.
Generalized Experimental Workflow
The clinical development and evaluation of PTH fragments typically follow a standardized workflow, from preclinical assessment to large-scale human trials.
References
Assessing the Long-Term Effects of PTH (28-48) Treatment on Bone Quality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Parathyroid Hormone (PTH) fragment (28-48) and its effects on bone quality, with a primary focus on its comparison with the well-established N-terminal fragment, PTH (1-34) (Teriparatide). The information presented is based on available preclinical data, highlighting both the potential and the current research gaps in the long-term therapeutic application of PTH (28-48) for bone regeneration and health.
Executive Summary
Parathyroid hormone fragments have emerged as significant players in the field of anabolic bone therapies. While intermittent administration of PTH (1-34) is a clinically approved treatment for osteoporosis, stimulating bone formation through the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway, the mid-region fragment PTH (28-48) presents an alternative mechanism of action.[1] Evidence suggests that PTH (28-48) primarily signals through the protein kinase C (PKC) pathway, offering a potentially distinct profile of effects on bone cells.[1]
Preclinical studies, although limited in a long-term context, indicate that PTH (28-48) possesses potent anabolic properties, particularly in stimulating the proliferation of bone and cartilage cells.[2] Direct comparative studies in fracture healing models have demonstrated its efficacy in enhancing bone regeneration and mechanical strength, albeit with some differences compared to PTH (1-34). This guide synthesizes the current experimental data to facilitate an objective comparison and inform future research and development in this area.
Comparative Data on Bone Quality Parameters
The following tables summarize the key quantitative findings from preclinical studies comparing the effects of PTH (28-48) and PTH (1-34) on bone quality. It is important to note that long-term data for PTH (28-48) in non-fracture models is scarce, and the available comparative data is primarily from a rat model of fracture healing.
Table 1: Effects on Fracture Healing in a Rat Tibial Fracture Model
| Parameter | Vehicle Control | PTH (1-34) Treatment | PTH (28-48) Treatment | Reference |
| Callus Volume (14 days post-fracture) | Baseline | 20% increase (p<0.01) | No significant increase | [3] |
| Mechanical Resistance (6 weeks post-fracture) | Baseline | 300% increase | 200% increase | [3] |
Data from Rozen et al. (2007) involved local administration of PTH fragments into the fracture hematoma.
Table 2: Mitogenic Effects in Neonatal Mice
| Parameter | Vehicle Control | PTH (1-34) Treatment (Low Dose) | PTH (28-48) Treatment (Low & High Dose) | Reference |
| DNA Content (Tibia) | Baseline | Significant Increase | Significant Increase | |
| Protein Content (Tibia) | Baseline | Significant Increase | Significant Increase |
Data from Rihani-Bisharat et al. (1998) highlights the anabolic potential of PTH (28-48) in a developmental model.
Signaling Pathways and Mechanism of Action
The differential effects of PTH (1-34) and PTH (28-48) on bone can be attributed to their distinct engagement of intracellular signaling pathways.
Experimental Protocols
The assessment of bone quality following treatment with PTH fragments involves a multi-faceted approach, incorporating imaging, histological, and biomechanical analyses. The following are detailed methodologies for key experiments.
1. Micro-Computed Tomography (µCT) Analysis
-
Objective: To non-destructively quantify trabecular and cortical bone microarchitecture.
-
Procedure:
-
Excised femurs or tibias are cleaned of soft tissue and fixed in 70% ethanol.
-
Specimens are scanned using a high-resolution µCT system (e.g., Scanco Medical, Bruker µCT).
-
Scanning parameters are standardized across all samples (e.g., voxel size of 10 µm, 70 kVp, 114 µA).
-
For trabecular bone analysis, a region of interest (ROI) is defined in the distal femoral or proximal tibial metaphysis, typically starting a set distance from the growth plate and extending for a defined number of slices.
-
For cortical bone analysis, an ROI is defined at the femoral or tibial mid-diaphysis.
-
3D reconstruction and analysis are performed to quantify parameters such as:
-
Trabecular: Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
-
Cortical: Cortical Thickness (Ct.Th), Cortical Area (Ct.Ar), and Cortical Porosity (Ct.Po).
-
-
2. Bone Histomorphometry
-
Objective: To quantify cellular activity and dynamic bone formation parameters.
-
Procedure:
-
Animals are administered two injections of a fluorochrome label (e.g., calcein at 10 mg/kg) at a set interval (e.g., 7 days apart) before sacrifice.
-
Bones are harvested, fixed, and embedded in a hard resin (e.g., methyl methacrylate) without decalcification.
-
Undecalcified sections (5-10 µm thick) are prepared using a microtome.
-
Sections are stained (e.g., Von Kossa for mineralized bone, Toluidine Blue for cellular detail) or left unstained for fluorescence microscopy.
-
Analysis is performed using a microscope equipped with a camera and image analysis software to quantify:
-
Static parameters: Osteoblast surface (Ob.S/BS), osteoclast surface (Oc.S/BS), and osteoid volume (OV/BV).
-
Dynamic parameters: Mineralizing surface (MS/BS), mineral apposition rate (MAR), and bone formation rate (BFR/BS).
-
-
3. Biomechanical Testing
-
Objective: To assess the mechanical properties and strength of the bone.
-
Procedure:
-
Femurs or tibias are subjected to mechanical testing, commonly three-point bending for long bones.
-
The bone is placed on two supports, and a load is applied to the midpoint of the diaphysis at a constant displacement rate until fracture.
-
A load-displacement curve is generated to determine:
-
Structural properties: Ultimate load (the maximum force the bone can withstand), stiffness (the slope of the linear portion of the curve), and work to failure (the area under the curve).
-
-
Logical Relationship of Effects and Future Directions
The available evidence suggests a logical relationship where the distinct signaling pathways activated by PTH (1-34) and PTH (28-48) lead to differential effects on bone cells, ultimately influencing bone formation and mechanical properties.
Future Directions and Research Gaps:
The current body of research on PTH (28-48) is promising but highlights a critical need for further investigation. Future studies should focus on:
-
Long-term studies in adult, non-fractured animal models: To assess the sustained effects of PTH (28-48) on bone mineral density, trabecular microarchitecture, and cortical bone quality.
-
Direct, head-to-head comparisons with PTH (1-34): Utilizing standardized dosing and administration protocols to allow for a more definitive comparison of their anabolic potential and safety profiles.
-
Elucidation of the specific mid-region PTH receptor: Identifying and characterizing the receptor(s) that mediate the effects of PTH (28-48) will be crucial for targeted drug development.
-
Investigation of systemic versus local delivery: Determining the most effective and safe mode of administration for therapeutic applications.
References
- 1. Parathyroid hormone signaling in mature osteoblasts/osteocytes protects mice from age-related bone loss | Aging [aging-us.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Fracture repair: modulation of fracture-callus and mechanical properties by sequential application of IL-6 following PTH 1-34 or PTH 28-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical and Mechanistic Benchmark of PTH (28-48) Against Current Osteoporosis Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance and mechanistic profile of the parathyroid hormone fragment PTH (28-48) against established osteoporosis therapies, including bisphosphonates, denosumab, and other PTH analogs such as teriparatide and abaloparatide. The information is supported by experimental data from publicly available research, with a focus on quantitative comparisons, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
Current osteoporosis treatments primarily fall into two categories: anti-resorptive agents that inhibit bone breakdown and anabolic agents that stimulate new bone formation. While PTH (28-48) is not an approved therapy, preclinical evidence suggests it possesses unique anabolic properties, potentially offering a distinct mechanism of action compared to existing treatments. This guide synthesizes the available data to facilitate a comparative assessment for research and development purposes.
Comparative Data on Therapeutic Efficacy
The following tables summarize the quantitative data on the effects of various osteoporosis therapies on key bone health parameters. It is important to note that direct head-to-head clinical trial data for PTH (28-48) against all listed therapies is not available; therefore, the data is compiled from various preclinical and clinical studies.
Table 1: Comparative Effects on Bone Mineral Density (BMD)
| Therapy | Model/Population | Site | BMD Change (%) | Study Duration |
| PTH (28-48) | Neonatal Mice | Whole Body | Mitogenic Effect Observed | 7 days |
| Teriparatide (PTH 1-34) | Postmenopausal Women | Lumbar Spine | +9.7 | 18 months |
| Femoral Neck | +2.8 | 18 months | ||
| Abaloparatide | Postmenopausal Women | Lumbar Spine | +11.2 | 18 months |
| Femoral Neck | +3.6 | 18 months | ||
| Alendronate (Bisphosphonate) | Postmenopausal Women | Lumbar Spine | +5.9 (vs. PTH) | 12-30 months |
| Femoral Neck | -1.05 (vs. PTH at 12 mo) | 12 months | ||
| Denosumab | Postmenopausal Women | Lumbar Spine | +9.2 | 36 months |
| Total Hip | +6.0 | 36 months |
Table 2: Comparative Effects on Bone Turnover Markers
| Therapy | Marker | Change | Time Point |
| PTH (28-48) | Alkaline Phosphatase (ALP) | Stimulated activity | In vitro |
| Teriparatide (PTH 1-34) | P1NP (Formation) | Significant Increase | 6 and 12 months[1] |
| CTx (Resorption) | Increased | 90 days[2] | |
| Abaloparatide | P1NP (Formation) | Increased | 90 days[2] |
| CTx (Resorption) | Increased | 90 days[2] | |
| Alendronate (Bisphosphonate) | P1NP (Formation) | Decreased | - |
| CTx (Resorption) | Decreased | - | |
| Denosumab | P1NP (Formation) | Decreased | - |
| CTx (Resorption) | Decreased | - |
Table 3: Comparative Effects on Fracture Risk Reduction
| Therapy | Fracture Type | Relative Risk Reduction (%) |
| PTH (28-48) | Not Available | - |
| Teriparatide (PTH 1-34) | Vertebral | 65 |
| Non-vertebral | 53[3] | |
| Abaloparatide | Vertebral | 86 |
| Non-vertebral | 43 | |
| Alendronate (Bisphosphonate) | Vertebral | 47 |
| Hip | 51 | |
| Denosumab | Vertebral | 68 |
| Hip | 40 |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of PTH analogs and other osteoporosis drugs are mediated by distinct signaling pathways that regulate the balance between bone formation by osteoblasts and bone resorption by osteoclasts.
Intermittent administration of PTH analogs like teriparatide primarily activates the Gs-protein coupled PTH receptor 1 (PTH1R), leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This pathway is believed to be central to the anabolic effects on bone. In contrast, preclinical evidence suggests that PTH (28-48) may preferentially activate the Protein Kinase C (PKC) pathway. This differential signaling could potentially lead to a more purely anabolic response with reduced stimulation of bone resorption.
Anti-resorptive therapies operate through different mechanisms. Bisphosphonates bind to hydroxyapatite in the bone matrix and are taken up by osteoclasts, where they induce apoptosis and inhibit bone resorption. Denosumab is a monoclonal antibody that binds to and inhibits RANKL, a key signaling molecule for osteoclast formation, function, and survival.
Experimental Protocols
Standardized and rigorous experimental protocols are essential for the preclinical evaluation of osteoporosis therapies. Below are detailed methodologies for key assays.
Bone Mineral Density (BMD) Measurement in Animal Models
Objective: To quantify changes in bone mass in response to therapeutic intervention.
Methodology: Dual-energy X-ray absorptiometry (DXA) is a widely used non-invasive technique.
-
Animal Model: Ovariectomized (OVX) rats or mice are commonly used to model postmenopausal osteoporosis.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Anesthesia: Mice are anesthetized using isoflurane.
-
Positioning: The animal is placed in a prone position on the DXA scanning platform.
-
Scanning: A whole-body scan is performed using a small animal DXA scanner.
-
Region of Interest (ROI) Analysis: Specific regions, such as the lumbar spine and femur, are analyzed to determine areal BMD (g/cm²).
-
Data Collection: BMD is measured at baseline and at specified time points throughout the study.
Bone Turnover Marker Analysis
Objective: To assess the rate of bone formation and resorption.
Methodology: Enzyme-linked immunosorbent assays (ELISAs) are used to measure the concentration of specific markers in serum or urine.
-
Sample Collection: Blood samples are collected from animals at specified time points. Serum is separated by centrifugation.
-
Formation Markers:
-
Procollagen type I N-terminal propeptide (P1NP): Measured using a specific ELISA kit according to the manufacturer's instructions.
-
Osteocalcin: Measured using a specific ELISA kit.
-
-
Resorption Markers:
-
C-terminal telopeptide of type I collagen (CTX): Measured in serum using a specific ELISA kit.
-
N-terminal telopeptide of type I collagen (NTX): Can be measured in urine or serum.
-
-
Assay Procedure:
-
Samples and standards are added to pre-coated microplate wells.
-
A biotin-conjugated antibody specific to the marker is added.
-
Streptavidin-HRP is added, followed by a substrate solution.
-
The color development is stopped, and the absorbance is read on a microplate reader.
-
Concentrations are calculated based on the standard curve.
-
Mechanical Strength Testing of Bone
Objective: To evaluate the biomechanical properties of bone, an indicator of bone quality and fracture resistance.
Methodology: Three-point bending tests are commonly performed on long bones like the femur or tibia.
-
Sample Preparation: The femur is carefully dissected from the animal, and soft tissues are removed. The bone is kept hydrated in saline.
-
Testing Apparatus: A materials testing machine equipped with a load cell is used.
-
Procedure:
-
The bone is placed on two supports with a defined span length.
-
A load is applied to the midpoint of the bone at a constant displacement rate until fracture.
-
Load and displacement data are recorded throughout the test.
-
-
Data Analysis:
-
Ultimate Load (N): The maximum load the bone can withstand before fracture.
-
Stiffness (N/mm): The slope of the linear portion of the load-displacement curve.
-
Energy to Failure (mJ): The area under the load-displacement curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical experimental workflow for evaluating a novel osteoporosis therapy.
Conclusion
The available preclinical data suggests that PTH (28-48) may act as an anabolic agent for bone, potentially through a PKC-mediated signaling pathway that is distinct from the primary cAMP/PKA pathway activated by teriparatide. This could theoretically offer a therapeutic advantage by promoting bone formation with a different safety and efficacy profile. However, a significant gap in knowledge exists due to the lack of robust, direct comparative studies, particularly large-scale clinical trials, against current first- and second-line osteoporosis therapies. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative studies to fully elucidate the therapeutic potential of PTH (28-48) and other novel anabolic agents. Further research is warranted to translate these preclinical findings into clinically relevant outcomes.
References
Independent Verification of PTH (28-48) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings on the Parathyroid Hormone fragment PTH (28-48), with a focus on independently verified data regarding its anabolic effects on bone and its signaling pathways. This document summarizes quantitative data, details key experimental methodologies, and visualizes the underlying biological processes to facilitate a comprehensive understanding of PTH (28-48) in the context of bone biology and potential therapeutic applications.
Comparative Analysis of Anabolic Effects: PTH (28-48) vs. Other PTH Fragments
The anabolic potential of PTH (28-48) has been investigated in several studies, often in comparison to the well-characterized N-terminal fragment PTH (1-34). The following tables summarize key quantitative findings from in vivo and in vitro research.
In Vivo Anabolic Effects in Neonatal Mice
A pivotal study by Schluter et al. (1998) in a neonatal mouse model provides a detailed comparison of the effects of different PTH fragments on bone growth.
Table 1: Effect of PTH Fragments on DNA Content in Neonatal Mouse Tibia [1][2]
| Treatment Group | Dose (µg/g BW) | Duration (days) | Change in DNA Content vs. Vehicle |
| PTH (1-34) | 0.05 | 6 | Significant Increase |
| 0.05 | 16 | Significant Increase | |
| 0.2 | 6 | No Significant Change | |
| 0.2 | 16 | No Significant Change | |
| PTH (28-48) | 0.05 | 6 | Significant Increase |
| 0.05 | 16 | Significant Increase | |
| 0.2 | 6 | Significant Increase | |
| 0.2 | 16 | Significant Increase | |
| PTH (1-84) | 0.05 | 6 | Significant Increase |
| 0.05 | 16 | Significant Increase | |
| 0.2 | 6 | No Significant Change | |
| 0.2 | 16 | No Significant Change | |
| PTH (53-84) | 0.05 & 0.2 | 6 & 16 | No Effect |
Table 2: Effect of PTH Fragments on Protein Content in Neonatal Mouse Tibia [1][2]
| Treatment Group | Dose (µg/g BW) | Duration (days) | Change in Protein Content vs. Vehicle |
| PTH (1-34) | 0.05 | 16 | Significant Increase |
| 0.2 | 16 | 2- to 4-fold Increase in Condylar Cartilage | |
| PTH (28-48) | 0.05 | 16 | Significant Increase |
| 0.2 | 16 | 2- to 4-fold Increase in Condylar Cartilage | |
| PTH (1-84) | 0.05 | 16 | Significant Increase |
Table 3: Mitogenic and IGF-I Mediated Effects of PTH (28-48) [1]
| Parameter | Experimental Model | Treatment | Outcome |
| Cell Proliferation | Neonatal Mouse Tibia (8-day-old) | PTH (28-48) | 3-fold increase in [³H]thymidine-labeled cells |
| IGF-I Protein Content | Neonatal Mouse Femur (18-day-old) | PTH (28-48) | 20% increase |
| IGF-I mRNA Expression | Neonatal Mouse Tibia (18-day-old) | PTH (28-48) | Induced expression in proliferating chondrocytes |
These findings suggest that PTH (28-48) has a strong and sustained anabolic effect on bone, comparable to and in some cases more consistently observed than PTH (1-34) at higher doses in this specific model. The data also point towards the involvement of IGF-I in mediating these anabolic effects.
In Vitro Mitogenic Effects
In vitro studies have further substantiated the mitogenic properties of PTH (28-48).
Table 4: In Vitro Proliferative Effects of PTH Fragments on Bone-Derived Cells
| Cell Type | PTH Fragment | Concentration | Effect on Cell Proliferation |
| Embryonic Chick Periosteal Cells | PTH (28-48) | Picomolar | Induction of cell proliferation |
| PTH (1-34) | Picomolar | Induction of cell proliferation | |
| hPTH (18-48) | Picomolar | Induction of cell proliferation | |
| hPTH (53-84) | - | Inactive | |
| Rat Osteoblast-like & Chondroblast-like cells | hPTH (28-48) | - | Stimulated DNA synthesis and creatine kinase activity |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of research findings. The following sections outline the key experimental protocols used in the cited studies.
In Vivo Neonatal Mouse Model for Anabolic Effects
This protocol is based on the methodology described by Schluter et al. (1998).
-
Animal Model: 2-day-old ICR mice.
-
Treatment Groups:
-
Vehicle (0.1% BSA in 0.01 M acetic acid)
-
hPTH (1-84)
-
hPTH (1-34)
-
hPTH (28-48)
-
hPTH (53-84)
-
-
Dosing: Peptides administered daily via subcutaneous injection at low (0.05 µg/g body weight) and high (0.2 µg/g body weight) doses.
-
Treatment Duration: 6 or 16 consecutive days.
-
Tissue Harvesting: Long bones (tibias and femurs) and mandibular condylar cartilages are harvested.
-
Anabolic Parameter Analysis:
-
DNA Content: Tissues are homogenized and DNA is quantified using a fluorometric assay with bisbenzimidazole.
-
Protein Content: Tissues are homogenized and total protein is measured using a colorimetric assay (e.g., Bradford assay).
-
[³H]Thymidine Autoradiography: To assess cell proliferation, mice are injected with [³H]thymidine prior to sacrifice. Tissues are then sectioned and processed for autoradiography to visualize and quantify labeled cells.
-
IGF-I Analysis:
-
Protein Extraction: Femurs are pulverized in liquid nitrogen and IGF-I is extracted with glacial acetic acid.
-
Radioimmunoassay (RIA): IGF-I protein levels in the extracts are quantified using a commercial RIA kit.
-
In Situ Hybridization: Tibial sections are hybridized with a digoxigenin-labeled antisense RNA probe for IGF-I to localize mRNA expression.
-
-
In Vitro Cell Proliferation Assay
This protocol is a generalized representation based on methodologies from studies on bone-derived cells.
-
Cell Culture: Primary osteoblasts, chondrocytes, or osteoblast-like cell lines (e.g., ROS 17/2.8) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of PTH fragments (e.g., PTH (1-34), PTH (28-48)) or vehicle control.
-
Assessment of DNA Synthesis:
-
[³H]Thymidine Incorporation: Cells are pulsed with [³H]thymidine for a defined period. The amount of incorporated radioactivity into the DNA is measured as an indicator of proliferation.
-
-
Assessment of Creatine Kinase (CK) Activity:
-
Cell lysates are prepared, and CK activity is measured using a spectrophotometric assay as a marker of mitogenic-related effects.
-
Protein Kinase C (PKC) Signaling Pathway Analysis
The activation of the PKC pathway by PTH (28-48) is a key finding. The following outlines a general approach to assess this.
-
Cell Culture: Target cells (e.g., cardiomyocytes, osteoblasts) are cultured.
-
Treatment: Cells are stimulated with different concentrations of PTH (28-48) for various time points.
-
PKC Activity Assay:
-
Membrane Fractionation: Cells are lysed and separated into cytosolic and membrane fractions by centrifugation.
-
Kinase Assay: The PKC activity in the membrane fraction is assayed by measuring the phosphorylation of a specific substrate (e.g., a synthetic peptide or histone protein) using [γ-³²P]ATP.
-
-
Western Blot Analysis:
-
Cell lysates are subjected to SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for phosphorylated forms of PKC isoforms to assess their activation state.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the research of PTH (28-48).
Caption: Signaling pathway of PTH (28-48) leading to anabolic effects.
Caption: In vivo experimental workflow for assessing anabolic effects.
References
Safety Operating Guide
Proper Disposal Procedures for Pth (28-48) (human)
This document provides essential safety and logistical information for the proper disposal of Pth (28-48) (human), a biologically active peptide fragment. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and compliance with standard laboratory practices.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is critical to handle Pth (28-48) (human) with appropriate care due to its biological activity. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any reagents used in the disposal process.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is mandatory to protect against skin contact.
Step-by-Step Disposal Procedures
Peptides such as Pth (28-48) (human) should be treated as chemical waste and must not be disposed of down the drain or in regular solid waste without prior inactivation.[1] The primary method for disposal is chemical inactivation.
Experimental Protocol: Chemical Inactivation of Liquid Pth (28-48) Waste
This protocol details the steps for deactivating Pth (28-48) in a liquid solution.
-
Select an Inactivation Reagent: Choose a suitable chemical inactivating agent. Common and effective options include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH).[2]
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully and slowly add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[2]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[2]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[2] For example, use sodium bicarbonate for acidic solutions or a weak acid for basic solutions.
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with a large volume of water, provided it complies with local wastewater regulations. If unsure, or if the solution contains other hazardous materials, it should be collected in a labeled hazardous waste container.
Disposal of Solid Pth (28-48) Waste
Solid waste contaminated with Pth (28-48), such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name "Pth (28-48) (human)".
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution’s certified hazardous waste management service or Environmental Health and Safety (EHS) department.
Data Presentation: Chemical Inactivation Parameters
The table below summarizes key quantitative parameters for common chemical decontamination methods for peptide toxins.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration | 30-60 minutes | Effective for many peptides, but may be corrosive to some surfaces. |
| Sodium Hydroxide | 1 M | 30-60 minutes | Effective, but requires neutralization before drain disposal. |
| Hydrochloric Acid | 1 M | 30-60 minutes | Effective, but requires neutralization before drain disposal. |
Visualizations
Parathyroid Hormone (PTH) Signaling Pathway
Parathyroid hormone (PTH) and Parathyroid hormone-related peptide (PTHrP) bind to the PTH receptor 1 (PTH1R), a G protein-coupled receptor (GPCR). This binding primarily activates two major signaling pathways: the Gs/adenylyl cyclase/PKA pathway and the Gq/phospholipase C/PKC pathway.
Caption: Parathyroid Hormone (PTH) Receptor Signaling Pathway.
Experimental Workflow for Pth (28-48) Disposal
The following diagram outlines the logical steps for the safe disposal of Pth (28-48) waste.
Caption: Disposal workflow for Pth (28-48) (human) waste.
References
Personal protective equipment for handling Pth (28-48) (human)
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides such as Pth (28-48) (human) is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling Pth (28-48) (human). The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Consider double-gloving for added protection. |
| Respiratory Protection | Dust Mask or Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability and integrity of Pth (28-48) (human).
Receiving and Storage:
Upon receipt, lyophilized Pth (28-48) (human) should be stored in a tightly sealed container in a freezer at -20°C or colder for long-term stability. For short-term storage, 4°C is acceptable for days to weeks. The peptide is sensitive to moisture; therefore, before opening, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.
Reconstitution:
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening.
-
Solvent Selection: The choice of solvent depends on the peptide's properties. For many peptides, sterile distilled water or a dilute sterile acetic acid solution (0.1%) is a good starting point. If solubility is an issue, organic solvents such as DMSO, DMF, or acetonitrile may be required for initial dissolution, followed by dilution with an aqueous buffer.
-
Reconstitution Technique: Add the selected solvent to the vial containing the lyophilized peptide. Gently swirl or vortex to dissolve the peptide completely. Sonication may be used to aid dissolution, but avoid excessive heating.
-
Storage of Solutions: Peptide solutions are less stable than the lyophilized form. For best results, use solutions immediately. For storage, create single-use aliquots and store them at -20°C or colder. Avoid repeated freeze-thaw cycles.
The following diagram illustrates the general workflow for handling lyophilized Pth (28-48) (human).
Caption: General workflow for handling lyophilized Pth (28-48) (human).
Disposal Plan
Proper disposal of Pth (28-48) (human) and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Unused Peptide: Unused or expired Pth (28-48) (human) should be treated as chemical waste. Dissolve or mix the material with a combustible solvent and arrange for incineration through your institution's hazardous waste disposal service.[1]
-
Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[2]
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste. Do not dispose of peptide solutions down the drain unless permitted by your institution's environmental health and safety department.
Emergency Plan: Spill Cleanup
In the event of a spill, immediate and appropriate action is critical to minimize exposure and contamination.
For a spill of lyophilized Pth (28-48) (human) powder:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. A respirator is necessary to prevent inhalation of the powder.
-
Contain the Spill: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.[3]
-
Clean the Spill: Carefully dampen the absorbent pads with water and wipe the area, moving from the outside of the spill inward.[4] Care should be taken not to create dust.[4]
-
Decontaminate the Area: After the bulk of the material has been cleaned up, wipe the area down with a wet paper towel. A detergent solution can then be used to decontaminate the surface, followed by a final rinse with water.
-
Dispose of Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed plastic bag and then into a designated hazardous waste container.
-
Report the Incident: Report the spill to your laboratory supervisor and follow your institution's reporting procedures.
By adhering to these safety and handling protocols, researchers can mitigate risks, ensure the integrity of their experimental materials, and maintain a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
